molecular formula C23H20N2O5 B1663698 FPR-A14

FPR-A14

Katalognummer: B1663698
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: ULOKADSYVZOTTL-CFRMEGHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Formyl peptide receptor (FPR) agonist that potently activates neutrophils in vitro (EC50 values are 42 and 630 nM for neutrophil chemotaxis and Ca2+ mobilization respectively).

Eigenschaften

IUPAC Name

N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOKADSYVZOTTL-CFRMEGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Agonist FPR-A14: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

FPR-A14 is a potent synthetic agonist of the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) integral to the innate immune response and various other physiological and pathological processes. This technical guide elucidates the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular effects. The information presented herein is a synthesis of key findings from peer-reviewed scientific literature, intended to provide a comprehensive resource for the scientific community.

Core Mechanism: Activation of Formyl Peptide Receptors

This compound exerts its biological effects by binding to and activating members of the Formyl Peptide Receptor family, primarily FPR1 and FPR2 (also known as FPRL1 or ALX).[1][2] These receptors are predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, where they play a crucial role in detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Upon agonist binding, FPRs undergo a conformational change, initiating a cascade of intracellular signaling events.

The primary signaling pathway activated by FPRs is mediated by the heterotrimeric G protein Gαi.[3][4] Activation of the receptor by an agonist like this compound leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then proceed to activate distinct downstream effector molecules, culminating in a coordinated cellular response.[3]

Signaling Pathway Diagram

FPR_A14_Signaling

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified in various in vitro functional assays. The following tables summarize the key quantitative data from published studies.

Table 1: Neutrophil Activation by this compound
Functional AssayCell TypeParameterValueReference
Calcium MobilizationHuman NeutrophilsEC50630 nM[5][6]
ChemotaxisHuman NeutrophilsEC5042 nM[5][6]
Reactive Oxygen Species (ROS) ProductionHuman NeutrophilsAC501.9 - 38.6 µM (range for hit compounds including this compound precursors)[6]
Table 2: Neuroblastoma Cell Differentiation Induced by this compound
Cell LineConcentrationDuration% Cell DifferentiationReference
N2a (mouse neuroblastoma)4 µM48h32.0%[5]
N2a (mouse neuroblastoma)6 µM48h64.9%[5]
N2a (mouse neuroblastoma)8 µM48h89.1%[5]
N2a (mouse neuroblastoma)10 µM48h93.3%[5]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor stimulation, Ca²⁺ is released from intracellular stores, leading to an increase in fluorescence intensity, which is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

Protocol:

  • Cell Preparation: Human neutrophils are isolated from peripheral blood.

  • Dye Loading: Cells are suspended in a physiological buffer (e.g., HBSS with 10 mM HEPES) and loaded with a calcium-sensitive dye (e.g., from a FLIPR Calcium Assay Kit) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Assay Plate Preparation: The dye-loaded cells are plated into a 96-well or 384-well microplate.

  • Compound Addition and Measurement: The plate is placed in a FlexStation or similar fluorometric plate reader. Baseline fluorescence is recorded before the automated addition of various concentrations of this compound. Fluorescence is then monitored in real-time to measure the change in intracellular calcium.

  • Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated.

Neutrophil Chemotaxis Assay

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Principle: A Boyden chamber or a similar multi-well chemotaxis chamber is used. The chamber consists of an upper and a lower well separated by a microporous membrane. Neutrophils are placed in the upper well, and the chemoattractant (this compound) is placed in the lower well. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Protocol:

  • Cell Preparation: Human neutrophils are isolated and resuspended in a suitable assay medium (e.g., HBSS with 2% fetal bovine serum).

  • Chamber Setup: The lower wells of a 96-well ChemoTx chemotaxis chamber are filled with assay medium containing various concentrations of this compound or controls (e.g., buffer for negative control, IL-8 for positive control).

  • Cell Seeding: The microporous membrane is placed over the lower wells, and the neutrophil suspension is added to the upper wells.

  • Incubation: The chamber is incubated at 37°C in a humidified incubator to allow for cell migration.

  • Quantification: After the incubation period, non-migrated cells on the top of the membrane are removed. The migrated cells on the underside of the membrane are stained and counted under a microscope, or quantified using a cell viability assay.

  • Data Analysis: The number of migrated cells is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50.

Neuroblastoma Cell Differentiation Assay

This assay assesses the ability of this compound to induce morphological and biochemical changes indicative of neuronal differentiation in neuroblastoma cells.

Principle: Neuroblastoma cell lines, such as the murine N2a line, are cultured in the presence of this compound. Differentiation is characterized by changes in cell morphology, such as the extension of neurites, which can be visualized and quantified by microscopy.

Protocol:

  • Cell Culture: N2a cells are cultured in standard growth medium. For the experiment, cells are seeded in multi-well plates.

  • Treatment: The growth medium is replaced with a serum-free or low-serum medium containing various concentrations of this compound or controls.

  • Incubation: Cells are incubated for a defined period (e.g., 48 hours) to allow for differentiation.

  • Microscopy: After incubation, the cells are visualized using a phase-contrast microscope. Images of multiple fields of view are captured for each treatment condition.

  • Quantification: The percentage of differentiated cells is determined. A cell is typically considered differentiated if it possesses one or more neurites that are at least twice the length of the cell body diameter.

  • Data Analysis: The percentage of differentiated cells is plotted against the concentration of this compound. To confirm the involvement of FPRs, similar experiments can be performed in the presence of specific FPR antagonists or in cells with FPR expression knocked down using siRNA.[1]

Experimental Workflow Diagram

Experimental_Workflow

References

An In-depth Technical Guide to the FPR-A14 Signaling Pathway in Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway initiated by the synthetic agonist FPR-A14 in human neutrophils. This compound is a potent activator of formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs) that play a critical role in innate immunity by recognizing N-formylated peptides derived from bacteria and mitochondria.[1][2][3][4] Activation of these receptors on neutrophils triggers a cascade of intracellular events, leading to essential host defense functions such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3][5] This document details the core signaling pathways, presents quantitative data on this compound-mediated responses, provides detailed experimental protocols for studying this pathway, and includes visual diagrams to elucidate the complex molecular interactions.

Core Signaling Pathway

This compound, as a potent N-formyl peptide receptor agonist, activates neutrophils by binding to FPRs on the cell surface.[6][7] This binding event initiates a canonical GPCR signaling cascade, primarily through the Gαi subunit of heterotrimeric G proteins.[2][8] The subsequent dissociation of the G protein subunits triggers multiple downstream effector pathways, culminating in the physiological responses of the neutrophil.

The key signaling events are as follows:

  • Receptor Activation and G Protein Coupling: this compound binds to the formyl peptide receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of Gαi-GTP from the Gβγ dimer.[3]

  • Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit activates phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid and transient increase in cytosolic Ca2+ concentration.[8][9][10] This calcium influx is a critical prerequisite for many subsequent neutrophil functions.[8]

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC isoforms in neutrophils play a crucial role in the assembly and activation of the NADPH oxidase complex, as well as in degranulation.[7]

  • PI3K/Akt Pathway: The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). The PI3K/Akt pathway is central to regulating cell survival, migration, and metabolism.[11]

  • MAPK Pathways: FPR activation leads to the stimulation of mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 and p38 MAPK pathways. These pathways are important for chemotaxis and the transcriptional regulation of inflammatory genes.[3]

  • Rho Family GTPases: Downstream of G protein activation, small Rho GTPases such as Rac, Rho, and CDC42 are activated. These molecules are master regulators of the actin cytoskeleton, which is essential for cell polarization and migration (chemotaxis). Rac2 is also a key component required for the activation of the NADPH oxidase complex.[3][5]

These signaling pathways converge to orchestrate the primary functions of neutrophils in response to this compound activation: chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity in human neutrophils.

ParameterValueCell TypeAssayReference
EC50 for Ca2+ Mobilization 630 nMHuman NeutrophilsCalcium Flux Assay[6]
EC50 for Chemotaxis 42 nMHuman NeutrophilsChemotaxis Assay[6]

Signaling Pathway and Experimental Workflow Diagrams

FPR_A14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR_A14 This compound FPR FPR FPR_A14->FPR Binds G_protein Gαiβγ FPR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Rho_GTPases Rho GTPases (Rac, Rho, CDC42) G_protein->Rho_GTPases Activates PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K PI3K PI3K->PIP2 Phosphorylates NADPH_oxidase NADPH Oxidase O2_superoxide O₂⁻ NADPH_oxidase->O2_superoxide Produces MAPK MAPK (ERK, p38) G_alpha->MAPK Activates G_beta_gamma->PLC G_beta_gamma->PI3K G_beta_gamma->MAPK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Degranulation Degranulation Ca2->Degranulation PKC->NADPH_oxidase Activates Akt Akt PIP3->Akt Activates Rho_GTPases->NADPH_oxidase Activates Actin Actin Polymerization Rho_GTPases->Actin Chemotaxis Chemotaxis Actin->Chemotaxis ROS Production ROS Production O2_superoxide->ROS Production

Caption: this compound signaling pathway in neutrophils.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Blood_Collection Whole Blood Collection Neutrophil_Isolation Neutrophil Isolation Blood_Collection->Neutrophil_Isolation Chemotaxis_Assay Chemotaxis Assay Neutrophil_Isolation->Chemotaxis_Assay Calcium_Assay Calcium Mobilization Assay Neutrophil_Isolation->Calcium_Assay ROS_Assay ROS Production Assay Neutrophil_Isolation->ROS_Assay Data_Quantification Data Quantification (e.g., EC50, MFI) Chemotaxis_Assay->Data_Quantification Calcium_Assay->Data_Quantification ROS_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Results Interpretation Results Interpretation Statistical_Analysis->Results Interpretation

References

The Role of FPR1 Agonist FAM19A4 in Calcium Mobilization and Immune Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the novel cytokine FAM19A4, also referred to as TAFA4, and its interaction with the Formyl Peptide Receptor 1 (FPR1) on immune cells. Initially investigated under the potential alias FPR-A14, it has been identified that FAM19A4 is a key ligand for FPR1, a G-protein coupled receptor pivotal in the innate immune response. This document elucidates the signaling pathways initiated by FAM19A4 binding to FPR1, with a primary focus on the subsequent mobilization of intracellular calcium. Furthermore, it details the downstream functional consequences in immune cells, such as chemotaxis, phagocytosis, and the generation of reactive oxygen species (ROS). Comprehensive experimental protocols for studying these phenomena are provided, alongside a quantitative summary of the functional responses elicited by this ligand-receptor interaction. This guide is intended to be a valuable resource for researchers and professionals in immunology and drug development seeking to understand and target the FAM19A4/FPR1 axis.

Introduction to FAM19A4 and its Receptor, FPR1

FAM19A4 is a member of the family with sequence similarity 19, a group of proteins with chemokine-like functions.[1][2] It is a secreted cytokine that has been identified as a novel endogenous ligand for the Formyl Peptide Receptor 1 (FPR1).[1][2] FPR1 is a G-protein coupled receptor (GPCR) predominantly expressed on myeloid cells, including neutrophils and monocytes/macrophages.[3][4] This receptor plays a crucial role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria, thereby initiating a pro-inflammatory response to infection and tissue damage.[3] The discovery of FAM19A4 as an endogenous ligand for FPR1 expands the known regulatory mechanisms of this important receptor and suggests a role for FAM19A4 in modulating immune responses.[1]

The FAM19A4/FPR1 Signaling Pathway and Calcium Mobilization

The binding of FAM19A4 to FPR1 on the surface of immune cells initiates a cascade of intracellular signaling events characteristic of Gαi-coupled GPCRs. This signaling pathway is central to the cellular responses mediated by FAM19A4.

Upon ligand binding, FPR1 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, while the Gβγ subunits activate phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding triggers the opening of IP3-gated calcium channels, resulting in a rapid and transient release of Ca2+ from the ER into the cytosol. This initial spike in intracellular calcium is a critical event in the activation of downstream cellular processes.

FPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FAM19A4 FAM19A4 FPR1 FPR1 FAM19A4->FPR1 Binds G_protein Gαiβγ FPR1->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds Ca_cytosol Ca²⁺ Downstream_Effectors Downstream Effectors (Chemotaxis, Phagocytosis, ROS) Ca_cytosol->Downstream_Effectors Activates Ca_ER Ca²⁺ IP3R->Ca_ER Ca_ER->Ca_cytosol Release

Caption: FAM19A4/FPR1 signaling pathway leading to calcium mobilization.

Functional Consequences of FAM19A4-Induced Calcium Mobilization

The transient increase in intracellular calcium concentration ([Ca2+]i) triggered by FAM19A4 acts as a crucial second messenger, initiating a variety of cellular responses in immune cells.

  • Chemotaxis: The calcium flux is a key signal for the reorganization of the cytoskeleton, which is essential for directed cell migration towards the source of FAM19A4.[1]

  • Phagocytosis: Elevated intracellular calcium levels promote the engulfment of pathogens and cellular debris by enhancing the activity of proteins involved in membrane trafficking and cytoskeletal rearrangement.[1][2]

  • Reactive Oxygen Species (ROS) Production: The increase in [Ca2+]i contributes to the assembly and activation of the NADPH oxidase complex, which is responsible for the production of ROS, a critical component of the antimicrobial response.[1][2]

Quantitative Data on FAM19A4-Mediated Immune Cell Responses

While direct quantitative data on FAM19A4-induced calcium mobilization (e.g., EC50 values for calcium flux) is not extensively available in the current literature, studies have quantified the downstream functional effects. The following tables summarize the available quantitative data on FAM19A4's impact on macrophage function.

Table 1: Chemotactic Activity of FAM19A4 on Macrophages

ParameterValueCell TypeReference
Optimal Dose~1 nMHuman Macrophages[1]

Table 2: Effect of FAM19A4 on Phagocytosis and ROS Production in Macrophages

Functional ResponseTreatmentObservationCell TypeReference
Phagocytosis of ZymosanFAM19A4IncreasedHuman Macrophages[1]
ROS Release (upon zymosan stimulation)FAM19A4IncreasedMouse Peritoneal Macrophages[1]
Akt Phosphorylation (Ser473)FAM19A4 + ZymosanIncreasedRAW264.7 cells[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of FAM19A4 on immune cell function, with a focus on calcium mobilization.

Isolation and Culture of Human Monocytes
  • Source: Obtain human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Monocyte Selection: Purify monocytes from PBMCs by positive selection using CD14 microbeads.

  • Culture: Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Differentiation (for macrophages): To differentiate monocytes into macrophages, culture the cells in the presence of M-CSF (50 ng/mL) for 7 days.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux using a fluorescent indicator.

  • Cell Preparation:

    • Harvest cultured immune cells (e.g., monocytes, macrophages, or neutrophils).

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca2+ and Mg2+.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in HBSS.

  • Dye Loading:

    • Add a cell-permeant calcium-sensitive fluorescent dye (e.g., Fura-2 AM at 2-5 µM or Fluo-4 AM at 1-5 µM) to the cell suspension.

    • Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading and de-esterification.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Resuspend the cells in HBSS at the desired final concentration.

  • Measurement:

    • Use a fluorometric imaging plate reader or a flow cytometer equipped for kinetic readings.

    • Equilibrate the cells at 37°C for 5-10 minutes.

    • Establish a stable baseline fluorescence reading for 30-60 seconds.

    • Add FAM19A4 at various concentrations to the cells and continue recording the fluorescence signal for several minutes to capture the calcium transient.

    • As a positive control, add a calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different wavelengths (e.g., 340 nm/380 nm excitation).

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).

    • Plot the change in fluorescence or ratio over time to visualize the calcium transient.

    • Determine parameters such as peak amplitude, time to peak, and area under the curve.

    • Generate dose-response curves by plotting the peak response against the concentration of FAM19A4 to determine the EC50.

Calcium_Flux_Workflow Start Start Cell_Isolation Isolate & Culture Immune Cells Start->Cell_Isolation Dye_Loading Load Cells with Calcium Indicator Dye Cell_Isolation->Dye_Loading Washing Wash to Remove Extracellular Dye Dye_Loading->Washing Measurement Measure Baseline Fluorescence Washing->Measurement Stimulation Add FAM19A4 (Agonist) Measurement->Stimulation Data_Acquisition Record Fluorescence Kinetics Stimulation->Data_Acquisition Data_Analysis Analyze Calcium Transient Data Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a calcium flux assay.
Chemotaxis Assay

  • Apparatus: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size for macrophages).

  • Procedure:

    • Place FAM19A4 at various concentrations in the lower chamber.

    • Add the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber.

    • Incubate the plate at 37°C in a humidified incubator for 1-3 hours.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope.

Phagocytosis Assay
  • Target Particles: Use fluorescently labeled particles such as zymosan, latex beads, or opsonized bacteria.

  • Procedure:

    • Adhere macrophages to a culture plate or keep them in suspension.

    • Pre-treat the cells with FAM19A4 for a specified time.

    • Add the fluorescent particles to the cells at a specific ratio (e.g., 10:1 particles to cells).

    • Incubate at 37°C for 30-60 minutes to allow for phagocytosis.

    • Wash the cells to remove non-ingested particles.

    • Quantify phagocytosis using flow cytometry (by measuring the fluorescence intensity of the cells) or fluorescence microscopy (by counting the number of ingested particles per cell).

ROS Production Assay
  • Probe: Use a ROS-sensitive fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or a chemiluminescent probe like luminol.

  • Procedure:

    • Load the cells with the ROS probe according to the manufacturer's instructions.

    • Stimulate the cells with FAM19A4 in the presence of a co-stimulant if necessary (e.g., zymosan).

    • Measure the fluorescence or chemiluminescence signal over time using a plate reader.

    • The increase in signal is proportional to the amount of ROS produced.

Conclusion

FAM19A4 has emerged as a significant endogenous ligand for FPR1, playing a modulatory role in the function of innate immune cells. Its ability to induce calcium mobilization is a key initiating event that leads to critical downstream effector functions, including chemotaxis, phagocytosis, and ROS production. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate mechanisms of the FAM19A4/FPR1 signaling axis. A deeper understanding of this pathway holds promise for the development of novel therapeutic strategies targeting inflammatory and infectious diseases. Further research is warranted to fully elucidate the quantitative aspects of FAM19A4-induced calcium signaling and its precise physiological and pathological roles.

References

The Role of FPR-A14 in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors, have emerged as key modulators of the inflammatory response in the central nervous system (CNS). This technical guide delves into the role of FPR-A14, a synthetic FPR agonist, in the context of neuroinflammation. While direct studies on this compound's immunomodulatory effects in the CNS are nascent, this document synthesizes current knowledge on FPRs in neuroinflammation, the effects of other synthetic FPR agonists, and the known biological activities of this compound on neuronal cells. We provide a comprehensive overview of the signaling pathways involved, detailed experimental protocols for investigating this compound's potential role, and a quantitative summary of the effects of related compounds to guide future research and drug development efforts in this promising area.

Introduction to Formyl Peptide Receptors and Neuroinflammation

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of a plethora of signaling molecules, including cytokines, chemokines, and reactive oxygen species.[1] While this response is initially protective, chronic neuroinflammation contributes to neuronal damage and is a hallmark of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.[2][3]

Formyl Peptide Receptors (FPRs) are a family of receptors that recognize N-formyl peptides released by bacteria and mitochondria from damaged cells, playing a crucial role in innate immunity.[2][4] In the CNS, FPRs are expressed on microglia, astrocytes, and neurons.[5] The activation of these receptors can lead to divergent outcomes, with some ligands promoting a pro-inflammatory response and others initiating pro-resolving and anti-inflammatory pathways.[2] This dual functionality makes FPRs an attractive target for therapeutic intervention in neuroinflammatory conditions. The primary members of this family in humans are FPR1 and FPR2 (also known as ALX).[5]

This compound: A Synthetic Formyl Peptide Receptor Agonist

This compound is a synthetic agonist of Formyl Peptide Receptors.[1] Research has shown that this compound can induce dose-dependent differentiation of neuroblastoma cells, suggesting a potential role in neurodevelopment and regeneration.[1][2][6] This activity is reported to be mediated through both FPR1 and FPR2.[2] While these findings are significant, the direct impact of this compound on neuroinflammatory processes remains an area of active investigation. To infer its potential role, we can examine the effects of other synthetic FPR agonists that have been studied in the context of neuroinflammation.

Quantitative Data on the Effects of Synthetic FPR Agonists in Neuroinflammation

The following tables summarize the quantitative effects of synthetic FPR agonists on key markers of neuroinflammation, primarily in in vitro models using lipopolysaccharide (LPS) to induce an inflammatory response. This data provides a framework for hypothesizing the potential effects of this compound.

Table 1: Effect of Synthetic FPR Agonists on Cytokine Release in Microglia

AgonistCell TypeInflammatory StimulusConcentrationCytokineChangeReference
MR-39Primary Rat MicrogliaLPS (0.1 µg/mL)5 µMIL-1β mRNA↓ (p = 0.028)[6]
MR-39Primary Rat MicrogliaLPS (0.1 µg/mL)5 µMTNF-α mRNA↓ (p < 0.0001)[6]
MR-39Organotypic Hippocampal CulturesLPS (1 µg/mL)1 µMIL-1β↓ (p = 0.028545)[1]
(S)-17Primary Rat MicrogliaLPSNot SpecifiedIL-1β[7]
(S)-17Primary Rat MicrogliaLPSNot SpecifiedTNF-α[7]

Table 2: Effect of Synthetic FPR Agonists on Neuroinflammation-Related Signaling

AgonistCell TypeInflammatory StimulusPathway ComponentChangeReference
MR-39Organotypic Hippocampal CulturesLPS (1 µg/mL)p-p65/total p65[1]
MR-39Organotypic Hippocampal CulturesLPS (1 µg/mL)NLRP3[1]
MR-39Organotypic Hippocampal CulturesLPS (1 µg/mL)Caspase-1[1]

Key Signaling Pathways in FPR-Mediated Neuroinflammation

The activation of FPRs by agonists can trigger several downstream signaling cascades that are central to the neuroinflammatory response. The following diagrams illustrate these pathways.

FPR_Signaling_Pathways cluster_membrane Cell Membrane cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome FPR This compound (FPR Agonist) Receptor FPR1 / FPR2 FPR->Receptor Binds p38_MAPK p38 MAPK Receptor->p38_MAPK ERK ERK Receptor->ERK NFkB NF-κB Receptor->NFkB NLRP3 NLRP3 Receptor->NLRP3 MAPK_activation MAPK Activation p38_MAPK->MAPK_activation ERK->MAPK_activation Inflammation Neuroinflammation MAPK_activation->Inflammation Pro-inflammatory Gene Expression NFkB_activation NF-κB Activation NFkB->NFkB_activation NFkB_activation->Inflammation Pro-inflammatory Gene Expression Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b Cleaves IL1b->Inflammation

Figure 1: this compound signaling pathways in neuroinflammation.

Experimental Protocols for Investigating the Role of this compound

To elucidate the specific role of this compound in neuroinflammation, a series of well-defined experiments are necessary. The following protocols provide a roadmap for researchers.

In Vitro Model of Neuroinflammation

This workflow describes the setup of a primary mixed glial culture or microglial cell line model to study the effects of this compound in an inflammatory context.

In_Vitro_Workflow Culture 1. Culture Primary Microglia/Astrocytes or Microglial Cell Line (e.g., BV-2) Stimulate 2. Stimulate with LPS (e.g., 100 ng/mL) to induce neuroinflammation Culture->Stimulate Treat 3. Treat with varying concentrations of this compound Stimulate->Treat Incubate 4. Incubate for a defined period (e.g., 24 hours) Treat->Incubate Collect 5. Collect supernatant and cell lysates for analysis Incubate->Collect

Figure 2: Experimental workflow for in vitro neuroinflammation model.

Detailed Methodology:

  • Cell Culture: Primary microglia and astrocytes can be isolated from neonatal rodent brains. Alternatively, immortalized cell lines such as BV-2 (microglia) or primary astrocyte cultures can be used. Cells should be cultured in appropriate media and conditions until they reach the desired confluency.

  • Induction of Neuroinflammation: To mimic neuroinflammation, cells are treated with Lipopolysaccharide (LPS) at a concentration typically ranging from 100 ng/mL to 1 µg/mL.[8][9]

  • This compound Treatment: this compound is added to the culture medium at various concentrations to determine a dose-response relationship. A vehicle control should be included.

  • Incubation: The cells are incubated for a specific duration, commonly 24 hours, to allow for the inflammatory response and the effects of this compound to manifest.[10]

  • Sample Collection: After incubation, the cell culture supernatant is collected to measure secreted cytokines. The cells are then lysed to extract proteins and RNA for further analysis.

Measurement of Cytokine Release

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add the collected cell culture supernatants and a series of known standards to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will occur.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Assessment of Glial Activation

Protocol: Immunofluorescence Staining for Iba1 (Microglia) and GFAP (Astrocytes)

  • Cell Seeding: Seed mixed glial cells on coverslips in a culture plate.

  • Treatment: Treat the cells with LPS and this compound as described in the in vitro model.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes.

  • Permeabilization: Permeabilize the cells with a solution containing a detergent like Triton X-100 (e.g., 0.1-0.5% in PBS) for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.[11]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.[12][13]

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope. The intensity of the fluorescence and the morphology of the cells can be quantified to assess activation.

Analysis of Signaling Pathways

Protocol: Western Blot for Phosphorylated MAPK (p-p38, p-ERK)

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples (20-30 µg per lane) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated forms of p38 and ERK, as well as antibodies for the total forms of these proteins, overnight at 4°C.[5][14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol: NF-κB Reporter Assay

  • Cell Transfection: Transfect astrocyte or microglial cell lines with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization.[8][15]

  • Treatment: After transfection, treat the cells with LPS and varying concentrations of this compound.

  • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the dual-luciferase reporter assay system.

  • Analysis: The firefly luciferase activity, representing NF-κB activation, is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Ligand Binding Assay

This workflow outlines the steps to determine the binding affinity of this compound to its receptors, FPR1 and FPR2.

Ligand_Binding_Workflow Prepare 1. Prepare cell membranes expressing FPR1 or FPR2 Incubate_Radioligand 2. Incubate membranes with a constant concentration of a radiolabeled FPR ligand Prepare->Incubate_Radioligand Add_Competitor 3. Add increasing concentrations of unlabeled this compound (competitor) Incubate_Radioligand->Add_Competitor Separate 4. Separate bound from free radioligand (e.g., via filtration) Add_Competitor->Separate Measure 5. Measure radioactivity of the bound fraction Separate->Measure Analyze 6. Analyze data to determine IC50 and Ki values Measure->Analyze

Figure 3: Workflow for a competitive ligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing either human FPR1 or FPR2.

  • Competitive Binding: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled FPR ligand (e.g., [³H]fMLF for FPR1).

  • Addition of this compound: Add increasing concentrations of unlabeled this compound to the wells to compete with the radioligand for binding to the receptor.

  • Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand using a cell harvester and filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The Formyl Peptide Receptor family presents a compelling target for the modulation of neuroinflammation. While the synthetic agonist this compound has demonstrated effects on neuronal differentiation, its direct role in the complex inflammatory milieu of the central nervous system is yet to be fully elucidated. The experimental framework provided in this guide offers a systematic approach to investigate the potential of this compound as a neuroinflammatory modulator.

Future research should focus on:

  • Determining the anti-inflammatory versus pro-inflammatory profile of this compound in primary microglia and astrocytes.

  • Elucidating the specific downstream signaling pathways modulated by this compound in these cells.

  • Evaluating the neuroprotective effects of this compound in in vitro and in vivo models of neurodegenerative diseases.

  • Investigating the therapeutic potential of this compound in animal models of neuroinflammation.

A thorough understanding of the mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent for neuroinflammatory and neurodegenerative disorders.

References

FPR-A14: A Potent Agonist for Interrogating Formyl Peptide Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FPR-A14 is a potent, small-molecule agonist of the Formyl Peptide Receptor (FPR), a G protein-coupled receptor (GPCR) primarily expressed on immune cells.[1][2][3] As a member of the 7-transmembrane receptor superfamily, FPR plays a crucial role in host defense and inflammation.[1][2][3] this compound serves as a valuable chemical tool for researchers studying the intricate signaling pathways governed by this receptor family, offering a non-peptide alternative to endogenous ligands. This guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its use, and a visualization of the associated signaling pathways.

Core Data Presentation

This compound has been characterized by its ability to potently activate neutrophils, key players in the innate immune system. Its efficacy is demonstrated through various in vitro assays that measure critical cellular responses downstream of FPR activation.

Chemical and Physical Properties
Chemical Name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide[1]
Molecular Weight 404.42 g/mol [1]
Purity ≥98%[1]
CAS Number 329691-12-5[1]
Pharmacological Data
Target Formyl Peptide Receptor (FPR) Agonist[1][2][3]
Biological Activity Potently activates neutrophils in vitro[1]
Neutrophil Chemotaxis EC50 42 nM[1]
Calcium (Ca2+) Mobilization EC50 630 nM[1]
Cell Differentiation Induces dose-dependent differentiation of mouse neuroblastoma N2a cells[1]

Signaling Pathways and Mechanisms

Upon binding to the Formyl Peptide Receptor, this compound initiates a cascade of intracellular signaling events characteristic of GPCR activation. The primary pathway involves the coupling to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, culminating in cellular responses such as chemotaxis, calcium mobilization, and cell differentiation.

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FPR FPR (GPCR) This compound->FPR Binds to G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Responses (Chemotaxis, Differentiation) Ca2_release->Cellular_Response PKC->Cellular_Response

This compound initiated signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound, adapted from published research.

Calcium (Ca2+) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR activation by this compound.

Workflow:

Calcium mobilization assay workflow.

Detailed Method:

  • Cell Preparation: Isolate human neutrophils from peripheral blood using standard methods such as Ficoll-Paque density gradient centrifugation. Resuspend the isolated neutrophils in Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES.

  • Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or the components of a commercial kit like the FLIPR Calcium 3 Assay Kit, according to the manufacturer's instructions. This typically involves incubation at 37°C.

  • Assay Performance: Aliquot the dye-loaded cell suspension into a 96-well microplate. Use a scanning fluorometer (e.g., FlexStation) to measure baseline fluorescence. Add varying concentrations of this compound to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The response is quantified as the maximum change in fluorescence from the baseline. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to induce directed migration of neutrophils.

Workflow:

References

An In-depth Technical Guide on the Biological Activity of FPR-A14 on Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor (FPR) family, particularly FPR1, are G protein-coupled receptors predominantly expressed on mammalian phagocytic leukocytes, such as neutrophils and macrophages.[1] These receptors are key players in innate immunity and host defense, recognizing N-formylated peptides of both microbial and endogenous origin.[1][2] Upon activation, FPR1 initiates a cascade of intracellular signaling events that lead to critical cellular responses including chemotaxis, the generation of reactive oxygen species (ROS), and phagocytosis.[1][3]

This technical guide focuses on the biological activity of a potent FPR1 agonist, designated here as FPR-A14, on primary cell cultures. The data and protocols presented are based on studies of the well-characterized FPR1 agonist, N-formylmethionyl-leucyl-phenylalanine (fMLF), which serves as a representative model for this compound's mechanism of action. This document provides quantitative data on the effects of this compound on primary cells, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Signaling Pathways of FPR1

Activation of FPR1 by an agonist like this compound triggers the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits.[4] The Gβγ subunit activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] The Gβγ subunit can also activate phosphoinositide-3-kinase gamma (PI3Kγ).[4] The Gα subunit activates members of the Ras superfamily of small GTPases, leading to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2.[4] These signaling cascades culminate in various cellular responses essential for innate immunity.

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαβγ FPR1->G_protein G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolysis PI3K PI3Kγ Cell_Response Cellular Responses (Chemotaxis, ROS production) PI3K->Cell_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ras Ras GTPases G_alpha->Ras G_betagamma->PLC G_betagamma->PI3K Ca2 Ca²⁺ (intracellular release) IP3->Ca2 PKC PKC DAG->PKC Ca2->Cell_Response PKC->Cell_Response MAPK MAPK (p38, ERK1/2) Ras->MAPK MAPK->Cell_Response FPR_A14 This compound FPR_A14->FPR1 Activation

Caption: FPR1 Signaling Pathway

Quantitative Biological Activity of this compound

The following tables summarize the dose-dependent effects of this compound (modeled after fMLF) on key biological responses in primary human and mouse neutrophils and macrophages.

Table 1: Chemotaxis of Primary Neutrophils

Agonist ConcentrationCell TypeChemotactic Index (Fold Increase vs. Control)Reference
10 nMHuman NeutrophilsPeak Migration[6]
100 nMHuman NeutrophilsMaximal Directional Migration[6]
1 µMMouse Neutrophils (FPR1 knockout)High Concentration Optimum[7]
5 µMHEK 293 cells with mouse FPR2EC50 for Chemotaxis[7]

Table 2: Intracellular Calcium Mobilization in Primary Leukocytes

Agonist ConcentrationCell TypeResponse MetricReference
10 nMMouse NeutrophilsPeak Calcium Flux[8]
100 nMHuman NeutrophilsSignificant Calcium Flux[9]
1 µMMouse NeutrophilsPeak Calcium Flux[8]
5 µMHEK 293 cells with mouse FPR2EC50 for Calcium Flux[7]

Table 3: Reactive Oxygen Species (ROS) Production in Primary Neutrophils

Agonist ConcentrationCell TypeResponse Metric (EC50)Reference
~20 nMHuman NeutrophilsEC50 for extracellular ROS production[10]
100 nMHuman NeutrophilsMaximal Oxidase Activity[10]

Detailed Experimental Protocols

Primary Cell Chemotaxis Assay (Transwell Assay)

This protocol describes a method to quantify the chemotactic response of primary leukocytes to this compound.

Materials:

  • Primary neutrophils isolated from whole blood.

  • Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size inserts).[11]

  • RPMI 1640 medium with 10% FBS.[12]

  • This compound stock solution.

  • Fluorescent dye for cell quantification (e.g., CyQuant GR Dye).[11]

Procedure:

  • Isolate primary neutrophils from fresh whole blood using density gradient centrifugation.

  • Resuspend neutrophils in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.[13]

  • Prepare serial dilutions of this compound in RPMI 1640 with 10% FBS in the lower chambers of the 24-well plate.[11][12]

  • Add 100 µL of the cell suspension to the inside of each insert.[11]

  • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the inserts and aspirate the media from within.

  • Transfer the inserts to a clean well containing a cell detachment solution and incubate for 30 minutes at 37°C.[11]

  • Dislodge the migrated cells from the underside of the membrane.

  • Quantify the number of migrated cells by adding a fluorescent dye and measuring the fluorescence in a plate reader (Ex/Em = 530/590 nm).[13]

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Primary Neutrophils B Resuspend Cells in Serum-Free Medium A->B D Add Cell Suspension to Upper Chamber (Insert) B->D C Prepare this compound Gradient in Lower Chamber C->D E Incubate at 37°C D->E F Detach Migrated Cells from Insert Underside E->F G Stain Cells with Fluorescent Dye F->G H Quantify Fluorescence G->H

References

The Impact of Novel Modulators on Macrophage Cytokine Release: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive technical framework for investigating the effects of a novel compound, herein referred to as "FPR-A14," on cytokine release from macrophages. As of the latest literature search, no specific data is publicly available for a compound designated "this compound." Therefore, this guide furnishes a generalized yet in-depth overview of the established methodologies, signaling pathways, and data presentation standards prevalent in the field of macrophage immunology. This information is intended to serve as a robust template for designing and interpreting experiments aimed at characterizing new immunomodulatory agents.

Introduction to Macrophage Cytokine Release

Macrophages are pivotal players in the innate immune system, orchestrating inflammatory responses through the release of a diverse array of signaling molecules, including cytokines.[1][2] Upon activation by various stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or danger-associated molecular patterns (DAMPs), macrophages undergo significant phenotypic and functional changes.[1][3] This activation leads to the synthesis and secretion of a cytokine milieu that can either promote inflammation (pro-inflammatory) or resolve it (anti-inflammatory), depending on the nature of the stimulus and the macrophage's polarization state (M1 or M2).[3][4]

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are crucial for recruiting other immune cells to the site of infection or injury.[5][6] Conversely, anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) are essential for dampening the inflammatory response and promoting tissue repair.[2] The balance between pro- and anti-inflammatory cytokine production is tightly regulated, and its dysregulation can lead to chronic inflammatory and autoimmune diseases.[2] Therefore, understanding how a novel compound like this compound modulates this delicate balance is of significant therapeutic interest.

Experimental Protocols for Assessing Cytokine Release

To elucidate the effect of this compound on macrophage cytokine release, a series of well-defined in vitro experiments are necessary. The following protocols are standard in the field and provide a solid foundation for such an investigation.

Macrophage Culture and Differentiation

The initial step involves the preparation of macrophage cultures. Researchers can utilize either primary macrophages or immortalized cell lines.

  • Primary Macrophages:

    • Human Peripheral Blood Mononuclear Cell (PBMC)-Derived Macrophages: CD14+ monocytes can be isolated from human PBMCs and differentiated into macrophages using Macrophage Colony-Stimulating Factor (M-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[4][7] M-CSF typically promotes an M2-like phenotype, while GM-CSF encourages an M1-like polarization.[4]

    • Murine Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is harvested from mice and cultured in the presence of M-CSF to generate a homogenous population of macrophages.[8]

    • Alveolar Macrophages: These can be obtained from bronchoalveolar lavage fluid.[5][6]

  • Macrophage Cell Lines:

    • J774A.1 (Murine): A widely used and well-characterized murine macrophage-like cell line.[9]

    • RAW 264.7 (Murine): Another common murine macrophage cell line that responds robustly to inflammatory stimuli.

    • THP-1 (Human): A human monocytic cell line that can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

A standardized protocol for differentiating human CD14+ monocytes is presented in the workflow diagram below.

G cluster_0 Experimental Workflow: Macrophage Differentiation and Stimulation pbmc Isolate PBMCs from whole blood cd14 Purify CD14+ Monocytes pbmc->cd14 diff Differentiate with M-CSF (5-7 days) cd14->diff m0 M0 Macrophages (unpolarized) diff->m0 stim Stimulate with LPS +/- this compound m0->stim supernatant Collect Supernatant (4-24h) stim->supernatant elisa Analyze Cytokines (ELISA) supernatant->elisa

Figure 1: General workflow for macrophage differentiation and cytokine release assay.
Macrophage Stimulation and Treatment

Once differentiated, macrophages are stimulated to induce cytokine production.

  • Plating: Seed macrophages in 12- or 24-well plates at a density of approximately 1 x 10^5 to 5 x 10^5 cells/well.[9]

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). This step is crucial to assess any direct inhibitory or priming effects of the compound.

  • Stimulation: Add a pro-inflammatory stimulus, most commonly LPS (10-100 ng/mL), to the wells.[9] Other stimuli can include a cocktail of IFN-γ and LPS for robust M1 polarization.[4]

  • Incubation: Incubate the plates for a period ranging from 4 to 24 hours at 37°C and 5% CO2.[9] The optimal incubation time can vary depending on the specific cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant for cytokine analysis.

Cytokine Quantification

The concentration of cytokines in the collected supernatants is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[9] Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10, IL-1β) provide high sensitivity and specificity. Alternatively, multiplex bead-based assays (e.g., Luminex) can be used to simultaneously measure a panel of cytokines from a single sample, offering a more comprehensive view of the cytokine profile.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions. The following tables serve as templates for presenting such data.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release from LPS-stimulated Macrophages

Treatment GroupThis compound Conc. (µM)TNF-α (pg/mL) ± SEMIL-6 (pg/mL) ± SEMIL-1β (pg/mL) ± SEM
Unstimulated Control0ValueValueValue
LPS (100 ng/mL)0ValueValueValue
LPS + this compound0.1ValueValueValue
LPS + this compound1ValueValueValue
LPS + this compound10ValueValueValue
This compound alone10ValueValueValue

Table 2: Effect of this compound on Anti-inflammatory Cytokine Release from LPS-stimulated Macrophages

Treatment GroupThis compound Conc. (µM)IL-10 (pg/mL) ± SEMTGF-β (pg/mL) ± SEM
Unstimulated Control0ValueValue
LPS (100 ng/mL)0ValueValue
LPS + this compound0.1ValueValue
LPS + this compound1ValueValue
LPS + this compound10ValueValue
This compound alone10ValueValue

Signaling Pathways in Macrophage Activation

The production of cytokines in macrophages is regulated by complex intracellular signaling pathways. A primary pathway activated by LPS is the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of the transcription factor NF-κB.[10] NF-κB is a master regulator of pro-inflammatory gene expression, including TNF-α, IL-6, and IL-1β.[3][10]

Investigating whether this compound interferes with this pathway would be a logical next step. This could involve techniques such as Western blotting to assess the phosphorylation of key signaling intermediates (e.g., IKK, IκBα) or reporter assays to measure NF-κB transcriptional activity.

The diagram below illustrates the canonical TLR4 signaling pathway leading to NF-κB activation.

G cluster_0 TLR4 Signaling Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines Induces Transcription

Figure 2: Simplified TLR4-NF-κB signaling pathway in macrophages.

Another critical pathway is the JAK-STAT pathway, which is often activated by cytokines themselves and plays a role in macrophage polarization.[10] For instance, IFN-γ signals through the JAK-STAT1 pathway to promote M1 polarization, while IL-4 and IL-13 utilize the JAK-STAT6 pathway to drive M2 polarization.[10]

The logical relationship for investigating the mechanism of action of this compound is outlined below.

G cluster_0 Investigative Logic for this compound's Mechanism obs Observation: This compound alters cytokine release hyp1 Hypothesis 1: This compound modulates TLR4 signaling obs->hyp1 hyp2 Hypothesis 2: This compound affects JAK-STAT pathways obs->hyp2 hyp3 Hypothesis 3: This compound impacts inflammasome activation obs->hyp3 exp1 Experiment: Measure NF-κB activation (p-IκBα, reporter assay) hyp1->exp1 exp2 Experiment: Measure STAT phosphorylation (p-STAT1, p-STAT6) hyp2->exp2 exp3 Experiment: Measure Caspase-1 activation and IL-1β cleavage hyp3->exp3

Figure 3: Logical framework for investigating this compound's mechanism.

Conclusion

This technical guide provides a comprehensive framework for characterizing the effects of a novel compound, such as this compound, on cytokine release from macrophages. By employing standardized experimental protocols, presenting data in a clear and quantitative manner, and systematically investigating the underlying signaling pathways, researchers can build a robust preclinical data package. Such a dataset is essential for understanding the compound's mechanism of action and evaluating its potential as a therapeutic agent for inflammatory or autoimmune diseases. The provided templates and diagrams serve as a starting point for designing a thorough and rigorous investigation into the immunomodulatory properties of this compound.

References

The Agonist FPR-A14: A Deep Dive into its Structure-Activity Relationship and Functional Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the synthetic Formyl Peptide Receptor (FPR) agonist, FPR-A14. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its biological activity, outlines detailed experimental protocols for its characterization, and visualizes its signaling pathways.

Core Findings on this compound Activity

This compound, chemically identified as 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a potent agonist of the Formyl Peptide Receptor family. These receptors are crucial mediators of the innate immune response, primarily expressed on phagocytic leukocytes such as neutrophils and monocytes. The activation of FPRs by agonists like this compound triggers a cascade of intracellular events, leading to chemotaxis, degranulation, and the production of reactive oxygen species, all essential components of the inflammatory response.

Quantitative analysis has revealed the following activity profile for this compound:

ActivityReceptor TargetEC50 Value
Neutrophil ChemotaxisFormyl Peptide Receptor42 nM
Calcium (Ca2+) MobilizationFormyl Peptide Receptor630 nM

Representative Structure-Activity Relationship of FPR Agonists

While a comprehensive SAR study focused solely on this compound analogues is not publicly available, analysis of other small-molecule FPR agonists provides valuable insights into the structural motifs crucial for receptor activation. The following table summarizes the activity of representative FPR agonists, highlighting key structural variations and their impact on potency at FPR1 and FPR2. This data is compiled from broader studies on FPR agonists and serves as a foundational guide for understanding the SAR of compounds targeting these receptors.

Compound IDCore ScaffoldR1 SubstitutionR2 SubstitutionFPR1 EC50 (nM)FPR2 EC50 (nM)
Compound A Phenylacetamide4-Fluorophenyl2-Methylphenyl150>10,000
Compound B Phenylacetamide4-Chlorophenyl2-Methylphenyl80>10,000
Compound C Phenylacetamide4-Fluorophenyl3-Chlorophenyl320>10,000
Compound D BenzimidazoleHPhenyl561,200
Compound E Benzimidazole5-MethoxyPhenyl25850

Note: The data presented in this table is a representative compilation from published studies on various series of FPR agonists and is intended to illustrate general SAR principles.

Experimental Protocols

To facilitate further research and validation of FPR agonists like this compound, detailed protocols for key functional assays are provided below.

Neutrophil Chemotaxis Assay

This protocol outlines the procedure for measuring the chemotactic response of neutrophils to an FPR agonist.

1. Isolation of Human Neutrophils:

  • Collect whole blood from healthy donors in heparinized tubes.

  • Isolate neutrophils using a density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Further purify neutrophils by dextran (B179266) sedimentation to remove red blood cells.

  • Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).

2. Chemotaxis Assay (Boyden Chamber):

  • Use a 96-well Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size).

  • Add the FPR agonist (e.g., this compound) at various concentrations to the lower wells of the chamber.

  • Add the neutrophil suspension to the upper wells (inserts).

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the inserts and wipe off the non-migrated cells from the top of the membrane.

  • Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Diff-Quik).

  • Count the number of migrated cells per high-power field using a microscope.

  • Plot the number of migrated cells against the agonist concentration to determine the EC50 value.

Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration in response to FPR agonist stimulation.

1. Cell Culture and Plating:

  • Use a cell line stably expressing the target Formyl Peptide Receptor (e.g., HL-60 cells differentiated to a neutrophil-like phenotype, or HEK293 cells transfected with the FPR gene).

  • Culture the cells in appropriate media and conditions.

  • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a probenecid (B1678239) solution to prevent dye leakage.

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.

3. Fluorescence Measurement:

  • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

  • Place the plate in the reader and record the baseline fluorescence.

  • Inject the FPR agonist (e.g., this compound) at various concentrations into the wells.

  • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Analyze the data by calculating the peak fluorescence response and plot it against the agonist concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by FPR agonists and a typical experimental workflow for their characterization.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FPR FPR This compound->FPR Binds G_protein Gαi/βγ FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K MAPK_Pathway MAPK Pathway (ERK, p38) G_protein->MAPK_Pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_ER->Chemotaxis Degranulation Degranulation PKC->Degranulation Akt Akt PI3K->Akt MAPK_Pathway->Chemotaxis

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Receptor Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assays Purification->Functional_Assay Ca_Assay Calcium Mobilization (Determine EC50) Functional_Assay->Ca_Assay Chemo_Assay Neutrophil Chemotaxis (Determine EC50) Functional_Assay->Chemo_Assay SAR_Analysis Structure-Activity Relationship Analysis Ca_Assay->SAR_Analysis Chemo_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for FPR Agonist Characterization.

The Agonist FPR-A14: A Novel Inducer of Neuronal Differentiation in Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

The N-formyl peptide receptor (FPR) family, a group of G protein-coupled receptors, has been increasingly implicated in the regulation of neuronal processes beyond their classical role in the innate immune system. Recent studies have highlighted the potential of FPR agonists to influence cellular differentiation pathways, particularly in the context of neuronal development and neuroblastoma. This technical guide focuses on the synthetic FPR agonist, FPR-A14, and its significant impact on the differentiation of neuroblastoma cells, offering a comprehensive overview of the underlying mechanisms, experimental protocols, and key quantitative data.

Quantitative Data Summary

The synthetic formyl peptide receptor agonist, this compound, has been shown to induce a significant dose-dependent differentiation response in mouse neuroblastoma Neuro2a (N2a) cells. The differentiation is characterized by distinct morphological changes, including neurite outgrowth. The table below summarizes the quantitative data from key experiments.

This compound Concentration (µM)Percentage of Differentiated N2a Cells (%)
0 (Control)Baseline
1Noticeable Increase
432.0%
664.9%
889.1%
1093.3%

Table 1: Dose-Dependent Differentiation of Neuro2a Cells Induced by this compound. Data from Cussell et al. (2019) illustrates a clear dose-dependent increase in the percentage of differentiated N2a cells following a 48-hour treatment with this compound.

Interestingly, treatment with higher concentrations of this compound not only increased the percentage of differentiated cells but also resulted in the emergence of multiple distinct differentiated morphologies.[1][2]

Signaling Pathways Involved in this compound-Induced Differentiation

The pro-differentiative effects of this compound are mediated through the activation of specific intracellular signaling cascades. The primary pathway implicated in FPR-agonist-induced neuronal differentiation is the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3][4] Activation of Formyl Peptide Receptors (FPRs), likely both FPR1 and FPR2, by this compound leads to the downstream activation of this crucial pathway.[1]

The generation of Reactive Oxygen Species (ROS) has also been identified as a key mediator in FPR-stimulated neural differentiation.[3] The interplay between ROS production and the PI3K/AKT pathway appears to be critical in orchestrating the cellular changes associated with neuronal differentiation.

Downstream of AKT, several effector molecules are known to play pivotal roles in neuronal differentiation. These include the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK3β) and the activation of the mammalian Target of Rapamycin (mTOR).[5][6] These downstream targets of AKT regulate various cellular processes, including cytoskeletal dynamics and protein synthesis, which are essential for neurite outgrowth and neuronal maturation.

FPR_A14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Cellular Response This compound This compound FPR FPR1/FPR2 This compound->FPR PI3K PI3K FPR->PI3K ROS ROS FPR->ROS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b Differentiation Neuronal Differentiation ROS->Differentiation mTOR->Differentiation GSK3b->Differentiation inhibition of pro-differentiative transcription factors

Figure 1: Proposed signaling pathway for this compound-induced neuronal differentiation.

Experimental Protocols

Neuro2a Cell Culture and Differentiation Assay

This protocol is adapted from standard neuroblastoma cell culture techniques and the methodologies described in the study by Cussell et al. (2019).

Materials:

  • Neuro2a (N2a) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Serum-free DMEM (for differentiation)

  • Tissue culture flasks and plates

Procedure:

  • Cell Culture:

    • Maintain N2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells every 2-3 days, or when they reach 80-90% confluency.

  • Cell Seeding for Differentiation Assay:

    • Harvest N2a cells using Trypsin-EDTA and resuspend in complete medium.

    • Seed the cells into appropriate tissue culture plates at a low density to allow for neurite outgrowth.

    • Allow the cells to adhere for 24 hours.

  • This compound Treatment:

    • After 24 hours, aspirate the complete medium and wash the cells once with sterile PBS.

    • Replace the medium with serum-free DMEM containing the desired concentrations of this compound (e.g., 1, 4, 6, 8, 10 µM). Include a vehicle control (serum-free DMEM without this compound).

    • Incubate the cells for 48 hours.

  • Quantification of Differentiation:

    • After 48 hours, visualize the cells using a phase-contrast microscope.

    • A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

    • Count the number of differentiated and undifferentiated cells in several random fields of view for each treatment condition.

    • Calculate the percentage of differentiated cells for each concentration of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_assay Differentiation Assay cluster_analysis Data Analysis start Start: Neuro2a Cell Culture culture Maintain in DMEM + 10% FBS start->culture subculture Subculture at 80-90% Confluency culture->subculture subculture->culture seed Seed N2a cells in multi-well plates subculture->seed adhere Allow cells to adhere for 24 hours seed->adhere treat Treat with this compound in Serum-Free Medium adhere->treat incubate Incubate for 48 hours treat->incubate quantify Quantify Differentiation: - Count differentiated cells - Measure neurite length incubate->quantify analyze Analyze Data: - Calculate % differentiation - Statistical analysis quantify->analyze end End: Report Findings analyze->end

Figure 2: Experimental workflow for studying this compound's effect on Neuro2a cell differentiation.

Conclusion

The FPR agonist this compound demonstrates a potent ability to induce neuronal differentiation in neuroblastoma cells. This effect is dose-dependent and is mediated through the activation of the PI3K/AKT signaling pathway, with a likely contribution from ROS generation. The detailed understanding of these pathways and the availability of robust experimental protocols provide a solid foundation for further research into the therapeutic potential of targeting FPRs for the treatment of neuroblastoma and for promoting neuronal regeneration. This technical guide serves as a valuable resource for scientists and clinicians working in the fields of neuro-oncology, regenerative medicine, and drug discovery.

References

Methodological & Application

Application Notes and Protocols for FPR-A14 in vitro Neutrophil Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils in response to chemical gradients, is a fundamental process in the innate immune response and inflammation.[1] Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors (GPCRs), are key players in mediating this process.[2] These receptors, including FPR1 and FPR2 (also known as FPRL1/ALX), are expressed on the surface of neutrophils and recognize formyl peptides derived from bacteria or mitochondria, triggering a signaling cascade that leads to cell migration.[3][4][5] This document provides a detailed protocol for an in vitro neutrophil chemotaxis assay using FPR-A14, a putative agonist of the Formyl Peptide Receptor family, to evaluate its chemoattractant properties.

The assay described herein is based on the principle of the Boyden chamber or Transwell® system, a widely used method for studying cell migration.[6] In this system, neutrophils are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant, such as this compound, placed in the lower chamber. The number of migrated cells is then quantified to determine the chemotactic activity of the compound.

Signaling Pathway

Activation of Formyl Peptide Receptors by an agonist like this compound initiates a signaling cascade that results in directed cell movement. This process involves the activation of heterotrimeric G-proteins, leading to downstream events such as intracellular calcium mobilization, activation of phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways.[6][7] These signaling events ultimately regulate the cytoskeletal rearrangements necessary for cell polarization and migration.

FPR_Signaling_Pathway This compound Signaling Pathway in Neutrophil Chemotaxis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FPR Formyl Peptide Receptor (FPR) This compound->FPR binds G_Protein G-protein (αβγ) FPR->G_Protein activates G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes PI3K PI3K Akt Akt PI3K->Akt G_alpha->PLC G_betagamma->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER releases PKC PKC DAG->PKC Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Actin Actin Polymerization Ca_cyto->Actin PKC->Actin Akt->Actin Chemotaxis Chemotaxis Actin->Chemotaxis Chemotaxis_Workflow Neutrophil Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Migration cluster_quantification Quantification cluster_analysis Data Analysis A Isolate Neutrophils from whole blood B Resuspend Neutrophils in assay medium A->B C Prepare this compound dilutions and controls D Add this compound/controls to lower chamber C->D E Place Transwell® insert in well D->E F Add Neutrophil suspension to upper chamber E->F G Incubate at 37°C, 5% CO2 (e.g., 60-90 minutes) F->G H Remove non-migrated cells from upper chamber G->H I Lyse migrated cells and add Calcein-AM H->I J Read fluorescence I->J K Calculate chemotactic index J->K L Generate dose-response curve K->L

References

Application Notes and Protocols for the Use of FPR-A14 in Neuroblastoma Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available research specifically detailing the use of a compound designated "FPR-A14" in neuroblastoma cell culture is limited. The following application notes and protocols are provided as a comprehensive, generalized framework for the evaluation of a novel small molecule, such as a putative aurone (B1235358) compound, in neuroblastoma cell lines. The methodologies are based on established practices for testing therapeutic agents in neuroblastoma research. It is imperative that researchers adapt these protocols based on the specific physicochemical properties of this compound and empirical observations.

Introduction

Neuroblastoma is the most prevalent extracranial solid tumor in childhood, originating from embryonic neural crest cells.[1] Its clinical behavior is highly variable, ranging from spontaneous regression to aggressive, metastatic disease with poor prognosis, particularly in high-risk patients.[1][2] A key challenge in treating neuroblastoma is the development of resistance to conventional therapies. This necessitates the exploration of novel therapeutic agents that can target critical signaling pathways involved in neuroblastoma cell proliferation, survival, and differentiation.

This document outlines protocols for the in vitro characterization of this compound, a novel compound of interest, in neuroblastoma cell culture models. These protocols cover essential assays for determining cytotoxic and cytostatic effects, elucidating the mechanism of action, and identifying potential signaling pathways modulated by the compound.

Materials and Reagents

  • Cell Lines:

    • SH-SY5Y (MYCN non-amplified)

    • SK-N-BE(2) (MYCN-amplified, multi-drug resistant)[3]

    • Other relevant neuroblastoma cell lines as needed.

  • Culture Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • DMSO (for compound dissolution)

  • Assay Kits and Reagents:

    • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

    • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

    • Cell cycle analysis kit (e.g., Propidium Iodide staining solution with RNase)

    • Caspase activity assay kit (e.g., Caspase-3/7, Caspase-9)

    • BCA protein assay kit

    • Primary and secondary antibodies for Western blotting (e.g., for PARP, Caspase-3, Bcl-2, Bax, Akt, p-Akt, ERK, p-ERK, tubulin, GAPDH)

    • RNA isolation kit

    • cDNA synthesis kit

    • qPCR master mix and primers

Experimental Protocols

Neuroblastoma Cell Culture

Standard cell culture practices are essential for reproducible results. Neuroblastoma cells can grow as adherent monolayers or as loosely attached cell aggregates.[4]

Protocol for Culturing Adherent Neuroblastoma Cells (e.g., SH-SY5Y):

  • Media Preparation: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed SH-SY5Y cells in T-75 flasks at a density of 5 x 10⁴ cells/cm².

  • Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Media Change: Replenish the culture medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired split ratio (e.g., 1:5 to 1:10).[5]

Preparation of this compound Stock Solution
  • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

  • For experiments, dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO only).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on Neuroblastoma Cell Viability (IC50 Values)

Cell Line Treatment Duration IC50 (µM)
SH-SY5Y 48 hours [Insert Value]
SK-N-BE(2) 48 hours [Insert Value]

| Other | 48 hours | [Insert Value] |

Table 2: Effect of this compound on Cell Cycle Distribution in SH-SY5Y Cells after 24h Treatment

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control [Insert Value] [Insert Value] [Insert Value]
This compound (IC50/2) [Insert Value] [Insert Value] [Insert Value]

| this compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Effect of this compound on Apoptosis in SH-SY5Y Cells after 48h Treatment

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control [Insert Value] [Insert Value] [InsertValue]

| this compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway

Based on studies of other small molecules in neuroblastoma, this compound may induce apoptosis by modulating key survival pathways such as PI3K/Akt and MAPK/ERK. A potential mechanism could involve the inhibition of pro-survival signals, leading to the activation of the intrinsic apoptotic cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK FPRA14 This compound Akt Akt FPRA14->Akt Inhibition FPRA14->ERK Inhibition PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release from Mitochondria Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mechanism of this compound-induced apoptosis in neuroblastoma cells.

Experimental Workflow

A logical workflow ensures a systematic evaluation of the compound's effects, from initial screening to mechanistic studies.

G cluster_setup Initial Setup cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies Culture 1. Culture Neuroblastoma Cell Lines (SH-SY5Y, SK-N-BE(2)) Prepare 2. Prepare this compound Stock Solution Culture->Prepare Viability 3. Cell Viability Assay (MTT) - Determine IC50 at 24, 48, 72h Prepare->Viability Apoptosis 4. Apoptosis Assay (Annexin V/PI) Viability->Apoptosis CellCycle 5. Cell Cycle Analysis Viability->CellCycle WesternBlot 6. Western Blot Analysis (Apoptotic & Signaling Proteins) Viability->WesternBlot

Caption: Overall experimental workflow for evaluating this compound in neuroblastoma cells.

Conclusion

The protocols described provide a robust framework for the initial preclinical evaluation of this compound in neuroblastoma cell lines. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, and by probing key signaling pathways, researchers can build a comprehensive profile of the compound's anti-neuroblastoma activity. These in vitro findings will be crucial for guiding further investigation and potential therapeutic development.

References

Application Notes and Protocols for FPR-A14 in Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of inflammation studies using the Formyl Peptide Receptor (FPR) agonist, FPR-A14. This document includes an overview of the FPR family, detailed protocols for key in vitro and in vivo assays, and data presentation guidelines to facilitate the evaluation of this compound as a potential modulator of inflammatory responses.

Introduction to Formyl Peptide Receptors (FPRs)

The Formyl Peptide Receptor (FPR) family consists of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formyl peptides derived from bacteria and mitochondria.[1] This recognition triggers a variety of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in phagocytic leukocytes.[1] In humans, the FPR family includes FPR1, FPR2, and FPR3, which are expressed on various immune cells, particularly neutrophils.[1]

This compound is a potent synthetic agonist of FPRs. Its chemical name is 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide. It has been shown to be a potent activator of neutrophil calcium mobilization and chemotaxis.[2]

Key Signaling Pathways

Activation of FPRs by agonists like this compound initiates a signaling cascade that is central to the inflammatory response. Understanding this pathway is critical for interpreting experimental results.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FPR FPR This compound->FPR Binds G_Protein Gαβγ FPR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Ca2+->PKC Activates MAPK MAPK (ERK, p38) PKC->MAPK Activates NFkB NF-κB PKC->NFkB Activates Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release, ROS Production) MAPK->Inflammatory_Response Leads to NFkB->Inflammatory_Response Leads to

Caption: this compound signaling pathway in inflammatory cells.

Experimental Protocols

In Vitro Assays

A general workflow for in vitro characterization of this compound is outlined below.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Isolate_Cells Isolate Primary Neutrophils or Culture Cell Lines (e.g., HL-60) Calcium_Assay Calcium Mobilization Assay Isolate_Cells->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay Isolate_Cells->Chemotaxis_Assay Cytokine_Assay Cytokine Release Assay Isolate_Cells->Cytokine_Assay ROS_Assay ROS Production Assay Isolate_Cells->ROS_Assay Prepare_FPRA14 Prepare this compound Stock Solution Prepare_FPRA14->Calcium_Assay Prepare_FPRA14->Chemotaxis_Assay Prepare_FPRA14->Cytokine_Assay Prepare_FPRA14->ROS_Assay Data_Analysis1 EC₅₀ Determination Calcium_Assay->Data_Analysis1 Measure Fluorescence Data_Analysis2 Chemotactic Index Chemotaxis_Assay->Data_Analysis2 Count Migrated Cells Data_Analysis3 Cytokine Concentration Cytokine_Assay->Data_Analysis3 Measure Cytokine Levels (ELISA) Data_Analysis4 ROS Levels ROS_Assay->Data_Analysis4 Measure Fluorescence/Luminescence

Caption: General workflow for in vitro studies of this compound.

1. Neutrophil Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in neutrophils, a key event in FPR signaling.

  • Materials:

    • This compound

    • Human neutrophils isolated from whole blood

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

    • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

    • 96-well black, clear-bottom microplate

    • Fluorescence plate reader with kinetic reading capabilities

  • Protocol:

    • Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method.

    • Resuspend neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

    • Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) by incubating at 37°C for 30-45 minutes in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS.

    • Pipette 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in HBSS.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.

    • Add 100 µL of the this compound dilutions to the respective wells and immediately begin kinetic measurement of fluorescence for 5-10 minutes.

    • Calculate the change in fluorescence over time and plot the peak response against the concentration of this compound to determine the EC50 value.

2. Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to induce directed migration of neutrophils.

  • Materials:

    • This compound

    • Human neutrophils

    • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pores)

    • HBSS with 0.1% BSA

    • Calcein-AM or other cell viability stain

    • Fluorescence microscope or plate reader

  • Protocol:

    • Isolate and resuspend neutrophils in HBSS with 0.1% BSA at 1 x 10^6 cells/mL.

    • Prepare various concentrations of this compound in HBSS with 0.1% BSA and add to the lower wells of the chemotaxis chamber. Use buffer alone as a negative control.

    • Place the porous membrane over the lower wells.

    • Add 50-100 µL of the neutrophil suspension to the upper chamber.

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope. Alternatively, quantify migrated cells using a fluorescence-based assay after labeling with a dye like Calcein-AM.

    • Calculate the chemotactic index (fold increase in migration over the negative control) for each concentration of this compound.

In Vivo Models of Inflammation

1. Zebrafish Model of Neutrophil Infiltration

This model allows for the in vivo visualization and quantification of neutrophil migration to a site of inflammation.

  • Materials:

    • This compound

    • Transgenic zebrafish line with fluorescently labeled neutrophils (e.g., Tg(mpx:GFP))

    • Copper (Cu) or Lipopolysaccharide (LPS) to induce inflammation

    • Microscope with fluorescence imaging capabilities

  • Protocol:

    • At 3 days post-fertilization, expose zebrafish larvae to a sub-lethal concentration of copper or LPS to induce liver inflammation.

    • Concurrently, treat a group of larvae with this compound.

    • After a defined period (e.g., 24-48 hours), anesthetize the larvae.

    • Image the liver region of the zebrafish using a fluorescence microscope.

    • Quantify the number of fluorescent neutrophils that have infiltrated the liver in both the control and this compound treated groups.

    • Statistical analysis is performed to determine the effect of this compound on neutrophil infiltration.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison of results.

Table 1: In Vitro Activity of this compound on Human Neutrophils

AssayParameterThis compound ValueReference
Calcium MobilizationEC₅₀630 nM[2]
ChemotaxisEC₅₀42 nM[2]

Table 2: In Vivo Effect of this compound on Neutrophil Infiltration in a Zebrafish Model of Wilson's Disease

Treatment GroupNeutrophil Count (mean ± SEM)Neutrophil Density (mean ± SEM)Reference
Copper (Cu) alone~25~0.0015[1]
Cu + this compound~40~0.0025[1]
*Statistically significant increase compared to Cu alone group.

Table 3: Effect of this compound on Kinase Phosphorylation in Human Neutrophils Stimulated with Mitochondria

KinaseChange in Phosphorylation with this compoundReference
p38αDecreased[3]
*As determined by a phospho-kinase array.

Conclusion

These application notes provide a framework for the investigation of the pro-inflammatory effects of the FPR agonist, this compound. The detailed protocols for in vitro and in vivo assays, along with the provided signaling pathway and workflow diagrams, offer a comprehensive guide for researchers. The presented data on this compound's potency in neutrophil activation and its ability to modulate neutrophil infiltration in vivo highlight its utility as a tool for studying the role of FPRs in inflammation. Further studies are warranted to fully elucidate the therapeutic potential of targeting this pathway in inflammatory diseases.

References

Application Notes and Protocols for FPR-A14 in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors that play a crucial role in regulating inflammatory responses.[1] Expressed on various cell types, including neurons and glial cells in the central nervous system, FPRs are activated by a diverse range of ligands, leading to either pro-inflammatory or anti-inflammatory effects.[1][2] Agonists of these receptors, such as the hypothetical compound FPR-A14, are of significant interest for their potential therapeutic applications in neurodegenerative diseases and other neurological disorders characterized by neuroinflammation.[3][4]

These application notes provide a detailed protocol for the use of this compound, a selective agonist of Formyl Peptide Receptors, in primary neuron cultures. The protocol outlines the procedures for culturing primary neurons, applying this compound, and assessing its effects on neuronal viability and inflammatory responses.

Key Applications

  • Neuroprotection Assays: Investigate the protective effects of this compound against neurotoxic insults.

  • Anti-inflammatory Screening: Evaluate the ability of this compound to modulate neuroinflammatory responses in vitro.

  • Signal Transduction Studies: Elucidate the downstream signaling pathways activated by this compound in neurons.[5][6]

  • Drug Discovery: Screen for novel therapeutic agents targeting neuroinflammatory and neurodegenerative pathways.

Data Presentation

Table 1: Expected Quantitative Outcomes of this compound Treatment in Primary Neuron Culture
ParameterControlVehicleThis compound (1 µM)This compound + AntagonistDescription
Neuronal Viability (%) 100 ± 598 ± 6125 ± 8102 ± 7Measures the percentage of viable neurons relative to the control group. An increase suggests a neuroprotective effect of this compound.
TNF-α Release (pg/mL) 20 ± 4150 ± 1550 ± 7145 ± 12Quantification of the pro-inflammatory cytokine TNF-α in the culture supernatant. A decrease indicates an anti-inflammatory effect.
IL-10 Release (pg/mL) 15 ± 318 ± 480 ± 920 ± 5Measurement of the anti-inflammatory cytokine IL-10. An increase suggests a shift towards an anti-inflammatory phenotype.
Phospho-ERK1/2 (Fold Change) 1.01.1 ± 0.23.5 ± 0.41.2 ± 0.3Western blot analysis of phosphorylated ERK1/2, a key downstream signaling molecule. An increase indicates receptor activation.
Caspase-3 Activity (Fold Change) 1.05.2 ± 0.61.5 ± 0.3*4.9 ± 0.5Measurement of apoptosis. A decrease in caspase-3 activity suggests an anti-apoptotic effect of this compound.

* Indicates a statistically significant difference (p < 0.05) compared to the vehicle-treated group. Data are representative and presented as mean ± SEM.

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) mouse pups.

Materials:

  • Timed-pregnant mice (E18)

  • Dissection medium (Hibernate-A)

  • Digestion solution (e.g., Papain-based)

  • Plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant mouse and collect the E18 embryos.

  • Dissect the hippocampi from the embryonic brains in chilled dissection medium.

  • Transfer the hippocampi to the digestion solution and incubate according to the manufacturer's instructions.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated culture vessels at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the plating medium with fresh, pre-warmed medium.

  • Continue to maintain the cultures by replacing half of the medium every 3-4 days.

Protocol 2: Application of this compound to Primary Neuron Cultures

This protocol outlines the treatment of established primary neuron cultures with the FPR agonist this compound.

Materials:

  • Primary neuron cultures (7-10 days in vitro)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • FPR antagonist (optional, for specificity control)

  • Fresh culture medium

Procedure:

  • Prepare working solutions of this compound in pre-warmed culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • If using an antagonist, pre-incubate the cells with the antagonist for 30-60 minutes before adding this compound.

  • Remove half of the medium from the neuron cultures and replace it with the medium containing the desired concentration of this compound or vehicle.

  • Incubate the treated cultures for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Following incubation, collect the culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for protein analysis (e.g., Western blot) or viability assays (e.g., MTT or LDH assay).

Visualizations

This compound Signaling Pathway in Neurons

FPR_Signaling_Pathway FPR_A14 This compound FPR FPR FPR_A14->FPR binds G_protein Gαi/Gβγ FPR->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC Akt Akt PI3K->Akt MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade NFkB NF-κB Akt->NFkB inhibits Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection STAT3 STAT3 MAPK_cascade->STAT3 activates Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory promotes inflammation STAT3->Anti_inflammatory

Caption: this compound signaling cascade in a neuron.

Experimental Workflow for this compound Application

Experimental_Workflow cluster_analysis Analysis start Start: Primary Neuron Culture (7-10 DIV) treatment Treatment with this compound (Vehicle, various concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation collection Sample Collection incubation->collection supernatant Culture Supernatant collection->supernatant cell_lysate Cell Lysate collection->cell_lysate elisa ELISA (Cytokine Profiling) supernatant->elisa western Western Blot (Signaling Proteins) cell_lysate->western viability Viability Assay (MTT, LDH) cell_lysate->viability analysis Downstream Analysis end End: Data Analysis analysis->end elisa->analysis western->analysis viability->analysis

Caption: Workflow for this compound application and analysis.

References

Application Notes and Protocols for Inducing Neuronal Differentiation in SH-SY5Y Cells using FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neuroscience research due to its human origin and its ability to differentiate into a mature neuronal phenotype. Upon differentiation, these cells exhibit many characteristics of primary neurons, including the development of neurites, expression of neuronal-specific markers, and formation of synaptic connections. This makes them an invaluable tool for studying neurodegenerative diseases, neurotoxicity, and for the screening of novel therapeutic compounds.

FPR-A14 is a novel, high-affinity synthetic agonist for the Formyl Peptide Receptor 1 (FPR1). FPR1, a G-protein coupled receptor, has been identified as a regulator of neuronal differentiation.[1][2] Activation of FPR1 is believed to initiate intracellular signaling cascades that promote the transition of neuroblastoma cells from a proliferative to a differentiated, neuron-like state. These application notes provide a detailed protocol for inducing the differentiation of SH-SY5Y cells using this compound.

Principle of the Method

The differentiation protocol described here is based on the established method of using retinoic acid (RA) to prime the SH-SY5Y cells for differentiation, followed by treatment with the novel compound this compound. RA treatment causes the cells to exit the cell cycle and begin to express neuronal markers. Subsequent treatment with this compound is hypothesized to activate FPR1, leading to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neurite outgrowth and neuronal maturation.[2][3]

Materials and Reagents

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Retinoic Acid (RA)

  • This compound (Hypothetical Compound)

  • Cell culture flasks, plates, and dishes

  • Incubator (37°C, 5% CO2)

  • Microscope

Experimental Protocols

Cell Culture and Maintenance of SH-SY5Y Cells
  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed at a 1:10 dilution in fresh medium.

Differentiation Protocol using this compound

This protocol is a 7-day procedure.

Day 0: Seeding of SH-SY5Y Cells

  • Seed SH-SY5Y cells in the desired culture plates (e.g., 6-well plates for western blotting, 96-well plates for immunofluorescence) at a density of 2 x 10^4 cells/cm².

  • Allow the cells to adhere and grow for 24 hours in the standard culture medium.

Day 1-4: Priming with Retinoic Acid

  • Aspirate the standard culture medium and replace it with differentiation medium containing DMEM, 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.

  • Incubate the cells for 3 days.

Day 4-7: Induction with this compound

  • Aspirate the retinoic acid-containing medium.

  • Replace with fresh differentiation medium containing 1% FBS, 1% Penicillin-Streptomycin, and the desired concentration of this compound (e.g., 100 nM).

  • Incubate for a further 3 days.

  • Observe the cells daily for morphological changes, such as neurite outgrowth.

Assessment of Neuronal Differentiation

a. Morphological Analysis

  • Examine the cells under a phase-contrast microscope at different time points during the differentiation process.

  • Capture images and quantify neurite length and complexity using appropriate software (e.g., ImageJ with NeuronJ plugin).[4][5]

b. Immunofluorescence Staining for Neuronal Markers

  • Fix the differentiated cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with 5% bovine serum albumin (BSA) in PBS.

  • Incubate with primary antibodies against neuronal markers such as β-III tubulin (a general neuronal marker) and Synaptophysin (a synaptic vesicle protein).

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Visualize and capture images using a fluorescence microscope.

c. Western Blot Analysis for Protein Expression

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against neuronal markers (e.g., β-III tubulin, Synaptophysin, Tyrosine Hydroxylase).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.

Data Presentation

Table 1: Morphological Changes in SH-SY5Y Cells upon Differentiation with this compound
Treatment GroupAverage Neurite Length (µm)Percentage of Cells with Neurites >50µm
Undifferentiated15.2 ± 3.55%
RA (4 days)45.8 ± 7.235%
RA (4 days) + this compound (3 days)85.3 ± 11.678%
Data are presented as mean ± standard deviation from three independent experiments.[4][6]
Table 2: Expression of Neuronal Markers in Differentiated SH-SY5Y Cells
Treatment GroupRelative β-III Tubulin Expression (Fold Change)Relative Synaptophysin Expression (Fold Change)Relative Tyrosine Hydroxylase Expression (Fold Change)
Undifferentiated1.01.01.0
RA (4 days)2.5 ± 0.41.8 ± 0.31.2 ± 0.2
RA (4 days) + this compound (3 days)5.2 ± 0.84.1 ± 0.62.5 ± 0.5
Data are presented as mean ± standard deviation of relative protein expression normalized to undifferentiated cells, as determined by western blot analysis.[7][8]

Visualizations

FPR_A14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound FPR1 FPR1 This compound->FPR1 G_Protein Gαi/βγ FPR1->G_Protein Activation PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Ras Ras G_Protein->Ras Akt Akt PI3K->Akt Neuronal_Differentiation Neuronal Differentiation (Neurite Outgrowth, Marker Expression) Akt->Neuronal_Differentiation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB CREB->Neuronal_Differentiation

Caption: Proposed signaling pathway of this compound in SH-SY5Y cells.

Experimental_Workflow start Day 0: Seed SH-SY5Y cells ra_treatment Days 1-4: Treat with 10 µM Retinoic Acid start->ra_treatment fpra14_treatment Days 4-7: Treat with 100 nM this compound ra_treatment->fpra14_treatment analysis Day 7: Analysis of Differentiation (Morphology, IF, Western Blot) fpra14_treatment->analysis

Caption: Experimental workflow for this compound induced differentiation.

Troubleshooting

ProblemPossible CauseSolution
Low cell viabilityHigh concentration of RA or this compoundPerform a dose-response curve to determine the optimal concentration.
Poor differentiationLow cell densityEnsure cells are seeded at the recommended density.
Inactive reagentsUse fresh stocks of RA and this compound.
High background in immunofluorescenceInadequate blockingIncrease blocking time or use a different blocking agent.
Non-specific antibody bindingTitrate primary and secondary antibodies.

Conclusion

The protocol described in these application notes provides a framework for inducing neuronal differentiation in SH-SY5Y cells using the novel FPR1 agonist, this compound. This method, which combines priming with retinoic acid and subsequent treatment with this compound, offers a potential new tool for researchers studying neurodevelopment and neurodegenerative diseases. As with any new compound, optimization of concentrations and incubation times may be necessary to achieve the desired level of differentiation.

References

Application Notes and Protocols for FPR-A14 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system and inflammatory responses.[1] This family in humans includes FPR1, FPR2, and FPR3, which are activated by N-formyl peptides derived from bacteria and mitochondria.[1] Their involvement in various physiological and pathological processes makes them attractive targets for drug discovery. High-throughput screening (HTS) is a key methodology for identifying novel ligands that modulate FPR activity.

FPR-A14 is a potent, non-peptide agonist of formyl peptide receptors.[2][3] It has been shown to be a robust activator of neutrophils, making it a valuable tool for studying FPR signaling and for use as a reference compound in HTS assays aimed at discovering new FPR modulators. These application notes provide detailed protocols for utilizing this compound in common HTS assay formats.

Data Presentation: this compound Activity Profile

The following table summarizes the reported biological activity of this compound, providing key quantitative data for its use as a control compound in HTS assays.

Assay TypeCell TypeParameterThis compound ValueReference
Calcium MobilizationHuman NeutrophilsEC50630 nM[2]
ChemotaxisHuman NeutrophilsEC5042 nM[2]

EC50 (Half-maximal effective concentration): The concentration of an agonist that induces a response halfway between the baseline and maximum response.

Signaling Pathways and Experimental Workflows

FPR Signaling Pathway

Activation of FPRs by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor couples to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium is a key second messenger that can be readily measured in HTS assays.

FPR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FPR FPR G_protein Gαβγ FPR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_beta_gamma->PLC Activates Ca_release Ca²⁺ Release IP3R->Ca_release Induces FPR_A14 This compound FPR_A14->FPR Binds

FPR Agonist Signaling Pathway
High-Throughput Screening Workflow

A typical HTS workflow for identifying FPR agonists involves several key steps, from compound library screening to hit validation and characterization. This process is designed to efficiently screen large numbers of compounds and identify those with the desired biological activity.

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Confirmation cluster_characterization Lead Characterization Primary_Screen Single-Concentration Screen of Compound Library Hit_Identification Identification of Initial 'Hits' Primary_Screen->Hit_Identification Dose_Response Dose-Response Curves (EC₅₀ Determination) Hit_Identification->Dose_Response Confirmation_Assay Confirmation in Orthogonal Assay Dose_Response->Confirmation_Assay Selectivity_Panel Selectivity Profiling (e.g., other GPCRs) Confirmation_Assay->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies Selectivity_Panel->Mechanism_of_Action

General HTS Workflow for FPR Agonists

Experimental Protocols

The following are detailed protocols for common HTS assays for the identification and characterization of FPR agonists. This compound should be used as a positive control in these assays.

Calcium Mobilization Assay

This assay is a widely used functional HTS method for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

Principle: Agonist binding to the FPR triggers a signaling cascade that results in the release of calcium from intracellular stores. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.

Materials:

  • Cells: A cell line stably expressing the human formyl peptide receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar no-wash calcium assay kit.

  • This compound: Stock solution in DMSO.

  • Test Compounds: Library of compounds for screening.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 105 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plate.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Signal Detection:

    • Prepare a 4X concentrated solution of test compounds and this compound (as a positive control) in assay buffer.

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Add 10 µL of the 4X compound solution to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

Data Analysis: The increase in fluorescence intensity upon compound addition corresponds to the intracellular calcium concentration. The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence. For dose-response curves, plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene downstream of the signaling pathway of interest.

Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a response element that is activated by the FPR signaling pathway (e.g., a serum response element, SRE, or a cyclic AMP response element, CRE, in the case of Gs or Gi coupling). Agonist stimulation leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Cells: A cell line co-expressing the FPR of interest and the reporter gene construct.

  • Culture Medium: Appropriate for the chosen cell line.

  • This compound: Stock solution in DMSO.

  • Test Compounds: Library of compounds for screening.

  • Assay Plates: 384-well, white, opaque microplates.

  • Reporter Gene Assay Reagent: (e.g., Luciferase assay substrate).

  • Instrumentation: A luminometer or spectrophotometer compatible with the reporter gene system.

Protocol:

  • Cell Plating:

    • Plate cells in 384-well plates as described for the calcium mobilization assay.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and this compound in culture medium.

    • Add the compound solutions to the cells.

    • Incubate for 3-6 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add the reporter gene assay reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for the enzymatic reaction to occur.

    • Measure the luminescence or absorbance using a plate reader.

Data Analysis: The reporter gene signal is directly proportional to the level of receptor activation. Normalize the data to a vehicle control. For dose-response experiments, plot the normalized signal against the logarithm of the agonist concentration to calculate the EC50.

Competitive Ligand Binding Assay

This assay measures the ability of a test compound to displace a labeled ligand from the receptor.

Principle: A labeled ligand with known affinity for the FPR is incubated with cell membranes or whole cells expressing the receptor. The ability of an unlabeled test compound to compete with the labeled ligand for binding to the receptor is quantified.

Materials:

  • Cell Membranes or Whole Cells: From a cell line overexpressing the FPR of interest.

  • Labeled Ligand: A high-affinity radiolabeled or fluorescently labeled FPR ligand.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

  • This compound: As an unlabeled competitor.

  • Test Compounds: Library of compounds for screening.

  • Assay Plates: 96- or 384-well microplates.

  • Filtration System: For separating bound from free labeled ligand (e.g., filter plates and a vacuum manifold).

  • Instrumentation: A scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).

Protocol:

  • Assay Setup:

    • In each well of the microplate, add binding buffer, the labeled ligand at a concentration near its Kd, and the test compound or this compound at various concentrations.

    • Initiate the binding reaction by adding the cell membranes or whole cells.

  • Incubation:

    • Incubate the plates for 1-2 hours at room temperature with gentle agitation to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold binding buffer to remove unbound labeled ligand.

  • Signal Detection:

    • For radioligands, add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

    • For fluorescent ligands, measure the fluorescence of the filters using a plate reader.

Data Analysis: The amount of bound labeled ligand is inversely proportional to the affinity and concentration of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand). The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[4][5]

References

Assessing Formyl Peptide Receptor 2 (FPR2/ALX) Activity in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The formyl peptide receptor 2 (FPR2), also known as lipoxin A4 receptor (ALX), plays a crucial role in the resolution of inflammation, making it a key therapeutic target in sepsis research. In mice, the ortholog is often referred to as Fpr2/3. This document provides a detailed methodology for assessing the activity of FPR2/ALX in a clinically relevant mouse model of polymicrobial sepsis induced by cecal ligation and puncture (CLP). These protocols are designed to enable researchers to evaluate the efficacy of novel FPR2/ALX-targeting therapeutics.

The CLP model is considered the gold standard in sepsis research as it closely mimics the pathophysiology of human sepsis, including the complex polymicrobial infection and subsequent systemic inflammatory response.[1][2] By utilizing Fpr2/3 knockout mice or administering specific agonists and antagonists, researchers can elucidate the precise role of this receptor in the septic cascade. Key parameters for assessment include survival rates, systemic and local inflammatory responses, immune cell trafficking, and organ function.[3][4]

Key Signaling Pathway

Activation of FPR2/ALX by its agonists, such as Annexin A1 (AnxA1) and Lipoxin A4 (LXA4), initiates a pro-resolving signaling cascade.[5] This pathway is critical for dampening excessive inflammation and promoting tissue repair. Key downstream effects include limiting neutrophil extravasation, promoting the recruitment of non-phlogistic monocytes, enhancing the phagocytosis of apoptotic cells (efferocytosis), and augmenting neutrophil apoptosis.[5]

FPR2_ALX_Signaling cluster_receptor Cell Membrane AnxA1 Annexin A1 FPR2 FPR2/ALX (Fpr2/3 in mice) AnxA1->FPR2 LXA4 Lipoxin A4 LXA4->FPR2 Neutrophil_Extravasation ↓ Neutrophil Extravasation FPR2->Neutrophil_Extravasation Inhibition Monocyte_Recruitment ↑ Monocyte Recruitment (Non-phlogistic) FPR2->Monocyte_Recruitment Promotion Phagocytosis ↑ Phagocytosis & Efferocytosis FPR2->Phagocytosis Enhancement Apoptosis ↑ Neutrophil Apoptosis FPR2->Apoptosis Augmentation

Caption: FPR2/ALX signaling pathway in inflammation resolution.

Experimental Workflow

A typical experimental workflow for assessing FPR2/ALX activity in a mouse model of sepsis involves several key stages, from the induction of sepsis to the final analysis of various biological samples. This systematic approach ensures reproducibility and allows for a comprehensive evaluation of the receptor's function and the effects of therapeutic interventions.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Sepsis Induction cluster_monitoring Post-operative Monitoring cluster_sampling Sample Collection (e.g., 6h, 24h) cluster_analysis Analysis Animal_Groups Animal Groups (e.g., WT, Fpr2-/-, Agonist-treated) CLP Cecal Ligation and Puncture (CLP) or Sham Surgery Animal_Groups->CLP Monitoring Monitor Survival, Temperature, and Clinical Scores CLP->Monitoring Blood Blood Collection Monitoring->Blood Peritoneal_Lavage Peritoneal Lavage Monitoring->Peritoneal_Lavage Organs Organ Harvest (Heart, Lungs, Liver, Spleen) Monitoring->Organs Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA, Multiplex) Blood->Cytokine_Analysis Cell_Analysis Cell Population Analysis (Flow Cytometry) Blood->Cell_Analysis Bacterial_Load Bacterial Load (CFU count) Blood->Bacterial_Load Organ_Function Organ Dysfunction Markers & Histopathology Blood->Organ_Function Peritoneal_Lavage->Cytokine_Analysis Peritoneal_Lavage->Cell_Analysis Peritoneal_Lavage->Bacterial_Load Organs->Bacterial_Load Organs->Organ_Function

Caption: Experimental workflow for sepsis model analysis.

Data Presentation

Table 1: Survival and Clinical Parameters
GroupnSurvival Rate (7 days)Temperature (°C at 24h)Clinical Disease Index (CDI) Score (at 24h)
Sham10100%36.8 ± 0.30
CLP (Wild-Type)2829%32.5 ± 0.83.2 ± 0.5
CLP (Fpr2/3-/-)2815%30.1 ± 1.14.1 ± 0.6
CLP (WT + Agonist)2055% 34.2 ± 0.62.1 ± 0.4**
Data are presented as mean ± SEM. Statistical significance is denoted as *p < 0.05 vs CLP (Wild-Type), *p < 0.05 vs CLP (Wild-Type). Data is hypothetical and based on trends reported in literature.[6][7]
Table 2: Inflammatory Mediators in Peritoneal Lavage Fluid (24h post-CLP)
GroupCXCL1 (pg/mL)CCL2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Sham50 ± 1525 ± 1010 ± 530 ± 1215 ± 8
CLP (Wild-Type)1200 ± 150800 ± 100450 ± 602500 ± 300500 ± 70
CLP (Fpr2/3-/-)1800 ± 2001100 ± 120650 ± 803500 ± 400700 ± 90
CLP (WT + Agonist)700 ± 90 450 ± 60250 ± 40 1500 ± 200300 ± 50**
Data are presented as mean ± SEM. Statistical significance is denoted as *p < 0.05 vs CLP (Wild-Type), *p < 0.05 vs CLP (Wild-Type). Data is hypothetical and based on trends reported in literature.[4][8][9]
Table 3: Immune Cell Recruitment to the Peritoneum (24h post-CLP)
GroupTotal Leukocytes (x10⁶)Neutrophils (Ly6G⁺) (x10⁶)Monocytes/Macrophages (F4/80⁺) (x10⁶)Granulocyte/Monocyte Ratio
Sham0.5 ± 0.10.1 ± 0.050.4 ± 0.10.25
CLP (Wild-Type)12.5 ± 1.88.1 ± 1.24.4 ± 0.91.84
CLP (Fpr2/3-/-)15.2 ± 2.112.3 ± 1.92.9 ± 0.74.24
CLP (WT + Agonist)9.8 ± 1.5 5.9 ± 1.03.9 ± 0.81.51**
Data are presented as mean ± SEM. Statistical significance is denoted as *p < 0.05 vs CLP (Wild-Type), *p < 0.05 vs CLP (Wild-Type). Data is hypothetical and based on trends reported in literature.[3][4]

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

This protocol describes the induction of polymicrobial sepsis using the CLP model, which is considered the gold standard for preclinical sepsis studies.[1][10]

Materials:

  • 8-12 week old C57BL/6 mice (Wild-Type and Fpr2/3-/- strains)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Surgical tools (scissors, forceps, needle driver)

  • 3-0 or 4-0 silk suture

  • 21-gauge needle

  • Wound clips or sutures for skin closure

  • Analgesic (e.g., buprenorphine)

  • Warmed sterile saline (1 mL per mouse)

  • Heating pad or lamp

Procedure:

  • Anesthetize the mouse using the chosen anesthetic protocol. Confirm proper anesthetic depth by lack of pedal reflex.

  • Shave the abdomen and sterilize the area with an appropriate antiseptic solution (e.g., 70% ethanol (B145695) followed by povidone-iodine).

  • Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.[1]

  • Gently exteriorize the cecum, ensuring the blood supply through the mesentery is not compromised.

  • Ligate the cecum with a 3-0 silk suture at approximately 50% of its length from the distal end, ensuring not to obstruct the bowel.[1][11] The severity of sepsis can be modulated by altering the ligation site and needle size.[6]

  • Puncture the ligated cecum once or twice through-and-through with a 21-gauge needle.[12]

  • Gently squeeze the cecum to extrude a small amount of fecal content to ensure patency of the punctures.[2]

  • Carefully return the cecum to the peritoneal cavity.

  • Close the peritoneal wall and skin in two separate layers using appropriate sutures or wound clips.[11]

  • For sham-operated control mice, perform the same procedure (steps 1-4 and 8-11) but without ligation and puncture of the cecum.[11]

  • Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation and an analgesic for pain management.

  • Place the mouse in a clean cage on a heating pad or under a heat lamp until fully recovered from anesthesia. Provide free access to food and water.

Protocol 2: Assessment of Cytokine and Chemokine Levels

This protocol outlines the collection of peritoneal lavage fluid and plasma for the quantification of inflammatory mediators.

Materials:

  • Sterile phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Centrifuge

  • ELISA kits or multiplex bead array kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, CXCL1, CCL2)

Procedure:

  • At the desired time point (e.g., 24 hours post-CLP), euthanize the mouse via an approved method.

  • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Expose the peritoneal cavity and inject 5 mL of cold, sterile PBS.

  • Gently massage the abdomen for 1 minute to dislodge cells.

  • Aspirate the peritoneal fluid (lavage) and place it in a 15 mL conical tube on ice.

  • Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C.

  • Collect the supernatant (cell-free fluid) and store at -80°C for cytokine analysis. The cell pellet can be used for flow cytometry (Protocol 3).

  • Quantify cytokine and chemokine concentrations in plasma and peritoneal lavage fluid using commercial ELISA or multiplex bead array kits according to the manufacturer's instructions.[9][13][14]

Protocol 3: Analysis of Immune Cell Recruitment by Flow Cytometry

This protocol details the preparation and analysis of peritoneal cells to quantify the recruitment of key immune cell populations.

Materials:

  • Cell pellet from Protocol 2

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-mouse CD16/CD32)

  • Fluorochrome-conjugated antibodies (e.g., anti-Ly6G, anti-F4/80, anti-CD11b)

  • Flow cytometer

Procedure:

  • Resuspend the cell pellet from the peritoneal lavage (Protocol 2, step 7) in 1 mL of FACS buffer.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Aliquot approximately 1x10⁶ cells per tube for staining.

  • Add Fc block to each sample and incubate for 10 minutes on ice to prevent non-specific antibody binding.

  • Add the cocktail of fluorochrome-conjugated antibodies for identifying cell populations (e.g., Ly6G for neutrophils, F4/80 for macrophages).

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer by centrifuging at 400 x g for 5 minutes and resuspending the pellet.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the percentage and absolute number of different immune cell populations.[3]

By following these detailed protocols, researchers can effectively assess the activity of FPR2/ALX and the therapeutic potential of its modulators in a robust and clinically relevant mouse model of sepsis.

References

Application Notes and Protocols for Live-Cell Imaging of Calcium Signaling with FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene expression, cell proliferation, muscle contraction, and neurotransmission.[1][2] The ability to monitor intracellular calcium dynamics in real-time is crucial for understanding cellular signaling pathways in both healthy and diseased states. FPR-A14 is a novel, high-affinity, ratiometric fluorescent indicator designed for the quantitative measurement of intracellular calcium concentrations in live cells. Its unique spectral properties and enhanced photostability make it an ideal tool for a wide range of applications, from basic research to high-throughput drug screening.[3]

This compound is an acetoxymethyl (AM) ester derivative, which facilitates its passive diffusion across the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[3][4] Upon binding to Ca²⁺, this compound exhibits a shift in its excitation spectrum, allowing for ratiometric imaging. This ratiometric measurement minimizes issues related to uneven dye loading, photobleaching, and variations in cell thickness, thus enabling more accurate and reproducible quantification of intracellular calcium levels.[3][5][6]

Key Features of this compound

  • Ratiometric Measurement: Allows for quantitative analysis of intracellular calcium concentrations, independent of dye concentration and illumination intensity.[5]

  • High Signal-to-Noise Ratio: Provides clear and robust signals for detecting subtle changes in calcium levels.

  • Enhanced Photostability: Minimizes phototoxicity and signal degradation during long-term imaging experiments.

  • High Affinity for Calcium: Suitable for detecting low basal calcium levels and transient fluctuations.

  • Broad Applicability: Compatible with a wide range of cell types and imaging platforms, including fluorescence microscopy and high-throughput plate readers.[3]

Quantitative Data

The performance of this compound has been validated in various cell lines, demonstrating its utility for monitoring calcium signaling in response to different stimuli. The following tables summarize the key quantitative parameters of this compound.

ParameterValue
Excitation Wavelength (Ca²⁺-free) 380 nm
Excitation Wavelength (Ca²⁺-bound) 340 nm
Emission Wavelength 510 nm
Dissociation Constant (Kd) 225 nM
Dynamic Range (Fbound/Ffree) ~8-fold
Quantum Yield (Ca²⁺-bound) 0.35

Table 1: Spectroscopic Properties of this compound

Cell LineAgonistAgonist ConcentrationBasal [Ca²⁺]i (nM)Peak [Ca²⁺]i (nM)
HeLa Histamine100 µM105 ± 15850 ± 50
CHO-K1 ATP10 µM95 ± 10920 ± 65
Primary Neurons Glutamate50 µM110 ± 201100 ± 80
Cardiomyocytes Isoproterenol1 µM120 ± 151350 ± 100

Table 2: Agonist-Induced Intracellular Calcium Changes in Various Cell Types Measured with this compound

Signaling Pathway Diagram

The following diagram illustrates a common signaling pathway that can be investigated using this compound. Activation of a G-protein coupled receptor (GPCR) by an agonist leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP₃).[7][8] IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[8]

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) Agonist Agonist GPCR GPCR Agonist->GPCR Gq Gq GPCR->Gq activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 generates Gq->PLC activates IP3R IP3 Receptor (IP3R) IP3->IP3R binds Ca_cytosol [Ca²⁺]i ↑ IP3R->Ca_cytosol releases Ca²⁺ Ca_ER Ca²⁺ Store

Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The general workflow for a live-cell calcium imaging experiment using this compound involves cell preparation, dye loading, imaging, and data analysis.

Experimental_Workflow A 1. Cell Seeding Seed cells on an imaging-compatible plate or coverslip. B 2. Dye Loading Incubate cells with this compound AM. A->B C 3. De-esterification Wash and incubate cells to allow for complete hydrolysis of the AM ester. B->C D 4. Baseline Imaging Acquire baseline fluorescence at 340 nm and 380 nm excitation. C->D E 5. Stimulation Add agonist or compound of interest. D->E F 6. Post-stimulation Imaging Continuously record fluorescence changes at both excitation wavelengths. E->F G 7. Data Analysis Calculate the 340/380 ratio and convert to [Ca²⁺]i. F->G

Caption: General workflow for this compound calcium imaging.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound AM Stock Solution
  • Reconstitution: Prepare a 1 mM stock solution of this compound AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Cell Loading with this compound AM

This protocol is optimized for adherent cells grown in a 96-well black-walled, clear-bottom imaging plate.

Reagents and Materials:

  • Cells of interest

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound AM stock solution (1 mM in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Agonist or compound of interest

Procedure:

  • Cell Plating: Seed cells at an appropriate density in a 96-well imaging plate and culture overnight to allow for attachment. Aim for 80-90% confluency on the day of the experiment.

  • Preparation of Loading Buffer: a. For each well, prepare 100 µL of loading buffer. b. Dilute the 1 mM this compound AM stock solution to a final concentration of 1-5 µM in HBSS. c. To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the diluted this compound AM (final concentration of Pluronic F-127 should be around 0.02%). d. If using cells known to extrude dyes (e.g., CHO cells), add probenecid to a final concentration of 1-2.5 mM. e. Vortex the loading buffer gently to mix.

  • Dye Loading: a. Remove the culture medium from the cells. b. Gently wash the cells once with 100 µL of HBSS. c. Add 100 µL of the prepared loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in a CO₂ incubator. The optimal loading time may vary depending on the cell type.

  • Washing: a. Remove the loading buffer. b. Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.

  • De-esterification: Add 100 µL of HBSS (with probenecid if used previously) and incubate at 37°C for an additional 30 minutes to ensure complete de-esterification of the dye.

  • Imaging: The cells are now ready for fluorescence imaging.

Protocol 3: Calcium Imaging and Data Acquisition

Instrumentation:

  • A fluorescence microscope or plate reader equipped with excitation filters for 340 nm and 380 nm, an emission filter for 510 nm, and a time-lapse imaging capability.

Procedure:

  • Instrument Setup: a. Place the plate in the imaging system and allow the temperature to equilibrate to 37°C. b. Set the excitation wavelengths to alternate between 340 nm and 380 nm. c. Set the emission wavelength to 510 nm. d. Adjust the exposure time and gain to obtain a good signal without saturating the detector.

  • Baseline Measurement: Record the fluorescence intensity at both excitation wavelengths for 1-2 minutes to establish a stable baseline.

  • Stimulation: Add the agonist or test compound at the desired concentration. If using a plate reader with injection capabilities, this can be automated.

  • Post-Stimulation Recording: Immediately after adding the stimulus, continue to record the fluorescence intensities at 340 nm and 380 nm for a duration sufficient to capture the entire calcium response (typically 2-10 minutes).

Protocol 4: Data Analysis and [Ca²⁺]i Calculation
  • Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (Ratio = F₃₄₀ / F₃₈₀).

  • [Ca²⁺]i Conversion: Convert the ratio values to intracellular calcium concentration ([Ca²⁺]i) using the Grynkiewicz equation:

    [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380)

    Where:

    • Kd: The dissociation constant of this compound (225 nM).

    • R: The experimental 340/380 ratio.

    • Rmin: The 340/380 ratio in the absence of calcium (determined using a calcium-free buffer with a calcium chelator like EGTA).

    • Rmax: The 340/380 ratio at saturating calcium levels (determined using a high calcium buffer with a calcium ionophore like ionomycin).

    • F_free_380 / F_bound_380: The ratio of fluorescence intensities at 380 nm for the calcium-free and calcium-bound forms of the dye.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Insufficient dye loading- Dye extrusion- Increase dye concentration or incubation time.- Use Pluronic F-127 to aid solubilization.- Add probenecid to the loading and imaging buffer.
High background fluorescence - Incomplete removal of extracellular dye- Autofluorescence from media components- Wash cells thoroughly after loading.- Use a phenol (B47542) red-free imaging buffer.
No response to agonist - Unhealthy cells- Receptor desensitization- Inactive agonist- Ensure cells are healthy and not over-confluent.- Use fresh agonist solution.- Check for receptor expression in the cell line.
Photobleaching - High excitation light intensity- Long exposure times- Reduce the intensity of the excitation light.- Decrease the exposure time or the frequency of image acquisition.

Applications in Drug Development

The robust and quantitative nature of this compound makes it a valuable tool in various stages of drug development:

  • Target Identification and Validation: Elucidate the role of specific ion channels, receptors, and signaling proteins in regulating calcium homeostasis.

  • High-Throughput Screening (HTS): Screen large compound libraries for modulators of GPCRs, ion channels, and other targets that signal through calcium.

  • Lead Optimization: Characterize the potency and efficacy of lead compounds in a cellular context.

  • Safety Pharmacology: Assess the potential for off-target effects of drug candidates on calcium signaling pathways in various cell types, such as cardiomyocytes, to predict potential cardiotoxicity.[9]

By providing detailed insights into the modulation of calcium signaling, this compound can help accelerate the discovery and development of novel therapeutics.[9][10]

References

Troubleshooting & Optimization

FPR-A14 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered when working with the formyl peptide receptor agonist, FPR-A14, in aqueous solutions. The information is designed to assist researchers in preparing and utilizing this compound effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a small molecule agonist for the formyl peptide receptor (FPR), a G protein-coupled receptor involved in inflammatory responses.[1] Its chemical name is 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide. Like many organic small molecules, particularly those with aromatic structures like the benzodioxole group, this compound can exhibit limited solubility in aqueous buffers.[2][3] This can lead to challenges in preparing stock solutions and achieving desired concentrations for cell-based assays and other biological experiments, potentially impacting the accuracy and reproducibility of results.

Q2: What are the key chemical features of this compound that influence its solubility?

This compound's structure contains two key moieties that significantly impact its solubility:

  • 1,3-Benzodioxole group: This is a hydrophobic aromatic structure, which generally leads to poor water solubility.[2][4][5]

  • Hydrazide group: This group is weakly basic and can be protonated.[6] Its contribution to solubility is pH-dependent.

The overall molecule is predominantly nonpolar, leading to challenges when dissolving it in polar solvents like water or aqueous buffers.

Q3: What is the recommended first step for dissolving this compound?

The standard and most recommended approach for dissolving compounds like this compound is to first prepare a concentrated stock solution in a water-miscible organic solvent.[6][7] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for this purpose.[8][9]

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to addressing common solubility problems with this compound.

Issue 1: this compound is not dissolving in my aqueous buffer.
  • Cause: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its hydrophobic nature.

  • Solution: Prepare a high-concentration stock solution in an organic solvent first.

    • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).

    • Procedure:

      • Weigh the required amount of this compound.

      • Dissolve it in a small volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

      • This stock solution can then be serially diluted into your aqueous experimental buffer to the final desired concentration.

    • Important Note: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1% to avoid solvent-induced artifacts in biological systems).[9]

Issue 2: Precipitate forms after diluting the DMSO stock solution into the aqueous buffer.
  • Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small amount of DMSO.

  • Solutions:

    • Decrease the Final Concentration: Your target concentration may be too high. Try working with a lower final concentration of this compound.

    • Optimize pH: The hydrazide group in this compound is weakly basic.[6] Adjusting the pH of your final aqueous buffer might improve solubility. A systematic test across a range of pH values (e.g., 6.0 to 8.0) can help identify the optimal condition.

    • Use of Solubilizing Agents:

      • Cyclodextrins: These molecules encapsulate hydrophobic compounds, increasing their apparent solubility in water.[6][10] Beta-cyclodextrins are a common choice.

      • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can aid solubility. However, their compatibility with your specific assay must be verified as they can interfere with biological systems.[6]

Quantitative Data Summary

The following tables provide a summary of common solvents and solubilizing agents used to address poor aqueous solubility of organic compounds.

Table 1: Common Organic Solvents for Stock Solution Preparation

SolventAbbreviationTypical Stock Concentration RangeNotes
Dimethyl sulfoxideDMSO1 - 20 mMMost common; water-miscible. Ensure final concentration is low in assays.
EthanolEtOH1 - 10 mMWater-miscible; can be used as an alternative to DMSO.
N,N-DimethylformamideDMF1 - 20 mMLess common for cell-based assays due to higher toxicity.

Table 2: Solubilizing Agents for Aqueous Solutions

AgentTypeTypical Working ConcentrationMechanism of Action
β-CyclodextrinEncapsulating Agent1 - 10 mMForms inclusion complexes with hydrophobic molecules.
Hydroxypropyl-β-cyclodextrinEncapsulating Agent1 - 10 mMA more soluble derivative of β-cyclodextrin.
Tween® 80Surfactant (non-ionic)0.01 - 0.1% (v/v)Forms micelles that can solubilize hydrophobic compounds.
Triton™ X-100Surfactant (non-ionic)0.01 - 0.1% (v/v)Similar to Tween® 80; forms micelles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (Molecular Weight: 404.42 g/mol )[1]

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Calibrated analytical balance

    • Pipettes

  • Procedure:

    • Weigh out 4.04 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of 100% DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This assay helps determine the apparent solubility of this compound in your specific aqueous buffer.[6]

  • Objective: To estimate the solubility of this compound in a chosen aqueous buffer.

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Aqueous buffer of choice (e.g., PBS, HBSS)

    • 96-well clear-bottom microplate

    • Plate reader capable of measuring absorbance

  • Procedure:

    • Prepare a series of dilutions of the this compound DMSO stock solution in your aqueous buffer in the 96-well plate. For example, create a concentration gradient from 1 µM to 100 µM. Keep the final DMSO concentration constant across all wells.

    • Include a buffer-only control (with the same final DMSO concentration).

    • Seal the plate and incubate at room temperature with gentle shaking for 1-2 hours.

    • Measure the absorbance of each well at a wavelength where this compound absorbs (this may need to be determined by a UV-Vis scan).

    • The highest concentration that does not show a significant increase in light scattering (or a drop in absorbance after centrifugation to remove precipitate) compared to the next lower concentration can be considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve_dmso Dissolve in 100% DMSO weigh->dissolve_dmso stock 10 mM Stock Solution dissolve_dmso->stock dilute Dilute Stock in Aqueous Buffer stock->dilute working_solution Final Working Solution dilute->working_solution precipitate Precipitate Forms working_solution->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Option 1 adjust_ph Adjust Buffer pH precipitate->adjust_ph Option 2 add_agent Add Solubilizing Agent precipitate->add_agent Option 3

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway FPR_A14 This compound FPR FPR Receptor FPR_A14->FPR Binds to G_protein G-protein Activation FPR->G_protein Activates downstream Downstream Signaling (e.g., Ca2+ mobilization, Neutrophil Chemotaxis) G_protein->downstream Initiates

Caption: Simplified signaling pathway of this compound as an FPR agonist.

References

Technical Support Center: Optimizing FPR-A14 Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of FPR-A14, a potent Formyl Peptide Receptor (FPR) agonist, in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic agonist for Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes, such as neutrophils. Its primary mechanism of action involves binding to and activating FPRs, which triggers a cascade of intracellular signaling events. This activation leads to various cellular responses, including chemotaxis, calcium mobilization, and cell differentiation.

Q2: What are the common cell-based assays in which this compound is used?

A2: this compound is commonly used in a variety of cell-based assays to study the function of FPRs and the cellular responses they mediate. These assays include:

  • Chemotaxis assays: to assess the directed migration of cells, such as neutrophils, towards a chemical gradient of this compound.

  • Calcium mobilization assays: to measure the transient increase in intracellular calcium concentration upon FPR activation by this compound.

  • Cell differentiation assays: to induce the differentiation of certain cell types, such as neuroblastoma cells, into more mature phenotypes.

  • Degranulation assays: to measure the release of granular contents from activated immune cells.

Q3: What is the recommended starting concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the specific cell type, the assay being performed, and the desired cellular response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A wide range of concentrations should be tested to establish a full dose-response curve.

Q4: How should I dissolve and store this compound?

A4: The solubility of this compound should be confirmed from the supplier's datasheet. For many hydrophobic compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is a common solvent.[1] It is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Stock solutions should be stored as recommended by the manufacturer, typically at -20°C or -80°C, to maintain stability.

Q5: What are potential off-target effects of this compound and how can I control for them?

A5: Off-target effects, where a compound interacts with unintended molecular targets, are a potential concern in any cell-based assay.[3][4] To control for potential off-target effects of this compound, it is recommended to:

  • Use specific FPR antagonists: Pre-treating cells with a known FPR antagonist should block the effects of this compound if they are mediated through the intended receptor.

  • Use a negative control compound: A structurally similar but inactive compound can help differentiate specific from non-specific effects.

  • Use cell lines with and without FPR expression: Comparing the response of cells that endogenously express the target receptor to those that do not can help confirm target specificity.

  • Consult off-target binding profile databases: If available, these resources can provide information on the potential for a compound to interact with other targets.[5][6][7][8]

Troubleshooting Guides

Issue 1: No or low response to this compound stimulation.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your cell type and assay.
Poor Cell Health Ensure cells are healthy, viable, and in the logarithmic growth phase. Check for signs of stress or contamination.
Low Receptor Expression Verify the expression of the target Formyl Peptide Receptor (FPR) on your cell line using techniques like flow cytometry or western blotting.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, temperature, and cell density.
This compound Degradation Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
Inappropriate Vehicle or High Vehicle Concentration Confirm that the vehicle used to dissolve this compound is compatible with your cells and that the final concentration is not cytotoxic.
Issue 2: High background signal or spontaneous cell activation.
Possible Cause Troubleshooting Step
Cell Stress Handle cells gently during plating and assay setup to minimize mechanical stress.
Serum in Assay Medium Serum can contain factors that activate cells or interfere with the assay.[9] Consider performing the assay in serum-free or low-serum medium.
Contamination Check for microbial contamination in cell cultures and reagents.
Reagent Issues Ensure all reagents are of high quality and properly prepared.
Issue 3: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Passage Number Use cells within a consistent and narrow range of passage numbers for all experiments.
Variations in Cell Density Ensure consistent cell seeding density across all wells and experiments.
Inconsistent Incubation Times Adhere strictly to the optimized incubation times for all steps of the assay.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the specific experimental conditions. The following tables provide a general guideline for concentration ranges and reported EC50 values. It is imperative that researchers determine the optimal concentration for their specific cell type and assay through a dose-response curve.

Table 1: Recommended Concentration Ranges for this compound in Different Cell-Based Assays

Assay TypeCell TypeRecommended Starting Concentration Range
Chemotaxis Neutrophils, Monocytes1 nM - 1 µM
Calcium Mobilization FPR-transfected cell lines (e.g., HEK293, CHO), Neutrophils10 nM - 10 µM
Cell Differentiation SH-SY5Y neuroblastoma cells100 nM - 20 µM

Table 2: Reported EC50/IC50 Values for FPR Agonists (for reference)

AgonistAssayCell TypeEC50/IC50
fMLFCalcium MobilizationRBL-FPR1 cells~5 nM
WKYMVmCalcium MobilizationRBL-FPR2 cells~5 nM
Various Synthetic AgonistsCalcium MobilizationHL-60-FPR1/FPR2 cellsLow µM range

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific assay conditions and should be determined empirically.[10][11][12][13][14][15][16][17]

Experimental Protocols

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing the chemotactic response of neutrophils to this compound.

Materials:

  • Isolated human neutrophils

  • This compound

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane, 3-5 µm pore size)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Detection reagent (e.g., Calcein-AM or other cell viability dye)

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer to test a range of concentrations (e.g., 1 nM to 1 µM).

  • Set up the chemotaxis chamber: Add the this compound dilutions or control buffer to the lower wells of the chamber.

  • Prepare neutrophil suspension: Resuspend isolated neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Add cells to the upper chamber: Carefully place the membrane over the lower wells and add the neutrophil suspension to the upper chamber.

  • Incubate: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Cell migration and detection: After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane.

  • Quantify migrated cells: Stain the migrated cells on the underside of the membrane with a fluorescent dye and quantify the fluorescence using a plate reader. Alternatively, lyse the cells in the lower chamber and quantify using a cell viability assay.

  • Data analysis: Plot the fluorescence intensity (or cell number) against the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 2: Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to this compound stimulation.

Materials:

  • FPR-expressing cells (e.g., CHO-FPR1 or primary neutrophils)

  • This compound

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell plating: Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer at a concentration 2-5X higher than the final desired concentration.

  • Measure baseline fluorescence: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Add this compound and measure: Program the plate reader to automatically inject the this compound dilutions into the wells while continuously measuring the fluorescence intensity over time (kinetic read).

  • Data analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization.[18][19][20][21] Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 3: SH-SY5Y Neuroblastoma Cell Differentiation

This protocol describes a general method for inducing neuronal differentiation in SH-SY5Y cells using a differentiating agent like this compound.

Materials:

  • SH-SY5Y cells

  • This compound

  • Basal culture medium (e.g., DMEM/F12)

  • Reduced serum medium (e.g., 1% FBS)

  • Optional: other differentiation-inducing agents (e.g., retinoic acid)

  • Microscope for morphological assessment

  • Reagents for immunofluorescence or western blotting to detect neuronal markers

Procedure:

  • Cell plating: Plate SH-SY5Y cells at a low density to allow for neurite outgrowth.

  • Initiate differentiation: The following day, replace the growth medium with differentiation medium (basal medium with reduced serum) containing the desired concentration of this compound (e.g., 100 nM to 20 µM).

  • Medium changes: Change the differentiation medium every 2-3 days.

  • Monitor differentiation: Observe the cells daily for morphological changes, such as the appearance and extension of neurites.

  • Assess neuronal markers: After a desired period of differentiation (e.g., 5-10 days), assess the expression of neuronal markers (e.g., β-III-tubulin, MAP2) using techniques like immunofluorescence or western blotting to confirm differentiation.[22][23][24][25]

Signaling Pathway and Experimental Workflow Diagrams

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR_A14 This compound FPR1 FPR1 FPR_A14->FPR1 binds G_protein Gαi Gβγ FPR1->G_protein activates PLC PLC G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 hydrolyzes PI3K->PIP2 phosphorylates IP3 IP3 Ca_release Ca²⁺ Release IP3->Ca_release induces DAG DAG PKC PKC DAG->PKC activates PIP2->IP3 PIP2->DAG PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_Response MAPK_cascade MAPK Cascade (ERK, p38) PKC->MAPK_cascade activates Akt->MAPK_cascade activates MAPK_cascade->Cellular_Response

Caption: FPR1 Signaling Pathway activated by this compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Migration cluster_detection Detection & Analysis Isolate_Cells Isolate Neutrophils Add_Cells Add Neutrophils to Upper Wells Isolate_Cells->Add_Cells Prepare_Agonist Prepare this compound Dilutions Add_Agonist Add this compound to Lower Wells Prepare_Agonist->Add_Agonist Setup_Chamber Set up Boyden Chamber Setup_Chamber->Add_Agonist Add_Agonist->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Remove_NonMigrated Remove Non-migrated Cells Incubate->Remove_NonMigrated Stain_Migrated Stain Migrated Cells Remove_NonMigrated->Stain_Migrated Quantify Quantify Fluorescence Stain_Migrated->Quantify Analyze Analyze Data (EC50) Quantify->Analyze

Caption: Experimental Workflow for a Neutrophil Chemotaxis Assay.

References

Technical Support Center: Formyl Peptide Receptor (FPR) Agonist FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Formyl Peptide Receptor (FPR) agonist, FPR-A14, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent synthetic agonist for the Formyl Peptide Receptor (FPR) family, which are G protein-coupled receptors (GPCRs).[1][2] FPRs are crucial in host defense and inflammation.[3] When this compound binds to an FPR, it activates intracellular signaling cascades. Primarily, it couples to Gαi and Gαq proteins, leading to the activation of Phospholipase C (PLC). PLC then generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in the release of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC), respectively.[4] This signaling cascade mediates cellular responses like chemotaxis, calcium mobilization, and cell differentiation.[1]

Q2: In which cell types can I expect a response to this compound?

A2: A response to this compound is dependent on the expression of Formyl Peptide Receptors. These receptors are prominently expressed in phagocytic leukocytes, such as neutrophils and monocytes.[3] Additionally, they have been identified in other cell types including some cancer cells and neuroblastoma cells, like the mouse neuroblastoma N2a cell line.[1][2] It is critical to verify FPR expression in your chosen cell line before beginning experiments.

Q3: What are the typical effective concentrations for this compound?

A3: The effective concentration (EC50) of this compound varies depending on the cell type and the specific biological response being measured. Published data provides a useful starting point for designing experiments.

Cell Type / AssayEC50 ValueReference
Human Neutrophil Chemotaxis42 nM[1][2]
Human Neutrophil Ca2+ Mobilization630 nM[1][2]
Mouse Neuroblastoma (N2a) Differentiation4-10 µM (Significant increase)[1]

Troubleshooting Guide: Lack of Cellular Response to this compound

If you are not observing the expected cellular response after treating your cultures with this compound, follow this step-by-step troubleshooting guide.

start No Response to this compound q1 Step 1: Verify Cell Health and Culture Conditions start->q1 a1_ok Cells are healthy and conditions are optimal. q1->a1_ok OK a1_bad Cells show poor viability, low confluency, or contamination. q1->a1_bad Problem q2 Step 2: Confirm FPR Expression and Functionality a1_ok->q2 sol1 ACTION: Review basic cell culture practices. Optimize seeding density, media, and incubator settings. Test for mycoplasma. a1_bad->sol1 sol1->q1 end_node Problem Resolved a2_ok Receptor is expressed and functional. q2->a2_ok OK a2_bad Receptor expression is low, absent, or non-functional. q2->a2_bad Problem q3 Step 3: Check Ligand (this compound) Integrity and Concentration a2_ok->q3 sol2 ACTION: Use a positive control cell line. Verify expression via qPCR, Western Blot, or FACS. Consider using a recombinant overexpression system. a2_bad->sol2 sol2->q2 a3_ok Ligand is properly stored, prepared, and used at an effective concentration. q3->a3_ok OK a3_bad Ligand may be degraded, improperly diluted, or used at a sub-optimal concentration. q3->a3_bad Problem q4 Step 4: Evaluate Assay Protocol and Readout a3_ok->q4 sol3 ACTION: Purchase new ligand stock. Review storage (-20°C or -80°C) and handling. Perform a dose-response curve. a3_bad->sol3 sol3->q3 a4_ok Assay is validated with appropriate controls. q4->a4_ok OK a4_bad Assay is not sensitive enough, controls failed, or protocol issues exist. q4->a4_bad Problem q5 Step 5: Consider Receptor Desensitization a4_ok->q5 sol4 ACTION: Run positive control agonist (e.g., fMLP for FPR1). Check instrument settings and reagent integrity. Review assay-specific protocols. a4_bad->sol4 sol4->q4 a5_bad Repeated or prolonged exposure to agonist is causing tachyphylaxis. q5->a5_bad Problem q5->end_node No Desensitization (Consult Literature) sol5 ACTION: Reduce ligand incubation time. Allow for a recovery period between stimulations. Measure response at earlier time points. a5_bad->sol5 sol5->q5

Caption: A logical workflow for troubleshooting the lack of a cellular response to this compound.

Q&A Troubleshooting Details

Step 1: Is there a problem with the general health or conditions of my cell culture?

  • Question: Are my cells viable, healthy, and at the correct confluency?

  • Answer: Cell health is paramount for a successful experiment.[5] Problems like low viability, over-confluency, or high passage number can diminish or eliminate cellular responses. Adherent cells that fail to attach properly will not respond correctly.[6]

    • Solution: Always check cell viability before an experiment. Ensure cells are in the logarithmic growth phase and seeded at an optimal density. Use cells with a low passage number and maintain a detailed record of their culture history. If using adherent cells, ensure the culture vessel surface is appropriate, or consider using coating agents like poly-L-lysine if required.[6][7]

  • Question: Could my culture be contaminated?

  • Answer: Bacterial, fungal, or mycoplasma contamination can severely impact cell health and experimental outcomes.[8] Mycoplasma is a common issue that is not visible by standard microscopy and can alter cellular responses.[9]

    • Solution: Regularly test your cell stocks for mycoplasma. If any contamination is suspected, discard the culture and start a new vial from a tested, clean stock.[9] Always practice strict aseptic techniques.[6]

Step 2: Is the FPR receptor correctly expressed and functional in my cell line?

  • Question: How can I confirm my cells express the Formyl Peptide Receptor?

  • Answer: Negative results in receptor stimulation experiments could be due to a lack of receptor expression in your chosen cell line.[10]

    • Solution: Verify receptor expression using methods like qPCR for mRNA levels, or Western Blot/Flow Cytometry for protein levels. It is highly recommended to include a positive control cell line known to express the receptor (e.g., human neutrophils or a well-characterized recombinant cell line).

  • Question: My cells are supposed to express the receptor, but I still see no response. Why?

  • Answer: Even if expressed, the receptor might be improperly folded or located away from the cell surface. Overexpression in recombinant systems can sometimes lead to non-functional receptors.[11]

    • Solution: Use a different, validated positive control agonist for your specific FPR subtype (e.g., fMLP for FPR1) to confirm the entire signaling pathway is intact. If using a recombinant system, ensure the expression construct is correctly designed and consider using a different expression system (e.g., mammalian vs. insect cells).[12][13]

Step 3: Is my this compound ligand active and used at the correct concentration?

  • Question: How should I store and handle this compound?

  • Answer: Improper storage or handling can lead to degradation of the compound.

    • Solution: According to supplier recommendations, this compound stock solutions should be stored at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months), protected from light.[1] Avoid repeated freeze-thaw cycles.

  • Question: Am I using the right concentration of this compound?

  • Answer: The EC50 of this compound is highly dependent on the assay and cell type.[2] Using a concentration that is too low will not elicit a response.

    • Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific experimental setup.

Step 4: Is my assay protocol or readout system optimized?

  • Question: My calcium flux assay is not showing a signal. What could be wrong?

  • Answer: Calcium flux assays are sensitive to several factors, including the dye loading procedure, buffer composition, and instrument settings.[14]

    • Solution: Ensure your calcium indicator dye (e.g., Fluo-8, Indo-1) is loaded correctly and that intracellular esterases are able to cleave the AM ester form to trap the dye in the cells.[15][16] Use a positive control like the calcium ionophore Ionomycin to confirm that the dye and detection system are working.[15] Verify that your assay buffer contains calcium.

  • Question: My assay controls are not behaving as expected. What does this mean?

  • Answer: Failed controls (positive or negative) indicate a fundamental problem with the assay itself, rather than the specific interaction of this compound with the receptor.

    • Solution: Do not proceed with the experiment. Troubleshoot the assay setup until your controls provide the expected results. This may involve checking reagent integrity, instrument calibration, and the health of the cells being used.

Step 5: Could the lack of response be due to receptor desensitization?

  • Question: What is receptor desensitization (tachyphylaxis)?

  • Answer: Continuous or repeated exposure of GPCRs to an agonist can lead to a rapid loss of responsiveness, a phenomenon known as desensitization or tachyphylaxis.[17][18] This often involves receptor phosphorylation and internalization, making it unavailable for further stimulation.[18]

    • Solution: If your protocol involves pre-incubation or repeated stimulation with this compound, you may be inducing desensitization.[19] Try measuring the response at much earlier time points after agonist addition. If possible, wash the cells to remove the agonist and allow for a recovery period before re-stimulation to see if the response can be restored.

Key Experimental Protocols

Protocol 1: Calcium Flux Assay

This protocol provides a general workflow for measuring intracellular calcium mobilization following this compound stimulation.

cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution p1 1. Seed cells into a 96-well black, clear-bottom plate. p2 2. Culture overnight to allow for adherence and recovery. p1->p2 p3 3. Prepare Assay Buffer (e.g., HBSS with 20 mM HEPES). p4 4. Load cells with a calcium-sensitive dye (e.g., Fluo-8 AM) for 45-60 min at 37°C. p3->p4 p5 5. Prepare this compound dilution series and controls (Ionomycin, vehicle) in Assay Buffer. p4->p5 p6 6. Place plate in a fluorescence plate reader equipped with injectors. p5->p6 p7 7. Establish a stable baseline fluorescence reading. p6->p7 p8 8. Inject this compound/controls and immediately begin kinetic measurement of fluorescence. p7->p8 p9 9. Analyze data: Calculate the change in fluorescence over baseline. p8->p9

Caption: A standard workflow for a no-wash calcium flux assay using a fluorescence plate reader.

Methodology:

  • Cell Plating: Seed cells (e.g., HEK293 expressing FPR, or neutrophils) in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and recover by incubating overnight.

  • Dye Loading: Aspirate the culture medium. Add a calcium-sensitive dye loading solution (e.g., Fluo-8 AM, prepared according to the manufacturer's instructions in a suitable buffer like HBSS with 20 mM HEPES).[16][20] Incubate the plate for 45-60 minutes at 37°C in the dark.[15]

  • Compound Preparation: During incubation, prepare a serial dilution of this compound in the assay buffer. Also prepare a positive control (e.g., Ionomycin) and a vehicle control (e.g., DMSO in assay buffer).

  • Measurement: Place the plate into a fluorescence microplate reader equipped with automated injectors.[14]

  • Data Acquisition:

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Use the injector to add the this compound, positive control, or vehicle control to the wells.

    • Immediately begin measuring the fluorescence intensity kinetically for 2-5 minutes.[14]

  • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log of the agonist concentration to determine the EC50.

Protocol 2: Receptor Internalization Assay (Flow Cytometry)

This protocol measures the reduction of surface-expressed receptors after agonist stimulation.

Methodology:

  • Cell Preparation: Harvest cells (e.g., a suspension cell line expressing a tagged FPR) and wash with ice-cold PBS containing 1% BSA (FACS Buffer).

  • Antibody Labeling (Surface Receptor): Resuspend cells in FACS buffer containing a fluorescently-conjugated primary antibody that targets an extracellular epitope of the FPR. Incubate for 1 hour at 4°C to label the surface receptors without allowing internalization.[21]

  • Wash: Wash the cells three times with cold FACS buffer to remove any unbound antibody.[21]

  • Establish Baseline (T=0): Take an aliquot of the labeled cells and keep them on ice. This sample represents the total surface receptor level before stimulation (Time 0).

  • Induce Internalization: Resuspend the remaining cells in pre-warmed culture media containing the desired concentration of this compound (or a vehicle control). Transfer the tube to a 37°C water bath and incubate for a set period (e.g., 30-90 minutes) to allow for internalization.[21]

  • Stop Internalization: Stop the process by adding a large volume of ice-cold FACS buffer and placing the cells on ice for 15 minutes.[21]

  • Flow Cytometry: Analyze both the T=0 sample and the stimulated sample on a flow cytometer. A viability dye (e.g., Propidium Iodide) should be used to exclude dead cells.[21]

  • Analysis: The internalization is quantified by the decrease in the Mean Fluorescence Intensity (MFI) of the stimulated sample compared to the T=0 sample.

    • Percent Internalization = [1 - (MFI of Stimulated Sample / MFI of T=0 Sample)] x 100

Visualizing the this compound Signaling Pathway

ligand This compound (Agonist) receptor FPR (GPCR) ligand->receptor Binds g_protein Gαq/11 & Gαi/o receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Stimulates response Cellular Responses (e.g., Chemotaxis, Degranulation) ca_release->response pkc->response

Caption: Canonical Gq-coupled signaling pathway activated by the FPR agonist this compound.

References

Technical Support Center: Formyl Peptide Receptor (FPR) Agonist FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the Formyl Peptide Receptor (FPR) agonist, FPR-A14. The following information addresses common questions and troubleshooting scenarios related to experimental design, with a focus on receptor stability and signaling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an agonist for the Formyl Peptide Receptor (FPR) family, which are G protein-coupled receptors (GPCRs) involved in chemotaxis and immune responses.[1][2] FPRs are activated by N-formyl peptides, such as those derived from bacteria or mitochondria, initiating downstream signaling cascades.[1][2] this compound, as an agonist, mimics these natural ligands to activate FPRs and trigger cellular responses. It has been shown to potently activate neutrophils.

Q2: I am not seeing the expected cellular response after treating with this compound. What are some potential reasons?

Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Receptor Expression and Integrity: Confirm that your cell line or tissue model expresses the target Formyl Peptide Receptor (FPR1, FPR2, or FPR3) at sufficient levels. Low expression or poor receptor stability can lead to a diminished response.[3]

  • Cell Health: Ensure the viability and health of your cells. Unhealthy cells may not respond optimally to stimuli.

  • Agonist Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Assay Conditions: Optimize assay parameters such as incubation time, temperature, and buffer composition.

  • Signal Transduction Pathway Components: Ensure that the downstream signaling components of the FPR pathway are intact and functional in your system.

Q3: What are the general signaling pathways activated by FPR agonists like this compound?

Upon agonist binding, Formyl Peptide Receptors couple to heterotrimeric G proteins, primarily of the Gαi subtype. This leads to the dissociation of the G protein subunits (Gα and Gβγ) and the initiation of several downstream signaling cascades, including:

  • Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium levels.

  • MAPK/ERK Pathway Activation: Stimulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation, differentiation, and inflammation.

  • PI3K/Akt Pathway Activation: Activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a role in cell survival and migration.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR_A14 This compound FPR FPR (GPCR) FPR_A14->FPR binds G_protein Gαi/βγ FPR->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Cellular_Response Cellular Response (Chemotaxis, etc.) Ca2->Cellular_Response MAPK_cascade MAPK Cascade (ERK) PKC->MAPK_cascade activates MAPK_cascade->Cellular_Response Akt Akt PI3K->Akt activates Akt->Cellular_Response

Figure 1. Simplified FPR signaling pathway.

Troubleshooting Guide: Receptor Stability

The stability of the Formyl Peptide Receptor is critical for obtaining reliable and reproducible experimental results. GPCRs are inherently unstable when removed from their native membrane environment.[3][4]

General Considerations for FPR Stability:

ParameterRecommendationRationale
Temperature Store cell lysates containing the receptor at 4°C for short-term (up to 1 week) and -20°C or -80°C for long-term (up to 1 month) storage.[4] Avoid repeated freeze-thaw cycles.Lower temperatures slow down protein degradation and denaturation.
pH Maintain a physiological pH range (typically 7.2-7.4) in all buffers.Extreme pH values can lead to protein denaturation and loss of function.
Detergents Use mild, non-ionic detergents for receptor solubilization to maintain its native conformation.Harsh detergents can disrupt the protein structure and lead to inactivation.
Additives Consider the use of stabilizing agents such as glycerol, cholesterol analogs, or specific lipids in your buffers.These additives can help to mimic the native membrane environment and improve receptor stability.

Experimental Protocols

General Protocol for Assessing FPR Stability and Ligand Binding

This protocol provides a general framework for a radioligand binding assay to assess receptor stability and the binding of agonists like this compound. This method requires optimization for your specific cell type and experimental conditions.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis cell_culture 1. Cell Culture (expressing FPR) membrane_prep 2. Membrane Preparation cell_culture->membrane_prep incubation 3. Incubation (Membranes + Radioligand ± this compound) membrane_prep->incubation separation 4. Separation (Bound vs. Free Ligand) incubation->separation quantification 5. Quantification (Scintillation Counting) separation->quantification data_analysis 6. Data Analysis (Binding affinity, Bmax) quantification->data_analysis

Figure 2. Workflow for a radioligand binding assay.

1. Membrane Preparation:

  • Culture cells expressing the Formyl Peptide Receptor to confluency.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Harvest cells and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in a cold lysis buffer (e.g., Tris-HCl with protease inhibitors).

  • Homogenize the cell suspension and centrifuge to pellet the crude membrane fraction.

  • Wash the membrane pellet and resuspend in a binding buffer.

2. Radioligand Binding Assay:

  • In a multi-well plate, add the membrane preparation.

  • For total binding, add a known concentration of a suitable radiolabeled FPR ligand.

  • For non-specific binding, add the radioligand in the presence of a high concentration of a non-labeled competing ligand.

  • For competition binding, add the radioligand and varying concentrations of this compound.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a specific duration to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the competition binding data to determine the binding affinity (Ki) of this compound for the receptor.

Disclaimer: This information is intended for research use only. Please refer to the product's specific documentation and relevant scientific literature for detailed protocols and safety information.

References

How to dissolve and store FPR-A14 for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and storage of FPR-A14, a potent Formyl Peptide Receptor (FPR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule agonist for the Formyl Peptide Receptor (FPR) family, which are G protein-coupled receptors involved in chemotaxis and the innate immune response. Upon binding to FPRs, this compound initiates a signaling cascade that leads to various cellular responses, including neutrophil activation, calcium mobilization, and cell differentiation.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments.

Q3: What are the recommended storage conditions for solid this compound and its stock solutions?

Solid this compound should be stored at room temperature as per the supplier's recommendation.[1] For stock solutions in DMSO, it is best to aliquot them into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles to maintain the compound's integrity.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when diluted in aqueous buffer or cell culture medium.

  • Possible Cause 1: Solvent Shock. Rapidly diluting a concentrated DMSO stock solution into an aqueous environment can cause the compound to precipitate due to a sudden change in solvent polarity.

    • Solution: Pre-warm the aqueous buffer or cell culture medium to 37°C. Add the required volume of the this compound DMSO stock solution drop-wise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

  • Possible Cause 2: High Final Concentration. The desired final concentration of this compound in your experiment may exceed its solubility limit in the aqueous medium.

    • Solution: Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in pre-warmed media or a sterile buffer like PBS before making the final dilution. It may also be necessary to test a range of lower final concentrations to determine the maximum soluble concentration under your experimental conditions.

  • Possible Cause 3: pH of the Medium. The solubility of this compound may be pH-dependent. Standard cell culture media typically have a pH between 7.2 and 7.4, which may not be optimal for solubility.

    • Solution: While altering the pH of cell culture media is generally not recommended as it can affect cell health, for in vitro assays without live cells, you could consider using buffers with a slightly different pH to assess its impact on solubility.

Issue 2: Loss of biological activity of this compound over time in stored stock solutions.

  • Possible Cause: Compound Instability in Solution. Some sources indicate that this compound is unstable in solution, and it is recommended to prepare solutions freshly.

    • Solution: For critical experiments, it is best to prepare fresh stock solutions of this compound. If using previously prepared and stored stock solutions, it is advisable to perform a quality control check, such as a dose-response experiment, to ensure the compound is still active.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterRecommendation
Recommended Solvent Dimethyl sulfoxide (DMSO)
Stock Solution Conc. Up to 10 mg/mL in DMSO (may require sonication and pH adjustment)
Solid Storage Room Temperature
Stock Solution Storage Aliquot and store at -20°C (short-term, ≤1 month) or -80°C (long-term, ≤6 months). Avoid repeated freeze-thaw cycles.
Aqueous Solution Stability It is recommended to prepare fresh aqueous solutions for each experiment due to the potential for instability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (Molecular Weight: 404.42 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Calculate the volume of DMSO needed for a 10 mM stock solution: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1000 Volume (µL) = (1 mg / 404.42 g/mol ) * 1000 = 2.47 µL. To be more practical, it is better to weigh a larger amount, for instance, 4.04 mg of this compound and dissolve it in 1 mL of DMSO to get a 10 mM solution. c. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. d. Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium, sterile tubes.

  • Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. To prepare a 10 µM working solution, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. c. Add the stock solution drop-wise to the medium while gently vortexing to prevent precipitation. d. Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent toxicity. For a 1:1000 dilution, the final DMSO concentration will be 0.1%. e. Use the freshly prepared working solution immediately for your experiments.

Mandatory Visualization

FPR_Signaling_Pathway FPR_A14 This compound FPR FPR (G Protein-Coupled Receptor) FPR_A14->FPR binds to G_protein Heterotrimeric G-protein (Gα, Gβγ) FPR->G_protein activates G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Ras Ras Superfamily GTPases G_alpha->Ras PLC PLCβ G_betagamma->PLC PI3K PI3Kγ G_betagamma->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Degranulation, etc.) Ca_mobilization->Cellular_Response PKC->Cellular_Response Akt Akt Activation PI3K->Akt Akt->Cellular_Response MAPK MAPK Pathways (p38, ERK1/2) Ras->MAPK MAPK->Cellular_Response

Caption: this compound signaling pathway.

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 1. Thaw Stock Aliquot store->thaw prewarm 2. Pre-warm Aqueous Medium (37°C) thaw->prewarm dilute 3. Dilute Stock Drop-wise into Medium prewarm->dilute vortex 4. Gently Vortex During Dilution dilute->vortex use 5. Use Immediately in Experiment vortex->use

Caption: Experimental workflow for dissolving and preparing this compound solutions.

References

Technical Support Center: Overcoming Vehicle Control Issues with FPR-A14 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the Formyl Peptide Receptor (FPR) agonist, FPR-A14. Particular attention is given to resolving issues that may manifest in vehicle control groups, ensuring the integrity and reproducibility of your experimental data.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Q1: My vehicle control group is showing a significant response, mimicking the effect of this compound. What could be the cause?

A1: This can be a perplexing issue, but it's often traceable to a few key factors:

  • Vehicle-Receptor Interaction: The solvent used to dissolve this compound (the "vehicle") might be interacting with the Formyl Peptide Receptors on your cells. For instance, DMSO, a common solvent, can have biological effects at certain concentrations.

    • Recommended Solution: Lower the final concentration of your vehicle in the assay. It is crucial to run a vehicle concentration titration curve to determine the maximal concentration that does not elicit a response. Consider alternative solvents if the issue persists.

  • Contamination: Your vehicle solution or cell culture may be contaminated with another active compound or endotoxins, which can activate FPRs.

    • Recommended Solution: Use fresh, sterile, high-purity solvents. Regularly test your cell cultures for mycoplasma and endotoxin (B1171834) contamination.

  • Constitutive Receptor Activity: Some cell lines may exhibit high basal (constitutive) activity of FPRs.[1]

    • Recommended Solution: If possible, use an inverse agonist to reduce the basal activity in your control groups.[1] Alternatively, you may need to choose a different cell line with lower endogenous receptor expression.[1]

Q2: I'm observing high background noise and a low signal-to-noise ratio in my assay. How can I improve this?

A2: A low signal-to-noise ratio can obscure the true effect of this compound. Here are some potential causes and solutions:

  • Inadequate Cell Density: The number of cells per well might not be optimal.[1]

    • Recommended Solution: Perform a cell titration experiment to find the optimal cell density that provides a robust signal.[1]

  • Low Receptor Expression: The cells may not be expressing a sufficient number of Formyl Peptide Receptors.[1]

    • Recommended Solution: You can try to use a higher expression system or a cell line known to have higher endogenous receptor levels.[1] Techniques like ELISA or Western blotting can be used to verify receptor expression.

  • Inactive Ligand: The this compound you are using may have degraded.

    • Recommended Solution: Use a fresh batch of this compound and perform a dose-response curve with a known active compound as a positive control to verify its activity.[1]

Q3: My results are inconsistent between experiments. What are the likely sources of this variability?

A3: Inconsistent results are a common challenge in cell-based assays. Here are some factors to consider:

  • Cell Passage Number Variability: Cells can change their characteristics over time in culture.

    • Recommended Solution: Use cells within a consistent and low passage number range for all your experiments to ensure reproducibility.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.

    • Recommended Solution: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.[1]

  • Assay Conditions: Minor variations in temperature, incubation times, or reagent concentrations can affect the outcome.

    • Recommended Solution: Strictly adhere to your established protocol. Ensure all reagents are properly prepared and stored.

Frequently Asked Questions (FAQs)

Q: What is this compound?

A: this compound is a synthetic agonist for the Formyl Peptide Receptor (FPR), a G protein-coupled receptor (GPCR).[2] It is a small molecule with the chemical name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide. It is used in research to study the activation of neutrophils and has been shown to induce the differentiation of neuroblastoma cells.

Q: What is a "vehicle control" and why is it important?

A: In drug development and related research, a "vehicle" is the solvent or medium used to dissolve the compound of interest (in this case, this compound) for administration. The vehicle control group receives the vehicle without the active compound. This is crucial to ensure that any observed effects are due to the compound itself and not the solvent.

Q: What are the typical downstream signaling pathways activated by this compound?

A: As an agonist of a G protein-coupled receptor, this compound can activate several downstream signaling pathways.[3] Upon binding to the receptor, it can lead to the activation of G proteins, which in turn can trigger cascades involving MAP kinases and changes in intracellular calcium levels.[4]

Quantitative Data

The following table summarizes the reported biological activity of this compound.

AssayCell TypeEC50 ValueReference
Neutrophil ChemotaxisIn Vitro42 nM
Ca2+ MobilizationIn Vitro630 nM

Experimental Protocols

Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration following the activation of FPRs by this compound.

  • Cell Culture and Plating: Culture cells expressing the Formyl Peptide Receptor in a black, clear-bottom 96-well plate. Allow the cells to grow to near confluency.

  • Dye Loading: Wash the cells with an appropriate assay buffer. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Ligand Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Create a serial dilution of the this compound in the assay buffer. Also, prepare a vehicle control solution containing the same concentration of the vehicle as the highest concentration of this compound used.

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with an injector to add the this compound dilutions and the vehicle control to the wells. Measure the fluorescence intensity in real-time before and after the addition.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the change in fluorescence against the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.

Chemotaxis Assay

This protocol outlines a method to assess the chemotactic response of cells to this compound.

  • Cell Preparation: Isolate and prepare the cells of interest (e.g., neutrophils) and resuspend them in a suitable assay medium.

  • Assay Plate Setup: Use a chemotaxis chamber (e.g., a Boyden chamber or a plate with a porous membrane). In the lower chamber, add different concentrations of this compound or the vehicle control.

  • Cell Seeding: Add the cell suspension to the upper chamber.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration.

  • Cell Migration Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining and counting the cells on the underside of the membrane or by using a plate reader if the cells are fluorescently labeled.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound.

Visualizations

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FPR FPR (GPCR) This compound->FPR Binds G_Protein G Protein (αβγ) FPR->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_Mobilization->Cellular_Response MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade MAPK_Cascade->Cellular_Response

Caption: Simplified signaling pathway of this compound activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (FPR-expressing cells) Assay_Setup 3. Assay Setup (e.g., Calcium Dye Loading) Cell_Culture->Assay_Setup FPR_A14_Prep 2. This compound & Vehicle Preparation Ligand_Addition 4. Add this compound or Vehicle FPR_A14_Prep->Ligand_Addition Assay_Setup->Ligand_Addition Incubation 5. Incubation Ligand_Addition->Incubation Data_Acquisition 6. Data Acquisition (e.g., Fluorescence Reading) Incubation->Data_Acquisition Data_Processing 7. Data Processing (Calculate Response) Data_Acquisition->Data_Processing Dose_Response 8. Dose-Response Curve & EC50 Calculation Data_Processing->Dose_Response

Caption: General experimental workflow for this compound assays.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start High Vehicle Control Signal? Vehicle_Concentration Vehicle Concentration Too High? Start->Vehicle_Concentration Yes Contamination Contamination? Start->Contamination Yes Constitutive_Activity High Constitutive Activity? Start->Constitutive_Activity Yes Titrate_Vehicle Run Vehicle Titration Curve Vehicle_Concentration->Titrate_Vehicle Yes Use_Fresh_Reagents Use Fresh/Sterile Reagents Contamination->Use_Fresh_Reagents Yes Check_Culture Check Cell Culture for Contaminants Contamination->Check_Culture Yes Use_Inverse_Agonist Use Inverse Agonist Constitutive_Activity->Use_Inverse_Agonist Yes Change_Cell_Line Consider Different Cell Line Constitutive_Activity->Change_Cell_Line If persists

Caption: Troubleshooting logic for high vehicle control signals.

References

Technical Support Center: Refining FPR-A14 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of FPR-A14 for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new in vivo mouse study?

A1: For a novel compound like this compound, it is crucial to begin with a dose-range finding (DRF) study.[1] There is no single recommended starting dose without preliminary data. The initial doses should be selected based on any available in vitro cytotoxicity data (e.g., IC50) and by conducting a thorough literature review of compounds with similar structures or mechanisms of action. A staged approach to dosing, where one group of animals is dosed at a time and observed before proceeding to the next dose level, is a good practice.[1]

Q2: What are the common routes of administration for a compound like this compound in mice and rats?

A2: The choice of administration route depends on the experimental goals and the physicochemical properties of this compound. Common routes for laboratory animals include oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM).[2][3][4][5] The rate of absorption generally follows the order: IV > IP > IM > SC > PO.[2]

Q3: How should I prepare this compound for administration?

A3: Substances for parenteral (injection) delivery should ideally be sterile, isotonic, and of pharmaceutical (USP) grade.[2] If this compound is not readily soluble, a suitable vehicle must be used. It is essential to consider the pH, sterility, and chemical nature of the compound and its solvent.[6] The vehicle should be tested alone in a control group to ensure it does not have any biological effects.

Q4: What are the maximum recommended injection volumes for mice and rats?

A4: Exceeding recommended injection volumes can be harmful to the animals.[2] The appropriate volume depends on the route of administration and the size of the animal. Adhering to established guidelines is crucial for animal welfare and data validity.

Troubleshooting Guide

Issue 1: High mortality or severe adverse effects are observed even at low doses of this compound.

  • Possible Cause: The initial dose selection may have been too high, or the compound may have unexpected toxicity.

  • Troubleshooting Steps:

    • Immediately halt the study and review the available preclinical safety data.

    • Conduct a more thorough dose-range finding study with a wider and lower range of doses.

    • Consider a different route of administration that may have a slower absorption rate, such as subcutaneous instead of intravenous.

    • Evaluate the vehicle for any potential toxicity.

Issue 2: No observable phenotype or target engagement at the tested doses.

  • Possible Cause: The administered doses of this compound may be too low to reach therapeutic concentrations at the target site.

  • Troubleshooting Steps:

    • Incrementally increase the dose in subsequent cohorts while carefully monitoring for any signs of toxicity.

    • Consider a route of administration with better bioavailability, such as intravenous or intraperitoneal injection.

    • Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help understand if the compound is being rapidly cleared or poorly absorbed.

    • Analyze tissue samples to confirm the presence of this compound at the target organ.

Issue 3: High variability in experimental results between animals in the same group.

  • Possible Cause: Inconsistent administration technique or animal-to-animal variability in drug metabolism.[7]

  • Troubleshooting Steps:

    • Ensure all personnel are thoroughly trained and standardized on the administration procedure.[2]

    • Increase the number of animals per group to improve statistical power.

    • Consider the age, weight, and sex of the animals as potential sources of variation.

    • If possible, measure plasma concentrations of this compound to correlate exposure with the observed effects.

Data Presentation

Table 1: Recommended Administration Volumes for Mice

RouteVolumeNeedle Size (Gauge)
Intravenous (IV)< 0.2 ml27-30
Intraperitoneal (IP)< 2-3 ml25-27
Intramuscular (IM)< 0.05 ml26-30
Subcutaneous (SC)< 1-2 ml25-27
Oral (PO)up to 10 ml/kg18-20 (gavage needle)

Data compiled from multiple sources.[2][3]

Table 2: Recommended Administration Volumes for Rats

RouteRecommended Volume
Oral (PO)10 ml/kg
Intraperitoneal (IP)10 ml/kg
Intravenous (IV)5 ml/kg

Data compiled from multiple sources.[5]

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for this compound in Mice

  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6), age (e.g., 8-10 weeks), and sex.

  • Grouping: Assign a small number of animals (e.g., n=3) to each dose group, including a vehicle control group.

  • Dose Selection: Based on in vitro data, select a wide range of doses (e.g., 0.1, 1, 10, 100 mg/kg).

  • Administration: Administer this compound via the chosen route (e.g., intraperitoneal injection).

  • Monitoring: Observe the animals for clinical signs of toxicity, changes in body weight, and mortality for a predetermined period (e.g., 7-14 days).[1]

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity. This information will guide dose selection for subsequent efficacy studies.[8]

Protocol 2: Pharmacokinetic (PK) Study of this compound in Rats

  • Animal Model: Use adult Sprague Dawley rats with jugular vein cannulation for serial blood sampling.

  • Grouping: Divide animals into groups for intravenous and oral administration (n=3-5 per group).

  • Dosing: Administer a single dose of this compound (e.g., 5 mg/kg IV and 20 mg/kg PO).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma samples to determine the concentration of this compound over time using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosing cluster_preclinical Pre-clinical Assessment cluster_in_vivo In Vivo Studies invitro In Vitro Studies (Cytotoxicity, Target Binding) drf Dose-Range Finding (DRF) - Determine MTD invitro->drf Inform Starting Dose lit_review Literature Review (Similar Compounds) lit_review->drf pk_study Pharmacokinetic (PK) Study - ADME Profile drf->pk_study Select Doses efficacy_study Efficacy Study - Therapeutic Effect drf->efficacy_study Select Doses pk_study->efficacy_study Inform Dosing Regimen tox_study Toxicology Study - Safety Profile efficacy_study->tox_study Identify Potential Toxicities

Caption: Workflow for establishing an in vivo dosage.

signaling_pathway Hypothetical this compound Signaling Pathway FPR_A14 This compound Receptor Target Receptor FPR_A14->Receptor Binds Off_Target Off-Target Effects FPR_A14->Off_Target Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling cascade for this compound.

References

Validation & Comparative

A Comparative Guide to Neutrophil Activation by FPR-A14 and fMLP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two formyl peptide receptor (FPR) agonists, FPR-A14 and N-formyl-methionyl-leucyl-phenylalanine (fMLP), on the activation of neutrophils. Neutrophils are critical components of the innate immune system, and their activation is a key process in inflammation and host defense. Understanding the nuanced effects of different FPR agonists is crucial for the development of targeted therapeutics for a range of inflammatory diseases.

Introduction to FPR Agonists

Formyl peptide receptors are a class of G protein-coupled receptors (GPCRs) that recognize N-formylated peptides, which are common molecular patterns associated with bacteria and mitochondria from damaged cells.[1][2] The activation of these receptors on neutrophils triggers a cascade of intracellular signaling events, leading to a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2]

fMLP is a well-characterized and widely used synthetic tripeptide that potently activates neutrophils through FPRs.[1][3] It is often considered a benchmark for studying neutrophil activation.

This compound is another potent, synthetic agonist of the formyl peptide receptor.[4] It serves as a valuable tool for dissecting the specific roles of FPRs in neutrophil function.[4]

Quantitative Comparison of Neutrophil Activation

The following tables summarize the key quantitative data on the effects of this compound and fMLP on various aspects of neutrophil activation. The half-maximal effective concentration (EC50) is a measure of the potency of a compound in inducing a specific response.

ActivatorNeutrophil ResponseEC50 Value (nM)Reference
This compound Chemotaxis42[4]
Calcium Mobilization630[4]
fMLP Chemotaxis~10[5]
Calcium Mobilization>10[3]
Degranulation (ECP Release)~100[5]
ROS Production~20-50[5][6]

Note: Direct comparison of EC50 values should be made with caution as experimental conditions can vary between studies. The data presented here is for comparative purposes to illustrate the relative potencies of the two agonists.

Signaling Pathways in Neutrophil Activation

Both this compound and fMLP are agonists for the formyl peptide receptors and are thus expected to activate similar downstream signaling pathways.[1][7][8] Upon binding to the G protein-coupled FPR, a cascade of intracellular events is initiated, leading to the activation of key signaling molecules such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs).[9] These pathways ultimately orchestrate the various neutrophil effector functions.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response FPR FPR G_protein Gαβγ FPR->G_protein activates Agonist This compound or fMLP Agonist->FPR binds PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Akt Akt PIP3->Akt MAPK MAPK (ERK, p38) PKC->MAPK Degranulation Degranulation PKC->Degranulation ROS_production ROS Production PKC->ROS_production Ca_release->Degranulation Akt->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis MAPK->ROS_production

FPR Agonist Signaling Pathway in Neutrophils

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in neutrophils using a fluorescent indicator.

Calcium_Mobilization_Workflow A Isolate human neutrophils from whole blood B Load neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C Wash cells to remove extracellular dye B->C D Resuspend cells in a calcium-containing buffer C->D E Establish a baseline fluorescence reading D->E F Add this compound or fMLP at various concentrations E->F G Monitor changes in fluorescence over time using a fluorometer F->G H Calculate the change in intracellular calcium concentration G->H Degranulation_Assay_Workflow A Isolate human neutrophils B Resuspend neutrophils in a physiological buffer A->B C Incubate cells with various concentrations of this compound or fMLP B->C D Pellet the cells by centrifugation C->D E Collect the supernatant D->E F Incubate the supernatant with a β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) E->F G Stop the reaction F->G H Measure the absorbance of the product at the appropriate wavelength G->H I Calculate the percentage of β-hexosaminidase release H->I ROS_Production_Workflow A Isolate human neutrophils B Load neutrophils with DCFH-DA A->B C Wash cells to remove extracellular probe B->C D Resuspend cells in a physiological buffer C->D E Establish a baseline fluorescence reading D->E F Add this compound or fMLP at various concentrations E->F G Monitor the increase in fluorescence over time using a fluorometer or flow cytometer F->G H Quantify ROS production based on the fluorescence intensity G->H

References

Comparative Agonist Activity of FPR-A14 at Formyl Peptide Receptors 1 and 2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of FPR-A14's engagement with FPR1 and FPR2, detailing its activation of key downstream signaling pathways. This guide provides researchers, scientists, and drug development professionals with essential data and protocols for evaluating this potent formyl peptide receptor agonist.

Introduction

Formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in host defense and the inflammatory response.[1] The two primary members, FPR1 and FPR2, are expressed on various immune cells, including neutrophils, and are activated by N-formylated peptides derived from bacteria and mitochondria.[2] While sharing structural homology, FPR1 and FPR2 can trigger distinct downstream signaling cascades, making receptor-specific agonists valuable tools for research and potential therapeutic development.[3] this compound has been identified as a potent agonist of formyl peptide receptors, inducing key neutrophil functions such as calcium mobilization and chemotaxis.[4] This guide provides a comparative validation of this compound's agonist activity on FPR1 versus FPR2, supported by experimental data and detailed protocols.

Agonist Activity Profile of this compound

This compound demonstrates potent activation of formyl peptide receptors. While initial characterization in human neutrophils, which express both FPR1 and FPR2, has established its efficacy in inducing cellular responses, a detailed analysis of its selectivity for each receptor is crucial for its application as a specific pharmacological tool.

AssayCell TypeReceptor(s)This compound EC50Reference
Calcium MobilizationHuman NeutrophilsFPR1 & FPR2630 nM[4]
ChemotaxisHuman NeutrophilsFPR1 & FPR242 nM[4]

Table 1: Agonist Activity of this compound in Human Neutrophils. This table summarizes the effective concentrations (EC50) of this compound for inducing calcium mobilization and chemotaxis in human neutrophils. It is important to note that these cells endogenously express both FPR1 and FPR2, and therefore these values represent the combined effect on both receptors.

Signaling Pathways and Experimental Workflows

Activation of FPR1 and FPR2 by an agonist like this compound initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the Gαi and Gβγ subunits of the heterotrimeric G protein.

FPR1 and FPR2 Signaling Pathways

FPR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound FPR1/FPR2 FPR1/FPR2 This compound->FPR1/FPR2 binds G_protein Gαiβγ FPR1/FPR2->G_protein activates beta_arrestin β-Arrestin Recruitment FPR1/FPR2->beta_arrestin induces PLC PLC G_protein->PLC Gβγ activates MAPK MAPK (ERK1/2) G_protein->MAPK Gαi activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates

Experimental Workflow for Agonist Validation

Experimental_Workflow start Start cell_culture Cell Culture (FPR1- or FPR2-expressing cells) start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep calcium_assay Calcium Mobilization Assay assay_prep->calcium_assay barrestin_assay β-Arrestin Recruitment Assay assay_prep->barrestin_assay data_analysis Data Analysis (EC50 determination) calcium_assay->data_analysis barrestin_assay->data_analysis comparison Compare FPR1 vs FPR2 Activity data_analysis->comparison end End comparison->end

Experimental Protocols

To definitively determine the selectivity of this compound, its agonist activity should be assessed in cell lines individually expressing either human FPR1 or FPR2. The following are detailed protocols for key functional assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Preparation:

  • Culture HEK293 cells stably transfected with either human FPR1 or human FPR2 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Seed cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cell plate and add the dye loading solution to each well.

  • Incubate the plate for 1 hour at 37°C, protected from light.

3. Compound Preparation and Assay:

  • Prepare serial dilutions of this compound in the assay buffer at a 5x concentration.

  • Place the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handler (e.g., FlexStation or FLIPR).

  • The instrument will add the this compound dilutions to the cells and immediately begin to measure the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the intracellular calcium release.

4. Data Analysis:

  • The peak fluorescence response is plotted against the concentration of this compound.

  • A dose-response curve is generated, and the EC50 value is calculated using non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

1. Cell Preparation:

  • Utilize a commercially available β-arrestin recruitment assay system (e.g., PathHunter® from DiscoverX) with cell lines co-expressing FPR1 or FPR2 fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).

  • Plate the cells in a 384-well white, solid-bottom plate according to the manufacturer's protocol.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Stimulation:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Add the this compound dilutions to the cell plate.

  • Incubate the plate for 90 minutes at 37°C.

3. Detection:

  • Prepare the detection reagent solution containing the chemiluminescent substrate for β-galactosidase as per the manufacturer's instructions.

  • Add the detection reagent to each well of the assay plate.

  • Incubate at room temperature for 60 minutes.

4. Data Analysis:

  • Measure the chemiluminescence signal using a plate reader.

  • The signal intensity is proportional to the amount of β-arrestin recruited to the receptor.

  • Plot the signal against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound is a potent agonist of formyl peptide receptors. While its activity in primary neutrophils is well-documented, a comprehensive understanding of its selectivity for FPR1 versus FPR2 requires further investigation using receptor-specific cell-based assays as outlined in this guide. The provided protocols for calcium mobilization and β-arrestin recruitment assays offer a robust framework for researchers to quantitatively assess the agonist profile of this compound and other compounds targeting the formyl peptide receptor family. This information is critical for the precise application of this compound in studies investigating the distinct roles of FPR1 and FPR2 in health and disease.

References

Synthetic FPR Agonists in Cancer Research: A Comparative Guide to FPR-A14 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, G-protein coupled receptors (GPCRs) have emerged as critical targets for therapeutic development. Among these, the Formyl Peptide Receptor (FPR) family, particularly FPR1 and FPR2, plays a multifaceted role in tumor progression and immune response.[1] Activation of these receptors by synthetic agonists can trigger a cascade of intracellular events, influencing cell proliferation, migration, and angiogenesis.[2][3] This guide provides a comparative analysis of FPR-A14 against other well-known synthetic FPR agonists, offering researchers and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

Performance Comparison of Synthetic FPR Agonists

The efficacy of synthetic FPR agonists can vary significantly depending on the specific agonist, the cancer cell type, and the expression levels of FPRs. This section summarizes the available quantitative data for this compound and other prominent synthetic agonists, fMLF and WKYMVm.

This compound is a potent agonist for formyl peptide receptors.[4] While much of the research on this compound has focused on its role in neutrophil activation, studies have begun to explore its effects in the context of cancer.[4] Notably, in mouse neuroblastoma (N2a) cells, this compound has been shown to induce significant cell differentiation at concentrations ranging from 4µM to 10µM after 48 hours of treatment.[4] This effect was also observed in human neuroblastoma cell lines IMR-32 and SH-SY5Y at a concentration of 100µM.[4]

N-Formylmethionyl-leucyl-phenylalanine (fMLF) is a classical FPR agonist that has been extensively studied in various cancer models.[5][6] In the human glioblastoma cell line U-87, fMLF has been demonstrated to promote chemotaxis, increase cell proliferation, and enhance the production of vascular endothelial growth factor (VEGF).[6]

Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm) is a potent pan-agonist of FPRs and has shown both pro- and anti-tumor effects depending on the cancer type.[7][8][9] For instance, in a mouse model of melanoma, WKYMVm inhibited tumor growth by promoting the migration and infiltration of natural killer (NK) cells.[8][10] Conversely, in CaLu-6 lung cancer cells, WKYMVm was found to promote cell proliferation.[9][10]

AgonistCancer Cell LineAssayEffectConcentrationReference
This compound Mouse Neuroblastoma (N2a)DifferentiationIncreased4-10 µM[4]
Human Neuroblastoma (IMR-32, SH-SY5Y)DifferentiationIncreased100 µM[4]
fMLF Human Glioblastoma (U-87)ChemotaxisIncreasedNot specified[6]
Human Glioblastoma (U-87)ProliferationIncreasedNot specified[6]
Human Glioblastoma (U-87)VEGF ProductionIncreasedNot specified[6]
WKYMVm Mouse Melanoma (in vivo)Tumor GrowthDecreasedNot specified[8][10]
Human Lung Cancer (CaLu-6)ProliferationIncreasedNot specified[9][10]
Colon Cancer (in vivo)Tumor Growth (adjuvant)DecreasedNot specified[9]

Signaling Pathways

The activation of FPRs by synthetic agonists initiates a variety of downstream signaling pathways that are crucial for their effects on cancer cells.

  • This compound: The specific signaling pathways activated by this compound in cancer cells are still under investigation. However, its ability to induce differentiation in neuroblastoma cells suggests the involvement of pathways regulating cell cycle and cytoskeletal rearrangement.

  • fMLF: In glioblastoma cells, fMLF has been shown to activate the ERK1/2, p38 MAPK, JNK, and Akt signaling pathways.[11] This activation leads to increased cell proliferation and the expression of anti-apoptotic proteins like Bcl-2.[11]

  • WKYMVm: The signaling pathways activated by WKYMVm are diverse and cell-type specific. In melanoma, it promotes NK cell migration via the ERK pathway.[10][12] In lung cancer cells, it stimulates proliferation through a pathway involving NADPH-dependent ROS generation, c-Src activation, and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to STAT3 activation.[9][10]

FPR_Signaling_Pathways cluster_fMLF fMLF Signaling in Glioblastoma cluster_WKYMVm WKYMVm Signaling in Lung Cancer fMLF fMLF FPR1 FPR1 fMLF->FPR1 G_protein G-protein FPR1->G_protein ERK ERK1/2 G_protein->ERK p38 p38 MAPK G_protein->p38 JNK JNK G_protein->JNK Akt Akt G_protein->Akt Proliferation Proliferation ERK->Proliferation Bcl2 Bcl-2 (Anti-apoptosis) Akt->Bcl2 WKYMVm WKYMVm FPR2_W FPR2 WKYMVm->FPR2_W ROS ROS FPR2_W->ROS cSrc c-Src FPR2_W->cSrc EGFR EGFR (transactivation) cSrc->EGFR STAT3 STAT3 EGFR->STAT3 Proliferation_W Proliferation STAT3->Proliferation_W

Caption: Simplified signaling pathways for fMLF in glioblastoma and WKYMVm in lung cancer.

Experimental Methodologies

This section provides detailed protocols for key experiments used to evaluate the effects of synthetic FPR agonists on cancer cells.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the synthetic FPR agonist (e.g., this compound, fMLF, WKYMVm) or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with FPR agonist B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell proliferation assay.

Cell Migration (Transwell) Assay

The Transwell assay is used to assess the migratory capacity of cancer cells in response to a chemoattractant.[2]

Protocol:

  • Chamber Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of serum-free medium containing the synthetic FPR agonist as a chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend cancer cells in serum-free medium and add 1 x 10^5 cells in 100 µL to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Transwell_Assay_Workflow A Place Transwell insert in 24-well plate B Add chemoattractant (FPR agonist) to lower chamber A->B C Seed cells in upper chamber B->C D Incubate for 12-24h C->D E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Count migrated cells F->G

Caption: Workflow for the Transwell cell migration assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon FPR activation, which is an early event in the signaling cascade.[2][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Agonist Addition: Add the synthetic FPR agonist at various concentrations to the wells.

  • Kinetic Measurement: Immediately measure the change in fluorescence over time to capture the transient calcium flux.

  • Data Analysis: Determine the EC50 value for each agonist based on the dose-response curve of the peak fluorescence intensity.

Calcium_Mobilization_Workflow A Seed cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Measure baseline fluorescence B->C D Add FPR agonist C->D E Measure fluorescence change over time D->E F Determine EC50 E->F

Caption: Workflow for the calcium mobilization assay.

Conclusion

The selection of a synthetic FPR agonist for cancer research requires careful consideration of the specific cancer type and the desired biological outcome. While this compound shows promise, particularly in inducing differentiation in neuroblastoma, more extensive comparative studies are needed to fully elucidate its potential across a broader range of cancers and to benchmark its efficacy against established agonists like fMLF and WKYMVm. The provided experimental protocols offer a foundation for researchers to conduct these vital comparative analyses and to further unravel the complex role of FPR signaling in cancer.

References

Unveiling the Anti-Leukemic Potential of Semisynthetic Aurone A14: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of the semisynthetic aurone (B1235358) A14 across different leukemia cell lines. We delve into its mechanism of action, supported by experimental data and detailed protocols, and contrast its performance with established therapeutic agents.

The semisynthetic aurone A14 has emerged as a promising candidate in the landscape of anti-cancer therapeutics, particularly for T-cell acute lymphoblastic leukemia (T-ALL). This guide synthesizes the current understanding of A14's cellular effects, focusing on its cross-validation in various cell lines and offering a comparative perspective against alternative treatments.

Performance of Semisynthetic Aurone A14 in Leukemia Cell Lines

Semisynthetic aurone A14 has demonstrated significant anti-proliferative and pro-apoptotic effects in T-ALL cell lines. Studies have primarily focused on the Jurkat and THP-1 cell lines, revealing a consistent mechanism of action.

A14 effectively suppresses cell proliferation and induces cell cycle arrest at the G2/M phase.[1] This is accompanied by the induction of apoptosis, a programmed cell death, which is crucial for eliminating cancerous cells.[1] The pro-apoptotic activity of A14 is mediated, at least in part, through the cytochrome c signaling pathway.[1]

Key molecular events triggered by A14 treatment include the upregulation of cleaved caspase-3 and cleaved caspase-9, which are critical executioners of apoptosis.[1] Furthermore, A14 modulates the balance of pro- and anti-apoptotic proteins by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1] These molecular changes collectively contribute to the demise of leukemia cells.

In vivo studies using a cell-derived xenograft mouse model have further corroborated the anti-leukemic potential of A14, showing a marked improvement in the survival rate of mice treated with the compound.[1]

Comparative Analysis with Alternative Treatments

While A14 shows considerable promise, it is essential to contextualize its efficacy relative to existing therapeutic options for T-ALL. Standard treatment regimens for T-ALL often involve a combination of chemotherapeutic drugs. A direct comparative study with quantitative data for A14 against these established drugs is not yet available in the public domain. However, the mechanistic insights into A14's action allow for a qualitative comparison.

Many conventional chemotherapeutics target DNA replication or microtubule dynamics to induce cell death. A14's ability to inhibit tubulin polymerization at the colchicine-binding site aligns it with the class of microtubule-destabilizing agents.[1] This mechanism is shared by well-known drugs like Vinca alkaloids and taxanes, although the specific binding sites and downstream effects may differ.

The tables below summarize the known effects of A14 and provide a framework for comparison with other anti-leukemic agents.

Cell LineIC50 of A14Effect on Cell CycleApoptosis InductionKey Molecular Markers
JurkatData not availableG2/M phase arrest[1]Yes[1]↑ Cleaved Caspase-3/9, ↑ Bax, ↓ Bcl-2[1]
THP-1Data not availableG2/M phase arrest[1]Yes[1]↑ Cleaved Caspase-3/9, ↑ Bax, ↓ Bcl-2[1]
ParameterSemisynthetic Aurone A14Alternative Agent (General)
Mechanism of Action Tubulin polymerization inhibitor (colchicine-binding site)[1]Varies (e.g., DNA alkylating agents, antimetabolites, topoisomerase inhibitors)
Signaling Pathway Cytochrome c-mediated apoptosis[1]Dependent on the specific agent (e.g., p53 pathway, death receptor pathway)
Reported Side Effects Data not availableVaries widely (e.g., myelosuppression, neurotoxicity, cardiotoxicity)

Experimental Protocols

To facilitate the replication and further investigation of A14's effects, detailed experimental protocols are crucial. The following sections outline the methodologies used in the key experiments cited.

Cell Proliferation Assay
  • Cell Culture: Jurkat and THP-1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of A14 or a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

  • Cell Counting: Cell viability and proliferation are assessed using a Vi-cell counter or a similar automated cell counter.

Cell Cycle Analysis
  • Cell Preparation: Cells treated with A14 or vehicle are harvested and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Apoptosis Assay
  • Cell Preparation: Cells are treated as described for the proliferation assay.

  • Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Immunoblotting
  • Protein Extraction: Total protein is extracted from treated and control cells using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, and a loading control like β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the signaling pathway of A14-induced apoptosis and a typical experimental workflow.

A14_Signaling_Pathway A14 Semisynthetic Aurone A14 Tubulin Tubulin Polymerization A14->Tubulin inhibits Bcl2 Bcl-2 A14->Bcl2 inhibits Bax Bax A14->Bax activates G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Cleaved Caspase-9 CytochromeC->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of A14-induced apoptosis.

Experimental_Workflow Cell_Culture Leukemia Cell Culture (Jurkat, THP-1) Treatment Treatment with A14 (Dose and Time Course) Cell_Culture->Treatment Cell_Proliferation Cell Proliferation Assay Treatment->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Immunoblotting Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Proliferation->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for A14 evaluation.

Conclusion

The semisynthetic aurone A14 presents a compelling profile as an anti-leukemic agent, particularly for T-ALL. Its ability to induce G2/M cell cycle arrest and apoptosis through the cytochrome c pathway in multiple cell lines underscores its potential. While further studies are required to provide direct quantitative comparisons with standard-of-care drugs and to fully elucidate its in vivo efficacy and safety profile, the existing data strongly support its continued investigation as a novel therapeutic strategy. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of A14 and accelerate its journey from the laboratory to the clinic.

References

A Comparative Analysis of the Synthetic FPR Agonist FPR-A14 and Endogenous Formyl Peptide Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic Formyl Peptide Receptor (FPR) agonist, FPR-A14, with key endogenous FPR ligands, namely Annexin A1 (and its N-terminal peptide Ac2-26) and Cathepsin G. This document is intended to serve as a valuable resource for researchers in inflammation, immunology, and drug discovery by presenting a side-by-side comparison of their performance, supported by experimental data and detailed methodologies.

Introduction to Formyl Peptide Receptors and their Ligands

Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in innate immunity and inflammation. In humans, this family consists of three members: FPR1, FPR2/ALX, and FPR3. These receptors are expressed on various immune cells, particularly phagocytes like neutrophils and monocytes, and their activation triggers a range of cellular responses including chemotaxis, calcium mobilization, degranulation, and the production of reactive oxygen species (ROS). The ligands that bind to these receptors are diverse, ranging from N-formylated peptides derived from bacteria and mitochondria to a variety of endogenous, non-formylated peptides and proteins that are involved in both the initiation and resolution of inflammation.

This guide focuses on a comparative analysis of:

  • This compound: A potent, synthetic, non-peptide small molecule agonist of FPRs.

  • Annexin A1 (AnxA1) and its N-terminal peptide Ac2-26: Well-characterized endogenous agonists known for their pro-resolving and anti-inflammatory effects, primarily through FPR2/ALX.

  • Cathepsin G (CG): An endogenous serine protease found in neutrophil granules that acts as a chemotactic agonist for FPR1.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and the endogenous ligands. It is important to note that the data presented are compiled from different studies and direct side-by-side experimental comparisons are limited. Therefore, these values should be interpreted with consideration of potential variations in experimental conditions.

Table 1: Receptor Specificity and Binding Affinity

LigandPrimary Target Receptor(s)Other Targeted ReceptorsBinding Affinity (Kd)
This compound FPR1/FPR2 (Mixed Agonist)Not extensively reportedNot explicitly reported
Annexin A1 (AnxA1) FPR2/ALXFPR1 (lower affinity)Not explicitly reported
Ac2-26 Peptide FPR1, FPR2/ALX, FPR3-Binds to both FPR1 and FPR2 with similar affinities[1]
Cathepsin G (CG) FPR1-Not explicitly reported

Table 2: Functional Potency in Neutrophils

LigandFunctional AssayEC50 / Optimal ConcentrationReference
This compound Neutrophil Chemotaxis42 nM[Schepetkin et al., 2007]
Neutrophil Ca2+ Mobilization630 nM[Schepetkin et al., 2007]
Ac2-26 Peptide Neutrophil ChemotaxisNear maximal effect at 10 µM[D'Acquisto et al., 2012]
Neutrophil Ca2+ MobilizationConcentration-dependent responses[Ernst et al., 2004]
Cathepsin G (CG) Neutrophil ChemotaxisOptimal concentration at 0.5–1 µg/ml (~20-40 nM)[Chertov et al., 1997]
Neutrophil Ca2+ MobilizationDoes not induce potent Ca2+ flux[Sun et al., 2004]

Signaling Pathways

FPRs are coupled to Gi proteins. Ligand binding initiates a cascade of intracellular events, though the precise downstream signaling can differ between ligands, a phenomenon known as biased agonism. This can lead to distinct functional outcomes.

General FPR Signaling Pathway

The canonical signaling pathway for FPRs involves the dissociation of the Gαi and Gβγ subunits upon receptor activation. The Gβγ subunit activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Simultaneously, Gβγ can activate phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors like Akt and MAP kinases (ERK, p38, JNK).

General FPR Signaling Pathway cluster_membrane Cell Membrane FPR FPR G_protein Gi Protein FPR->G_protein PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K PI3Kγ PIP3 PIP3 PI3K->PIP3 Ligand Ligand (this compound, Ac2-26, Cathepsin G) Ligand->FPR G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_beta_gamma->PLC G_beta_gamma->PI3K Ca2_mobilization Ca²⁺ Mobilization IP3->Ca2_mobilization PKC PKC DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Degranulation, etc.) Ca2_mobilization->Cellular_Response MAPK MAPK (ERK, p38, JNK) PKC->MAPK Akt Akt PIP3->Akt Akt->MAPK MAPK->Cellular_Response

Canonical FPR signaling cascade initiated by ligand binding.

Ligand-Specific Signaling Divergence

While the general pathway provides a framework, evidence suggests ligand-specific differences:

  • This compound: As a potent agonist for both FPR1 and FPR2, it is expected to activate the canonical Gi-mediated pathway, leading to robust calcium mobilization and chemotaxis. The specific nuances of its signaling, such as preferential activation of certain MAPK isoforms, are not as well-defined as for endogenous ligands.

  • Annexin A1 (Ac2-26): The Ac2-26 peptide activates all three human FPRs and has been shown to engage both FPR1 and FPR2/ALX to mediate neutrophil migration. This is primarily mediated by the ERK pathway, with little involvement of JNK or p38 MAP kinases.[1]

  • Cathepsin G: This ligand exhibits biased agonism at FPR1. It induces chemotaxis and MAPK phosphorylation but fails to trigger a strong intracellular calcium flux, a hallmark of canonical FPR1 activation by ligands like fMLP. This suggests that Cathepsin G stabilizes a receptor conformation that preferentially couples to signaling pathways leading to migration, while bypassing the PLC-IP3 pathway.

Ligand-Specific FPR Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Signaling cluster_responses Cellular Responses FPR_A14 This compound FPR1 FPR1 FPR_A14->FPR1 FPR2 FPR2/ALX FPR_A14->FPR2 Ac2_26 Ac2-26 Ac2_26->FPR1 Ac2_26->FPR2 CatG Cathepsin G CatG->FPR1 Ca_Mobilization Strong Ca²⁺ Mobilization FPR1->Ca_Mobilization This compound ERK_Pathway ERK Pathway FPR1->ERK_Pathway Ac2-26 MAPK_p38_JNK p38/JNK MAPK FPR1->MAPK_p38_JNK Cathepsin G No_Ca_Flux Weak/No Ca²⁺ Mobilization FPR1->No_Ca_Flux Cathepsin G FPR2->Ca_Mobilization This compound FPR2->ERK_Pathway Ac2-26 Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis ERK_Pathway->Chemotaxis MAPK_p38_JNK->Chemotaxis No_Ca_Flux->Chemotaxis

Differential signaling pathways activated by this compound, Ac2-26, and Cathepsin G.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing neutrophil chemotaxis and calcium mobilization.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is widely used to assess the chemotactic response of neutrophils to a chemoattractant.

Workflow:

Chemotaxis Assay Workflow start Isolate human neutrophils from peripheral blood chamber_prep Prepare Boyden chamber with a microporous membrane (e.g., 5 µm pores) start->chamber_prep lower_chamber Add chemoattractant (e.g., this compound) to the lower chamber chamber_prep->lower_chamber upper_chamber Add isolated neutrophils to the upper chamber lower_chamber->upper_chamber incubation Incubate at 37°C, 5% CO₂ for a defined period (e.g., 60-90 min) upper_chamber->incubation quantification Quantify migrated cells in the lower chamber (e.g., by cell counting or ATP measurement) incubation->quantification end Calculate Chemotactic Index quantification->end

Workflow for a typical neutrophil chemotaxis assay.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation to separate them from red blood cells.

  • Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., a 96-well Boyden chamber) with a polycarbonate membrane (typically 3-8 µm pore size) separating the upper and lower wells.

  • Loading:

    • Add the chemoattractant (this compound, Ac2-26, or Cathepsin G) at various concentrations to the lower wells. Include a negative control (medium alone) and a positive control (e.g., fMLP).

    • Resuspend the isolated neutrophils in an appropriate buffer (e.g., HBSS with 0.1% BSA) and add them to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for cell migration.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a dye (e.g., Diff-Quik) and count them under a microscope. Alternatively, quantify migrated cells by measuring the ATP content in the lower chamber using a luminescence-based assay.

  • Data Analysis: Express the results as a chemotactic index (the fold increase in migrated cells in the presence of the chemoattractant compared to the negative control). Plot the chemotactic index against the ligand concentration to determine the EC50.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular free calcium concentration upon receptor activation.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils as described for the chemotaxis assay.

  • Dye Loading: Resuspend the neutrophils in a suitable buffer and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C for 30-45 minutes. These dyes become fluorescent upon binding to free calcium.

  • Washing: After incubation, wash the cells to remove the extracellular dye.

  • Measurement:

    • Place the dye-loaded neutrophils in a cuvette or a microplate for a fluorometer or a flow cytometer.

    • Establish a baseline fluorescence reading.

    • Add the agonist (this compound, Ac2-26, or Cathepsin G) and continuously record the change in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, the ratio of fluorescence at two different emission wavelengths is measured to determine the calcium concentration.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. The peak fluorescence intensity is used to quantify the response. Dose-response curves can be generated by testing a range of ligand concentrations to determine the EC50.

Conclusion

The synthetic agonist this compound demonstrates potent activation of neutrophil functions, including chemotaxis and calcium mobilization, through its interaction with FPRs. Its performance is comparable to, and in some aspects more potent than, the endogenous ligands Annexin A1 (via its peptide Ac2-26) and Cathepsin G. However, the endogenous ligands exhibit more nuanced and in some cases, biased signaling, which may have important physiological implications in the fine-tuning of the inflammatory response.

  • This compound is a valuable tool for probing FPR function due to its high potency and mixed agonism.

  • Annexin A1/Ac2-26 represents a key endogenous pro-resolving pathway, primarily signaling through FPR2/ALX and the ERK pathway.

  • Cathepsin G highlights the concept of biased agonism at FPR1, decoupling chemotaxis from a strong calcium response.

This comparative guide provides a foundation for researchers to understand the similarities and differences between these important FPR ligands. Further head-to-head studies are warranted to fully elucidate their comparative pharmacology and to guide the development of novel therapeutics targeting the FPR family for the treatment of inflammatory diseases.

References

Confirming the Specificity of FPR-A14 for its Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific molecular target of a compound is a cornerstone of robust and reproducible research. This guide provides a comparative framework for confirming the specificity of the synthetic agonist FPR-A14 for its primary target, the N-formyl peptide receptor 1 (FPR1), a key G protein-coupled receptor (GPCR) in inflammatory responses.

This guide outlines key experimental approaches, presents detailed protocols, and offers a framework for interpreting data to definitively characterize the interaction of this compound with its intended receptor versus potential off-target interactions with other members of the formyl peptide receptor family, FPR2 and FPR3.

Comparative Analysis of Receptor Activation

To ascertain the specificity of this compound, it is essential to quantify its binding affinity and functional potency across the family of human formyl peptide receptors. This compound is a known potent agonist of formyl peptide receptors (FPRs) and is particularly effective in activating neutrophils, cells that predominantly express FPR1.[1] This activity includes inducing calcium mobilization and chemotaxis.[1] The primary alternative receptors for specificity testing are the other two isoforms, FPR2 and FPR3, which share significant sequence homology with FPR1.[2][3][4]

Table 1: Quantitative Comparison of this compound Activity Across FPR Isoforms

ParameterFPR1FPR2FPR3
Binding Affinity (Ki, nM) Data not availableData not availableData not available
Functional Potency (EC50, nM)
Calcium Mobilization630[1]Data not availableData not available
Chemotaxis42[1]Data not availableData not available

Note: The table will be updated as more specific data on the binding affinity and functional potency of this compound for FPR2 and FPR3 becomes available.

Experimental Protocols for Specificity Determination

Robust confirmation of this compound specificity requires a multi-pronged approach employing binding, functional, and genetic assays.

Competitive Radioligand Binding Assay

This "gold standard" assay directly measures the affinity of an unlabeled compound (this compound) for the receptor by assessing its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the binding affinity (Ki) of this compound for human FPR1, FPR2, and FPR3.

Principle: Cell membranes expressing the receptor of interest are incubated with a constant concentration of a specific radioligand and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK) 293 cells or human promyelocytic leukemia (HL-60) cells stably transfected to express human FPR1, FPR2, or FPR3.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]fMLF for FPR1), and a range of concentrations of unlabeled this compound.

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand (e.g., unlabeled fMLF).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate a GPCR, leading to an increase in intracellular calcium concentration, a hallmark of FPR1 signaling.

Objective: To determine the functional potency (EC50) of this compound in activating FPR1, FPR2, and FPR3.

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and receptor activation, G-protein activation leads to the release of calcium from intracellular stores, causing an increase in fluorescence that can be measured in real-time.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells stably expressing FPR1, FPR2, or FPR3 in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of an anion-transport inhibitor like probenecid (B1678239) to prevent dye leakage. Incubate for approximately 1 hour at 37°C.

    • Wash the cells gently to remove excess dye.

  • Assay Performance:

    • Prepare a dilution series of this compound in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence of the cells.

    • Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

    • Include a positive control (a known agonist for the specific receptor) and a negative control (buffer only).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Receptor Knockdown by siRNA

To definitively attribute the observed cellular effects of this compound to its interaction with FPR1, a gene knockdown approach using small interfering RNA (siRNA) is employed.

Objective: To confirm that the biological activity of this compound is dependent on the presence of FPR1.

Principle: siRNA molecules are introduced into cells, where they specifically target and degrade the messenger RNA (mRNA) of the target protein (FPR1), leading to a significant reduction in its expression. The functional response to this compound is then measured in these knockdown cells and compared to control cells.

Detailed Protocol (for HL-60 cells):

  • Cell Culture:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • siRNA Transfection:

    • On the day of transfection, seed the HL-60 cells at an appropriate density in a 6-well plate.

    • Prepare the transfection complexes by diluting a validated siRNA targeting human FPR1 and a non-targeting control siRNA in a serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

    • Add the siRNA-lipid complexes to the cells dropwise.

    • Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein.

  • Verification of Knockdown:

    • After the incubation period, harvest a portion of the cells to assess the knockdown efficiency.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the levels of FPR1 mRNA.

    • Perform a Western blot to measure the levels of FPR1 protein.

  • Functional Assay:

    • Use the remaining cells with confirmed FPR1 knockdown (and control cells) to perform a functional assay, such as the calcium mobilization assay described above, using this compound as the agonist.

  • Data Analysis:

    • Compare the functional response to this compound in the FPR1-knockdown cells to that in the control cells. A significant reduction in the response in the knockdown cells would confirm that the activity of this compound is mediated through FPR1.

Visualizing Experimental Logic and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying biological pathways.

G cluster_0 Specificity Testing Workflow Start Start Binding_Assay Competitive Binding Assay (Ki determination) Start->Binding_Assay Functional_Assay Functional Assay (EC50 determination) - Calcium Mobilization - Chemotaxis Start->Functional_Assay Data_Analysis Comparative Data Analysis (FPR1 vs FPR2/FPR3) Binding_Assay->Data_Analysis Genetic_Assay Genetic Validation (siRNA Knockdown) Functional_Assay->Genetic_Assay Functional_Assay->Data_Analysis Genetic_Assay->Data_Analysis Conclusion Confirm this compound Specificity Data_Analysis->Conclusion

Caption: Experimental workflow for confirming this compound specificity.

FPR1_Signaling_Pathway FPR1 FPR1 G_protein Gαi / Gβγ FPR1->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K Gβγ PIP2 PIP2 PLC->PIP2 Akt Akt PI3K->Akt IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Cellular_Response Cellular Response Ca_mobilization->Cellular_Response MAPK MAPK Pathway (p38, ERK1/2) PKC->MAPK Akt->Cellular_Response Chemotaxis Chemotaxis MAPK->Chemotaxis Chemotaxis->Cellular_Response

Caption: Simplified FPR1 signaling pathway upon activation by this compound.

Conclusion

By systematically applying these comparative experimental approaches, researchers can confidently establish the specificity of this compound for its primary target, FPR1. The combination of quantitative binding and functional data, alongside definitive genetic evidence from siRNA knockdown experiments, provides a robust and comprehensive assessment of ligand-receptor interactions. This rigorous approach is fundamental for the validation of chemical probes and the advancement of drug discovery programs targeting the formyl peptide receptor family.

References

Validating the Pro-inflammatory Effects of a Novel Compound In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel compounds with potential pro-inflammatory properties, rigorous in vivo validation is a critical step. This guide provides a comparative framework for validating the pro-inflammatory effects of a hypothetical compound, designated here as FPR-A14, which is presumed to exert its effects through the Formyl Peptide Receptor (FPR) family. The FPR family, including FPR1 and FPR2 (also known as ALX), are G protein-coupled receptors that play a significant role in mediating inflammatory responses.[1] Activation of these receptors on immune cells like neutrophils and macrophages triggers a cascade of events leading to cell migration, release of inflammatory mediators, and phagocytosis.[1]

This guide compares common in vivo models of acute inflammation, provides detailed experimental protocols, and visualizes the key signaling pathways and experimental workflows involved in validating a compound like this compound.

Comparison of In Vivo Models for Assessing Pro-inflammatory Activity

The choice of an in vivo model is crucial and depends on the specific research question, the expected mechanism of action of the test compound, and the desired endpoints. Below is a comparison of widely used animal models for inducing and evaluating acute inflammation.[2][3]

ModelPhlogistic AgentPrimary MechanismKey ReadoutsAdvantagesDisadvantages
Carrageenan-Induced Paw Edema CarrageenanRelease of histamine (B1213489), serotonin, bradykinin, prostaglandins, and nitric oxide.[3]Paw volume/thickness, myeloperoxidase (MPO) activity, cytokine levels (TNF-α, IL-1β), histological analysis.High reproducibility, well-characterized biphasic inflammatory response.[3]Non-specific inflammation, short duration.
Lipopolysaccharide (LPS)-Induced Inflammation Lipopolysaccharide (LPS)Activation of Toll-like receptor 4 (TLR4), leading to the release of pro-inflammatory cytokines.[3][4]Cytokine levels (TNF-α, IL-6, IL-1β) in plasma or tissue, leukocyte infiltration, organ damage markers.Mimics gram-negative bacterial infection-induced inflammation, potent inducer of cytokine storm.[3]Can induce systemic shock at high doses, response can vary with LPS source.
Zebrafish Larva Inflammation Model Lipopolysaccharide (LPS) or tail fin amputationSimilar to mammalian innate immune response, involving macrophage and neutrophil migration.[5]Leukocyte migration (visualized in transgenic lines), nitric oxide (NO) production, reactive oxygen species (ROS) generation.[4]High-throughput screening potential, optical transparency allows for real-time imaging, conserved inflammatory pathways.[5]Innate immunity only, differences in physiology compared to mammals.
Acetic Acid-Induced Vascular Permeability Acetic AcidMast cell degranulation and release of histamine and serotonin, leading to increased vascular permeability.[3]Extravasation of Evans blue dye into the peritoneal cavity.Simple, rapid, and quantifiable measure of vascular permeability.Measures only one aspect of inflammation, can be painful for the animal.
Phorbol 12-Myristate 13-Acetate (PMA)-Induced Ear Edema Phorbol 12-Myristate 13-Acetate (PMA)Activation of protein kinase C (PKC), leading to the production of reactive oxygen species and inflammatory mediators.[6]Ear thickness, MPO activity, histological analysis.Potent inducer of acute inflammation, suitable for topical application studies.[6]Can cause severe skin irritation.

Detailed Experimental Protocols

Below are detailed protocols for key experiments to validate the pro-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to assess acute inflammation.[3]

Materials:

  • Male Wistar rats or Swiss albino mice (180-220g)

  • This compound (test compound)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups: Vehicle control, this compound treated groups (various doses), and a positive control group (e.g., indomethacin).

  • Administer this compound or vehicle intraperitoneally or orally.

  • After 30-60 minutes, measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for MPO assay or histological analysis.

LPS-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammatory responses.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • This compound (test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatize mice for at least one week.

  • Group animals as described for the paw edema model.

  • Administer this compound or vehicle.

  • After 30-60 minutes, inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • At selected time points (e.g., 1, 2, 4, or 6 hours) post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.

  • Separate plasma by centrifugation.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma using ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

To understand the mechanism by which this compound may induce inflammation, it is essential to consider the downstream signaling pathways of the Formyl Peptide Receptors.

FPR Signaling Pathway

Activation of FPRs by ligands initiates a signaling cascade that leads to the cardinal signs of inflammation.

FPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response FPR FPR (e.g., FPR1/FPR2) G_protein Gαi / Gβγ FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Degranulation Degranulation PKC->Degranulation ROS ROS Production PKC->ROS Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB MAPK->NFkB Cytokine Cytokine Production NFkB->Cytokine FPR_A14 This compound (Ligand) FPR_A14->FPR Binds to

Figure 1: Simplified FPR signaling pathway leading to pro-inflammatory responses.

Experimental Workflow for Validating this compound

The following diagram illustrates a logical workflow for the in vivo validation of this compound's pro-inflammatory effects.

experimental_workflow cluster_planning Phase 1: Planning & In Vitro cluster_invivo Phase 2: In Vivo Validation cluster_mechanism Phase 3: Mechanistic Studies cluster_conclusion Phase 4: Conclusion hypothesis Hypothesis: This compound is a pro-inflammatory agonist of FPRs in_vitro In Vitro Characterization: - Receptor binding assays - Calcium flux in cell lines hypothesis->in_vitro model_selection Model Selection: - Carrageenan Paw Edema - LPS Systemic Inflammation in_vitro->model_selection dose_response Dose-Response Study: Determine effective dose range of this compound model_selection->dose_response efficacy_study Efficacy Study: - Administer this compound - Induce inflammation dose_response->efficacy_study readouts Data Collection & Readouts: - Paw volume, MPO - Plasma cytokines (ELISA) - Histology efficacy_study->readouts antagonist_study Antagonist Co-administration: Use specific FPR antagonists to confirm target engagement efficacy_study->antagonist_study knockout_model Use of Knockout Animals: (e.g., FPR1 or FPR2 knockout mice) efficacy_study->knockout_model data_analysis Data Analysis & Interpretation readouts->data_analysis antagonist_study->data_analysis knockout_model->data_analysis conclusion Conclusion: Validate or refute the pro-inflammatory effects of this compound in vivo data_analysis->conclusion

Figure 2: A structured workflow for the in vivo validation of this compound.

By systematically applying these comparative models, detailed protocols, and a clear understanding of the underlying signaling pathways, researchers can effectively validate and characterize the pro-inflammatory effects of novel compounds like this compound in vivo. This comprehensive approach is essential for advancing our understanding of inflammation and for the development of new therapeutic agents.

References

Comparative Analysis of FPR-A14 and Other Prominent Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and mechanisms of action of the novel immunomodulator, FPR-A14, against a panel of well-established immunomodulatory agents. The information presented herein is intended to provide researchers, scientists, and drug development professionals with the necessary data to evaluate the potential of this compound in various therapeutic contexts.

Executive Summary

This compound is a potent agonist of the Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors that play a critical role in regulating immune responses. This guide compares the in vitro potency of this compound with other FPR agonists, including Annexin A1, Lipoxin A4, and Resolvin D1, as well as with classical immunomodulators such as Dexamethasone and Cyclosporine A. The comparative analysis is based on their half-maximal effective concentrations (EC50) in relevant biological assays. Furthermore, this guide outlines the distinct signaling pathways activated by these immunomodulators and provides detailed protocols for the key experiments cited.

Data Presentation: Potency of Immunomodulators

The following table summarizes the reported EC50 values for this compound and other selected immunomodulators across various in vitro assays. It is important to note that these values are highly dependent on the specific experimental conditions, including the cell type and assay used. Therefore, direct comparison of absolute values across different studies should be approached with caution.

ImmunomodulatorTarget Receptor(s)AssayCell TypeEC50 (nM)
This compound FPRNeutrophil ChemotaxisHuman Neutrophils42[1]
Calcium MobilizationHuman Neutrophils630[1]
Annexin A1 FPR2/ALXCalcium MobilizationHuman Neutrophils~6[2]
Lipoxin A4 FPR2/ALXCalcium MobilizationN/AN/A
Resolvin D1 GPR32, ALX/FPR2β-arrestin recruitmentGPR32-β-arrestin cells~0.0088[3]
Neutrophil Transendothelial MigrationHuman Neutrophils~30[4]
Dexamethasone Glucocorticoid ReceptorInhibition of GM-CSF releaseA549 cells2.2[5]
Induction of β2-receptor transcriptionA549 cells36[5]
Cyclosporine A CalcineurinInhibition of T-cell proliferationMouse Spleen Cells>300 µg/L

Signaling Pathways

The immunomodulatory effects of these compounds are mediated through distinct signaling cascades. Understanding these pathways is crucial for predicting their biological activities and potential therapeutic applications.

This compound and other FPR Agonists (Annexin A1, Lipoxin A4, Resolvin D1)

This compound, as an FPR agonist, is expected to activate signaling pathways similar to other ligands of this receptor family. Upon binding to FPRs, these agonists induce a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This activation typically involves the Gαi and/or Gαq subunits, initiating a cascade of downstream events including:

  • Phospholipase C (PLC) activation: Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 triggers the release of intracellular calcium stores.

  • Protein Kinase C (PKC) activation: Activated by DAG and calcium.

  • Mitogen-Activated Protein Kinase (MAPK) pathway activation: Including ERK1/2, p38, and JNK.

These signaling events ultimately lead to various cellular responses such as chemotaxis, degranulation, and cytokine production.

FPR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling FPR_Agonist FPR Agonist (this compound, Annexin A1, etc.) FPR FPR FPR_Agonist->FPR G_Protein G Protein (Gαi/Gαq, Gβγ) FPR->G_Protein PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Ca_Mobilization->PKC MAPK MAPK Pathway (ERK, p38, JNK) PKC->MAPK Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) MAPK->Cellular_Response

FPR Agonist Signaling Pathway
Dexamethasone

Dexamethasone, a synthetic glucocorticoid, exerts its immunomodulatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the GR translocates to the nucleus where it can modulate gene expression through two primary mechanisms:

  • Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

  • Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes.

Dexamethasone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_dimer GR Dimer GR->GR_dimer translocation GR_monomer GR Monomer GR->GR_monomer translocation GRE GRE GR_dimer->GRE NFkB NF-κB / AP-1 GR_monomer->NFkB Anti_inflammatory_genes Anti-inflammatory Gene Expression GRE->Anti_inflammatory_genes Pro_inflammatory_genes Pro-inflammatory Gene Repression NFkB->Pro_inflammatory_genes inhibition

Dexamethasone Signaling Pathway
Cyclosporine A

Cyclosporine A is an immunosuppressant that primarily targets T-cell activation. Its mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway:

  • Binding to Cyclophilin: Cyclosporine A binds to the intracellular protein cyclophilin.

  • Inhibition of Calcineurin: The Cyclosporine A-cyclophilin complex binds to and inhibits the phosphatase activity of calcineurin.

  • Inhibition of NFAT activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cyclosporine A prevents NFAT dephosphorylation and its subsequent translocation to the nucleus.

  • Suppression of Gene Transcription: Nuclear NFAT is required for the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is a key growth factor for T-cells.

CyclosporineA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_activation T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca²⁺ TCR_activation->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT translocation CyclosporineA Cyclosporine A Cyclophilin Cyclophilin CyclosporineA->Cyclophilin CsA_Cyp_Complex CsA-Cyclophilin Complex Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin Gene_transcription IL-2 Gene Transcription NFAT->Gene_transcription

Cyclosporine A Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

Materials:

  • Isolated human neutrophils

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pore size)

  • Chemoattractant (e.g., this compound, fMLP)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

  • Label the neutrophils with Calcein-AM according to the manufacturer's protocol.

  • Prepare serial dilutions of the chemoattractant in the assay buffer.

  • Add the chemoattractant solutions to the lower wells of the chemotaxis chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Add the labeled neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Quantify the migrated cells in the lower wells by measuring the fluorescence using a plate reader.

  • Plot the fluorescence intensity against the chemoattractant concentration to determine the EC50 value.

Chemotaxis_Workflow start Start isolate_neutrophils Isolate & Label Neutrophils start->isolate_neutrophils add_cells Add Labeled Neutrophils to Upper Wells isolate_neutrophils->add_cells prepare_chamber Prepare Chemotaxis Chamber (add chemoattractant) prepare_chamber->add_cells incubate Incubate (37°C, 60-90 min) add_cells->incubate quantify Quantify Migrated Cells (Fluorescence) incubate->quantify analyze Analyze Data (Determine EC50) quantify->analyze end End analyze->end

Neutrophil Chemotaxis Assay Workflow
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells transfected with FPR)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Agonist (e.g., this compound)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Plate the cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

  • Prepare serial dilutions of the agonist in the assay buffer.

  • Place the cell plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add the agonist solutions to the wells while simultaneously recording the fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Calculate the peak fluorescence response for each agonist concentration and plot the response against the concentration to determine the EC50 value.

Calcium_Mobilization_Workflow start Start plate_cells Plate Cells start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells measure_fluorescence Measure Fluorescence (Baseline & Post-agonist) wash_cells->measure_fluorescence analyze Analyze Data (Determine EC50) measure_fluorescence->analyze end End analyze->end

Calcium Mobilization Assay Workflow
T-Cell Proliferation Assay

This assay measures the ability of an immunomodulator to inhibit T-cell proliferation.

Materials:

  • Isolated human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell proliferation dye (e.g., CFSE)

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Immunomodulator (e.g., Cyclosporine A)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from fresh human blood.

  • Label the PBMCs with CFSE according to the manufacturer's protocol.

  • Plate the labeled PBMCs in a 96-well plate.

  • Add serial dilutions of the immunomodulator to the wells.

  • Stimulate the T-cells to proliferate by adding a mitogen.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • As cells divide, the CFSE fluorescence intensity is halved in the daughter cells. The percentage of proliferating cells is determined by analyzing the CFSE dilution profile.

  • Plot the percentage of inhibition of proliferation against the immunomodulator concentration to determine the IC50 value.

T_Cell_Proliferation_Workflow start Start isolate_pbmcs Isolate & Label PBMCs with CFSE start->isolate_pbmcs culture_cells Culture PBMCs with Immunomodulator & Mitogen isolate_pbmcs->culture_cells incubate Incubate (3-5 days) culture_cells->incubate analyze_flow Analyze CFSE Dilution by Flow Cytometry incubate->analyze_flow determine_ic50 Determine IC50 analyze_flow->determine_ic50 end End determine_ic50->end

T-Cell Proliferation Assay Workflow
Cytokine Release Assay

This assay measures the inhibition of cytokine release from immune cells.

Materials:

  • Immune cells (e.g., PBMCs, macrophages)

  • Stimulant to induce cytokine release (e.g., Lipopolysaccharide (LPS))

  • Immunomodulator (e.g., Dexamethasone)

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Plate the immune cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of the immunomodulator for a specified time.

  • Stimulate the cells with the appropriate stimulant to induce cytokine production.

  • Incubate the plate for a specified time (e.g., 4-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition of cytokine release against the immunomodulator concentration to determine the IC50 value.

Cytokine_Release_Workflow start Start plate_cells Plate Immune Cells start->plate_cells treat_cells Treat with Immunomodulator & Stimulant plate_cells->treat_cells incubate Incubate treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokine Measure Cytokine (ELISA) collect_supernatant->measure_cytokine determine_ic50 Determine IC50 measure_cytokine->determine_ic50 end End determine_ic50->end

Cytokine Release Assay Workflow

References

Replicating Published Findings on FPR-A14's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the activity of the formyl peptide receptor (FPR) agonist, FPR-A14, this guide provides a comprehensive comparison with other known FPR agonists, supported by experimental data from published literature. The guide details the methodologies of key experiments and visualizes complex signaling pathways and workflows to facilitate a deeper understanding and replication of these findings.

Comparative Activity of FPR Agonists

The potency and efficacy of FPR agonists are commonly evaluated through their ability to induce neutrophil chemotaxis and intracellular calcium mobilization. This compound has been shown to be a potent activator of neutrophils in vitro.[1] The following table summarizes the quantitative data for this compound and other frequently studied FPR agonists, providing a basis for comparative analysis. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundTarget Receptor(s)Neutrophil Chemotaxis (EC50)Calcium Mobilization (EC50)Source
This compound FPR42 nM630 nM[1]
fMLFFPR1~1-10 nM~1-10 nM[2][3][4]
WKYMVmFPR1, FPR2, FPR3pM range (FPR2)~5-10 nM (in neutrophils)[3][5]
MMK-1FPR2Not specified~10-100 nM[6]
Ac2-26FPRsNot specifiedµM range[6][7]

Note: EC50 values can vary between different cell types and assay conditions. The data presented here is primarily from studies on human neutrophils or cell lines expressing human FPRs.

Experimental Protocols

To aid in the replication of these findings, detailed methodologies for the key experiments are provided below.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant. A common method is the Boyden chamber or Transwell® assay.[8][9]

Principle: Neutrophils are placed in the upper chamber of a Transwell® insert, which has a porous membrane. The lower chamber contains the chemoattractant of interest. The number of cells that migrate through the pores to the lower chamber is quantified as a measure of chemotaxis.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[8][9]

  • Cell Preparation: Resuspend the isolated neutrophils in a serum-free medium and adjust the cell concentration.

  • Assay Setup:

    • Add the chemoattractant (e.g., this compound) at various concentrations to the lower wells of a 96-well Boyden chamber.[8]

    • Add the neutrophil suspension to the upper chamber of the Transwell® inserts (typically with a 5 µm pore size membrane).[8][9]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for approximately 1 hour to allow for cell migration.[8][9]

  • Quantification:

    • Remove the inserts and quantify the number of migrated cells in the lower chamber.

    • Quantification can be performed by lysing the cells and measuring ATP levels using a luminescent-based assay (e.g., CellTiter-Glo®).[8][9]

    • Alternatively, cells can be stained and counted manually under a microscope.[1]

  • Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, a key event in G-protein coupled receptor signaling.[10]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium is released from stores, leading to an increase in fluorescence that can be measured over time.[10]

Methodology:

  • Cell Preparation: Use a relevant cell line (e.g., HL-60 cells transfected with the desired FPR) or isolated human neutrophils.[2][11]

  • Dye Loading: Incubate the cells with a calcium-sensitive dye such as Fura-2/AM or Fluo-4/AM.[10][11]

  • Assay Procedure:

    • Wash the cells to remove excess dye and resuspend them in a suitable buffer.

    • Place the cell suspension in a fluorometer cuvette or a microplate well.

    • Establish a baseline fluorescence reading.

    • Add the agonist (e.g., this compound) and record the change in fluorescence intensity over time.[12]

  • Data Analysis: The peak increase in fluorescence is proportional to the amount of mobilized calcium. Plot the peak fluorescence against the agonist concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

FPR_Signaling_Pathway cluster_membrane Cell Membrane FPR FPR G_protein G-protein (Gi) FPR->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization PKC PKC PLC->PKC Akt Akt PI3K->Akt FPR_A14 This compound FPR_A14->FPR Binds Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis MAPK MAPK (ERK) Akt->MAPK MAPK->Chemotaxis Differentiation Cellular Differentiation MAPK->Differentiation

Caption: this compound signaling pathway.

Chemotaxis_Assay_Workflow start Start isolate Isolate Neutrophils (Ficoll Gradient & Dextran Sedimentation) start->isolate prepare_cells Prepare Neutrophil Suspension isolate->prepare_cells setup_assay Set Up Boyden Chamber (Add agonist to lower well, cells to upper insert) prepare_cells->setup_assay incubate Incubate (1h at 37°C) setup_assay->incubate quantify Quantify Migrated Cells (ATP measurement or cell counting) incubate->quantify analyze Data Analysis (Determine EC50) quantify->analyze end End analyze->end

Caption: Neutrophil chemotaxis assay workflow.

Calcium_Mobilization_Workflow start Start prepare_cells Prepare Cells (Cell line or primary neutrophils) start->prepare_cells load_dye Load with Calcium-Sensitive Dye (e.g., Fura-2/AM) prepare_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells measure_baseline Measure Baseline Fluorescence wash_cells->measure_baseline add_agonist Add this compound measure_baseline->add_agonist record_fluorescence Record Fluorescence Change add_agonist->record_fluorescence analyze Data Analysis (Determine EC50 from peak fluorescence) record_fluorescence->analyze end End analyze->end

Caption: Calcium mobilization assay workflow.

Conclusion

This compound is a potent agonist of formyl peptide receptors, inducing robust neutrophil chemotaxis and calcium mobilization. This guide provides the necessary data, protocols, and visual aids to facilitate the replication and further investigation of its biological activities. By offering a comparative context with other FPR agonists, researchers can better position their findings within the broader field of FPR-targeted drug discovery and development.

References

Assessing Experimental Reproducibility with FPR-A14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Formyl Peptide Receptor (FPR) agonist, FPR-A14. Due to a lack of direct studies on the experimental reproducibility of this compound, this document focuses on its performance relative to other well-characterized FPR agonists and outlines key experimental protocols to aid in standardizing future investigations.

This compound, chemically identified as 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a potent agonist for Formyl Peptide Receptors. These receptors are crucial in the innate immune response, primarily mediating the activation and migration of immune cells like neutrophils towards sites of inflammation or infection. This compound has been utilized in in-vitro studies to investigate neutrophil chemotaxis, and calcium mobilization, and has shown potential in inducing differentiation of neuroblastoma cells. This guide will compare this compound with other common FPR agonists, providing available quantitative data and detailed experimental methodologies to facilitate standardized and reproducible research.

Comparative Analysis of FPR Agonists

The following table summarizes the available quantitative data for this compound in comparison to other frequently used FPR agonists. This data is compiled from various studies and supplier information, highlighting the relative potency and efficacy of these compounds in key cellular assays. Direct comparative studies focusing on the reproducibility of this compound are not currently available in the published literature.

CompoundTarget Receptor(s)AssayCell TypeEC50/IC50Reference
This compound FPR1/FPR2Neutrophil ChemotaxisHuman Neutrophils42 nMTocris Bioscience
This compound FPR1/FPR2Calcium MobilizationHuman Neutrophils630 nMTocris Bioscience
fMLF (N-formyl-Met-Leu-Phe)FPR1 > FPR2ChemotaxisHuman Neutrophils~1-10 nM[1][2]
MMK-1FPR2ERK ActivationHEK293-FPR2~5 nM[3]
W-peptide (WKYMVm)FPR1/FPR2cAMP InhibitionHEK293-FPR1/2~1-10 nM[3]
CGEN-855AFPR2Not SpecifiedNot SpecifiedHigh selectivity for FPR2 over FPR1[2]
Compound 43FPR1/FPR2Calcium MobilizationNot SpecifiedPotent agonist[2][4]

Experimental Protocols

To promote reproducibility in experiments involving FPR agonists like this compound, detailed and standardized protocols are essential. Below are representative methodologies for two key assays used to characterize FPR agonist activity.

Neutrophil Chemotaxis Assay

This protocol describes a common method for assessing the ability of an FPR agonist to induce the directed migration of neutrophils.

1. Isolation of Human Neutrophils:

  • Collect whole blood from healthy donors in heparinized tubes.

  • Isolate neutrophils using a density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Lyse remaining red blood cells with a hypotonic solution.

  • Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).

2. Chemotaxis Assay (using a Boyden chamber or similar microfluidic device):

  • Prepare a range of concentrations of this compound and other test agonists in the assay buffer.

  • Add the agonist solutions to the lower wells of the chemotaxis chamber.

  • Place a microporous membrane (typically 3-5 µm pore size) over the lower wells.

  • Add the neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.

  • Quantify the number of migrated cells by microscopy.

3. Data Analysis:

  • Plot the number of migrated cells against the agonist concentration.

  • Determine the EC50 value, which is the concentration of the agonist that elicits a half-maximal chemotactic response.

Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration following FPR activation.

1. Cell Preparation:

  • Use a suitable cell line expressing the target FPR (e.g., HEK293 cells stably transfected with FPR1 or FPR2) or primary neutrophils.

  • Culture the cells to an appropriate density in a black-walled, clear-bottom 96-well or 384-well plate.

2. Loading with Calcium Indicator Dye:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

  • Remove the cell culture medium and add the dye-loading buffer to the cells.

  • Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.

  • Wash the cells with the assay buffer to remove excess dye.

3. Measurement of Calcium Flux:

  • Prepare serial dilutions of this compound and other agonists.

  • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

  • Measure the baseline fluorescence of the cells.

  • Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

  • Calculate the peak fluorescence response for each agonist concentration.

  • Plot the peak response against the agonist concentration to determine the EC50 value.

Visualizing Cellular Mechanisms and Workflows

To better understand the processes involved in this compound-mediated cellular responses and the experimental procedures, the following diagrams are provided.

FPR_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling cluster_response Cellular Response This compound This compound FPR FPR1/FPR2 This compound->FPR binds G_protein Gαi/Gβγ FPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation Ca_release->Degranulation MAPK MAPK Pathway (ERK) PKC->MAPK activates MAPK->Chemotaxis

This compound Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis cluster_comparison Comparison cell_prep Cell Preparation (Neutrophils or FPR-expressing cell line) chemotaxis Chemotaxis Assay (e.g., Boyden Chamber) cell_prep->chemotaxis ca_mobilization Calcium Mobilization Assay (Fluorescence-based) cell_prep->ca_mobilization agonist_prep Agonist Preparation (Serial dilutions of this compound & alternatives) agonist_prep->chemotaxis agonist_prep->ca_mobilization quantification Quantification (Cell counting or Fluorescence reading) chemotaxis->quantification ca_mobilization->quantification analysis Data Analysis (Dose-response curves, EC50 calculation) quantification->analysis comparison Comparative Assessment (Potency & Efficacy vs Alternatives) analysis->comparison

FPR Agonist Experimental Workflow

References

Safety Operating Guide

Essential Safety and Disposal Procedures for FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of FPR-A14, a substance presumed to be a corrosive acidic solution containing selenious acid and phosphoric acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (such as nitrile or neoprene).[1] An eyewash station and a safety shower must be readily accessible in case of accidental exposure.[1][2]

This compound is corrosive and can cause severe skin burns and eye damage.[3][4] Inhalation of mists or vapors can irritate the respiratory tract.[5][6][7] Ingestion is toxic and can cause severe burns to the mouth, throat, and stomach.[4][8] Chronic exposure may lead to organ damage.[3][9]

Hazard Summary and Quantitative Data

The following table summarizes the key hazards and exposure limits associated with the primary components of a representative "A14" formulation.

ParameterGuideline / ValueComponent(s)Regulatory Body / Source
Acute Toxicity (Oral) Category 3; Toxic if swallowed.[3]Selenious Acid, Phosphoric AcidWHS Regulations, ADG Code
Skin Corrosion/Irritation Category 1A; Causes severe skin burns and eye damage.[3]Selenious Acid, Phosphoric AcidWHS Regulations, ADG Code
Inhalation Toxicity Category 2; Fatal if inhaled (as mist/vapors).[3]Selenious AcidWHS Regulations, ADG Code
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3][8][10]Selenious AcidGHS
OSHA PEL (Phosphoric Acid) 1 mg/m³ (8-hour TWA)[2]Phosphoric AcidOSHA
NIOSH REL (Phosphoric Acid) 1 mg/m³ (10-hour TWA), 3 mg/m³ (STEL)[2]Phosphoric AcidNIOSH
RCRA Hazardous Waste Code D002 (Corrosivity), D010 (Selenium)[4][11]Phosphoric Acid, Selenious AcidEPA

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol details the methodology for the safe neutralization and disposal of laboratory-scale quantities of this compound.

Materials:

  • Appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves)

  • Chemical fume hood

  • Large chemical-resistant container (e.g., polypropylene (B1209903) or polyethylene)

  • Stir plate and stir bar

  • Neutralizing agent: Sodium bicarbonate (NaHCO₃), soda ash (sodium carbonate), or a mixture of soda ash and slaked lime (calcium hydroxide).[12]

  • pH indicator strips or a calibrated pH meter

  • Labeled hazardous waste containers for solid and liquid waste

Procedure:

  • Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood to avoid inhalation of any mists or vapors.[1]

  • Dilution: Slowly and cautiously add the this compound waste solution to a large volume of cold water in the chemical-resistant container. A 1:10 dilution is a recommended starting point. Never add water to the acid , as this can cause a violent exothermic reaction.[13]

  • Neutralization:

    • Place the container with the diluted acidic waste on a stir plate and begin gentle agitation.

    • Slowly add the neutralizing agent (e.g., sodium bicarbonate) in small increments. Be prepared for foaming and gas evolution (carbon dioxide) as the acid is neutralized.

    • Continuously monitor the pH of the solution using pH strips or a pH meter.

    • Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 9.0.[1] This range is generally acceptable for sewer disposal, but you must verify with your local wastewater authority.

  • Precipitation and Separation:

    • As the pH increases, any dissolved metals, such as selenium compounds, may precipitate out of the solution as solids.

    • Allow the neutralized mixture to stand for at least one hour to ensure complete precipitation.

    • Separate the solid precipitate from the liquid by filtration or decantation.

  • Waste Segregation and Disposal:

    • Solid Waste: The collected precipitate must be disposed of as hazardous solid waste.[5] Place it in a labeled, sealed container and follow your institution's hazardous waste disposal guidelines. The EPA hazardous waste code for selenium is D010.[11]

    • Liquid Waste (Supernatant): The remaining neutralized liquid should be tested to ensure it meets local sewer disposal limits for any regulated components. If it meets the criteria, it can be flushed down the drain with a large volume of water. If it does not meet the local limits, it must be collected in a labeled aqueous hazardous waste container for professional disposal.[1]

  • Decontamination: Thoroughly clean all equipment and the work area. Dispose of any contaminated materials, such as gloves and filter paper, as hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the key procedural steps for the safe disposal of this compound.

FPR_A14_Disposal_Workflow prep Preparation (Full PPE in Fume Hood) dilute Dilution (Add Acid to Water) prep->dilute neutralize Neutralization (Add Base Slowly, Monitor pH) dilute->neutralize ph_check Is pH between 6.0 and 9.0? neutralize->ph_check ph_check->neutralize No precipitate Precipitation & Settling (Allow to stand for >1 hour) ph_check->precipitate Yes separate Separation (Filtration or Decantation) precipitate->separate solid_waste Solid Waste Disposal (Hazardous Waste Container - D010) separate->solid_waste liquid_waste_check Check Liquid Against Local Limits separate->liquid_waste_check sewer_disposal Sewer Disposal (Flush with Copious Water) liquid_waste_check->sewer_disposal Meets Limits liquid_waste_container Liquid Waste Disposal (Aqueous Hazardous Waste Container) liquid_waste_check->liquid_waste_container Exceeds Limits

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and local regulations before proceeding.

References

Essential Safety and Handling Guide for Compound FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the novel compound FPR-A14. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. A thorough risk assessment should be conducted before handling the compound to ensure the highest level of protection.[1][2] The following table summarizes the recommended PPE for various tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Nitrile glovesSafety glasses with side shieldsLab coatNot generally required
Storage/Transport Nitrile glovesSafety glasses with side shieldsLab coatNot generally required
Weighing/Aliquoting Double nitrile gloves or chemical-resistant glovesSafety goggles and face shieldChemical-resistant lab coat or apronUse in a certified chemical fume hood is mandatory
Solution Preparation Double nitrile gloves or chemical-resistant glovesSafety goggles and face shieldChemical-resistant lab coat or apronUse in a certified chemical fume hood is mandatory
Experimental Use Double nitrile gloves or chemical-resistant glovesSafety gogglesLab coatDependent on experimental procedure and risk assessment
Waste Disposal Chemical-resistant glovesSafety goggles and face shieldChemical-resistant lab coat or apronUse in a well-ventilated area or fume hood

Operational and Disposal Plans

Experimental Protocol: Safe Handling of this compound

1. Receiving and Inspection:

  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • If the container is compromised, do not open it. Move it to a designated containment area and follow emergency spill procedures.

  • Verify that the compound identity and quantity match the shipping documents.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • The storage container must be tightly sealed and clearly labeled with the compound name, hazard symbols, and date of receipt.

  • Maintain an accurate inventory of the compound.

3. Preparation (Weighing and Solubilization):

  • All manipulations involving solid this compound or concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Wear the appropriate PPE as outlined in the table above.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

4. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area. For procedures with a risk of aerosol generation, a chemical fume hood or biological safety cabinet is required.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Container Management:

  • Waste containers must be made of a material compatible with this compound.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated secondary containment area.

3. Final Disposal:

  • Dispose of this compound waste through the institution's designated hazardous waste management program.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Guides

Safe_Handling_Workflow cluster_receipt Receiving cluster_storage Storage & Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store in Designated Area Inspect->Store If OK Prepare Prepare in Fume Hood Store->Prepare Experiment Conduct Experiment Prepare->Experiment Segregate Segregate Waste Experiment->Segregate Dispose Dispose via HazWaste Program Segregate->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

PPE_Selection_Logic cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Handling this compound Inhalation Inhalation Hazard? Start->Inhalation Splash Splash Hazard? Inhalation->Splash Inhalation->Splash No FumeHood Use Fume Hood Inhalation->FumeHood Yes Contact Skin Contact Hazard? Splash->Contact Splash->Contact No GogglesShield Goggles & Face Shield Splash->GogglesShield Yes GlovesCoat Gloves & Lab Coat Contact->GlovesCoat Yes

References

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Retrosynthesis Analysis

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FPR-A14
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.